1,2-Dioleoyl-3-linolein
Description
See also: Coix lacryma-jobi seed (part of).
Properties
IUPAC Name |
[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26-,30-27- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMWOTXEVWLTTO-KTKRTRQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H102O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
883.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-20-7 | |
| Record name | 1,2-Dioleoyl-3-linolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIOLEOYL-3-LINOLEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9790LE118Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biological Role of 1,2-Dioleoyl-3-linolein in Cellular Metabolism
Abstract
This compound (OOL) is a mixed triacylglycerol (TAG) composed of two oleic acid molecules and one linoleic acid molecule esterified to a glycerol backbone. As a fundamental component of cellular lipid stores, OOL is not merely an inert energy reservoir but an active participant in metabolic regulation. Its storage within lipid droplets, subsequent mobilization, and the diverse metabolic fates of its constituent fatty acids place it at a critical nexus of energy homeostasis, membrane dynamics, and cellular signaling. This guide provides a detailed exploration of the lifecycle of OOL, from its synthesis and storage to its breakdown and the functional roles of its derivatives, offering insights into its significance in both health and disease.
Physicochemical Profile and Cellular Localization
This compound is a triacyl-sn-glycerol, a neutral lipid that is hydrophobic and primarily located within the core of cellular lipid droplets (LDs).[1][2] LDs are dynamic organelles originating from the endoplasmic reticulum that serve as the primary sites for neutral lipid storage and metabolism.[3][4] The specific arrangement of fatty acids on the glycerol backbone—two monounsaturated oleic acids and one polyunsaturated linoleic acid—influences its physical properties and metabolic handling.
| Property | Value | Reference |
| IUPAC Name | [(2R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | [5] |
| Molecular Formula | C57H102O6 | [5][6] |
| Molecular Weight | 883.4 g/mol | [5][6] |
| Classification | Triacyl-sn-glycerol | [5] |
| Primary Cellular Locus | Lipid Droplet Core | [2][3] |
OOL as a Cornerstone of Lipid Droplet Dynamics
Lipid droplets are central hubs for energy and lipid homeostasis, and molecules like OOL are their main cargo.[3] The lifecycle of OOL is intrinsically linked to the biogenesis, expansion, and degradation of these organelles.
Biogenesis and Storage: OOL is synthesized by enzymes located in the endoplasmic reticulum (ER) membrane, such as diacylglycerol acyltransferases (DGATs). Newly synthesized TAGs accumulate between the leaflets of the ER membrane, leading to the budding and formation of a nascent lipid droplet.[2] This process sequesters potentially lipotoxic free fatty acids into neutral TAGs, protecting the cell.[2] The number and size of lipid droplets can vary significantly depending on the cell type and metabolic state, with an abundance of OOL contributing to LD expansion during periods of energy surplus.[4][7]
Lipolysis: Mobilization of Stored Energy: When the cell requires energy, stored TAGs like OOL are hydrolyzed in a process called lipolysis.[8][9] This is a tightly regulated cascade initiated by hormones like glucagon, which signal lipases to translocate to the lipid droplet surface.[8] The breakdown of OOL releases its constituent fatty acids (two oleic acids, one linoleic acid) and a glycerol backbone, which can then enter various metabolic pathways.[9]
Below is a diagram illustrating the central role of OOL within the lipid droplet metabolic cycle.
Caption: Metabolic cycle of this compound (OOL) storage and mobilization.
Metabolic Fates of OOL-Derived Fatty Acids
The biological significance of OOL extends beyond simple energy storage; it serves as a delivery vehicle for specific fatty acids with distinct physiological roles.
Oleic Acid (Monounsaturated Omega-9)
The two molecules of oleic acid released from OOL can be:
-
Oxidized for Energy: Transported to mitochondria to undergo beta-oxidation, producing a substantial amount of ATP. This is a primary function of stored fats.[9]
-
Incorporated into Membranes: Used for the synthesis of new phospholipids, which are essential components of cellular membranes. The monounsaturated nature of oleic acid contributes to maintaining membrane fluidity.[10]
Linoleic Acid (Polyunsaturated Omega-6)
Linoleic acid (LA) is an essential fatty acid, meaning it cannot be synthesized by humans and must be obtained from the diet.[11] Its release from OOL provides a crucial intracellular source for several functions:
-
Membrane Fluidity Modulation: As a polyunsaturated fatty acid, LA significantly increases membrane fluidity when incorporated into phospholipids.[10][12] The double bonds create "kinks" in the fatty acid tail, preventing tight packing of lipids and lowering the energy required to transition to a more fluid state.[10][13] This property is vital for the function of membrane-bound proteins and cellular transport.
-
Precursor to Signaling Molecules: LA is the parent compound of the omega-6 fatty acid family and can be metabolized into arachidonic acid (AA). AA is a key precursor for the synthesis of a class of potent signaling molecules called eicosanoids (e.g., prostaglandins, thromboxanes, and leukotrienes), which are deeply involved in inflammatory processes and immune responses.[11][14]
| Fatty Acid | Saturation | Primary Fates | Effect on Membrane Fluidity |
| Oleic Acid | Monounsaturated | β-Oxidation (Energy), Phospholipid Synthesis | Increases (Moderately) |
| Linoleic Acid | Polyunsaturated | Phospholipid Synthesis, Eicosanoid Precursor (via AA) | Increases (Significantly) |
Pathophysiological Relevance
Dysregulation of TAG metabolism, including that of OOL, is a hallmark of several metabolic diseases.
-
Metabolic Syndrome and Obesity: Excessive accumulation of TAGs, including OOL, in adipose tissue, liver, and skeletal muscle is a defining feature of obesity and non-alcoholic fatty liver disease (NAFLD).[2][7][9] This can lead to cellular dysfunction and insulin resistance.
-
Cardiovascular Disease: The role of the OOL-derived linoleic acid in cardiovascular health is complex and subject to debate. While replacing saturated fats with LA can lower serum cholesterol, some studies suggest that high intake of omega-6 fatty acids without a corresponding increase in omega-3s may promote inflammation, a risk factor for atherosclerosis.[11][15][16][17][18] However, other large-scale analyses have associated higher LA intake with a lower risk of coronary heart disease.[17]
-
Cancer: Cancer cells exhibit altered lipid metabolism to meet the demands of rapid proliferation.[19][20] They often increase the synthesis and storage of TAGs in lipid droplets, which can serve as fuel and protect against oxidative stress. The signaling pathways derived from linoleic acid can also influence tumor growth and inflammation within the tumor microenvironment.[11]
Methodologies for the Study of OOL
Analyzing specific TAGs like OOL requires robust analytical techniques to separate and identify them from a complex lipid matrix.
Experimental Workflow: Quantification of OOL
The workflow below outlines a standard procedure for the quantification of OOL from biological samples.
Caption: A typical experimental workflow for the quantification of OOL.
Protocol 1: Lipid Droplet Visualization in Cultured Cells
Rationale: This protocol uses the lipophilic fluorescent dye BODIPY 493/503 to stain the neutral lipid core of lipid droplets, allowing for the visualization of OOL storage within cells via fluorescence microscopy. This method provides a qualitative and semi-quantitative assessment of cellular TAG accumulation.
Materials:
-
Cultured cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
BODIPY 493/503 stock solution (2 mg/mL in ethanol)
-
DAPI solution (1 µg/mL in PBS) for nuclear counterstain
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells to desired confluency on sterile glass coverslips in a multi-well plate. Apply experimental treatments (e.g., fatty acid loading) as required.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove culture medium.
-
Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Causality Note: Fixation crosslinks proteins and preserves cellular morphology, preventing artifact generation during staining.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
Staining: Prepare a working solution of BODIPY 493/503 at 2 µg/mL in PBS. Incubate the fixed cells with the BODIPY working solution for 20 minutes at room temperature, protected from light.
-
Counterstaining: Wash twice with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash a final three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the slides using a fluorescence microscope. Lipid droplets will appear as green puncta (BODIPY), and nuclei will be blue (DAPI).
-
Self-Validation: Include a negative control (cells without BODIPY staining) to check for autofluorescence and a positive control (cells treated with oleic acid to induce lipid droplet formation) to ensure the dye is working correctly.
-
Protocol 2: Quantification of OOL by HPLC with Evaporative Light Scattering Detection (ELSD)
Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates TAG species based on their hydrophobicity.[21] ELSD is a universal detector for non-volatile analytes, making it suitable for quantifying lipids that lack a UV chromophore.
Materials:
-
Lipid extract from biological samples
-
C18 HPLC Column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC system with an ELSD detector
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Dichloromethane/Methanol mixture
-
OOL analytical standard
Procedure:
-
Standard Curve Preparation: Prepare a series of OOL standards of known concentrations (e.g., from 0.1 to 2 mg/mL) in the mobile phase.
-
Sample Preparation: Dissolve the dried lipid extract in the mobile phase and filter through a 0.22 µm syringe filter to remove particulates.
-
HPLC-ELSD Setup:
-
Install the C18 column and equilibrate with the initial mobile phase conditions.
-
Set the ELSD parameters (e.g., drift tube temperature: 40°C; nebulizer gas pressure: 3.5 bar).
-
-
Chromatographic Separation:
-
Inject a fixed volume (e.g., 20 µL) of the standard or sample onto the column.
-
Run a gradient elution program. For example, start with 100% Acetonitrile, ramping to a mixture containing Dichloromethane to elute the highly hydrophobic TAGs.
-
Causality Note: The C18 stationary phase retains lipids based on their acyl chain length and degree of unsaturation. The gradient elution ensures that all TAGs, from the more polar to the highly nonpolar, are effectively separated and eluted.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the retention time of OOL for both standards and samples.
-
Plot a standard curve of log(peak area) vs. log(concentration).
-
Self-Validation: The ELSD response is non-linear, so a log-log transformation is required for accurate quantification. The linearity of the standard curve (R² > 0.99) validates the assay's quantitative range.
-
Calculate the concentration of OOL in the samples by interpolating their peak areas from the standard curve.
-
Conclusion and Future Perspectives
This compound is a metabolically significant triacylglycerol that functions as more than a simple energy depot. It is a key player in the dynamic regulation of cellular lipid homeostasis, a protector against lipotoxicity, and a regulated source of fatty acids that influence membrane structure and cell signaling. Understanding the precise pathways that govern OOL metabolism and the functional consequences of its fatty acid constituents is crucial for developing therapeutic strategies for metabolic disorders, cardiovascular disease, and cancer. Future research should focus on the specific enzymes and transporters that recognize and process OOL, as well as the downstream effects of altering the cellular OOL profile on complex signaling networks.
References
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ResearchGate. (2015). Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography. Available at: [Link]
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PLoS. (2012). A Role for Phosphatidic Acid in the Formation of “Supersized” Lipid Droplets. Available at: [Link]
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National Institutes of Health. (1987). Novel metabolic pathways for linoleic and arachidonic acid metabolism. Available at: [Link]
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Wikipedia. Lipid droplet. Available at: [Link]
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Plant Physiology. (2016). Lipid Droplet-Associated Proteins (LDAPs) Are Required for the Dynamic Regulation of Neutral Lipid Compartmentation in Plant Cells. Available at: [Link]
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National Institutes of Health. (2023). Roles of lipid droplets and related proteins in metabolic diseases. Available at: [Link]
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PubMed. (2023). 1-Oleate-2-palmitate-3-linoleate glycerol improves lipid metabolism and gut microbiota and decreases the level of pro-inflammatory cytokines. Available at: [Link]
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Stony Brook University. (2017). Discovery of a New Metabolic Pathway of a Known Lipid has Implications in Cancer, Obesity. Available at: [Link]
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MDPI. (2020). Altered Metabolome of Lipids and Amino Acids Species: A Source of Early Signature Biomarkers of T2DM. Available at: [Link]
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National Institutes of Health. (2017). Linoleic Acid: A Nutritional Quandary. Available at: [Link]
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National Institutes of Health. (2020). The Effects of Linoleic Acid Consumption on Lipid Risk Markers for Cardiovascular Disease in Healthy Individuals: A Review of Human Intervention Trials. Available at: [Link]
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Wiley Online Library. (2023). Lipid Metabolism and Immune Function: Chemical Tools for Insights into T‐Cell Biology. Available at: [Link]
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The Synthesis of 1,2-Dioleoyl-3-linolein: A Technical Guide to its Biosynthesis in Mammalian Cells
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathway of 1,2-Dioleoyl-3-linolein (OOL), a mixed-acid triacylglycerol (TAG), within mammalian cells. Moving beyond a general overview of triglyceride synthesis, this document elucidates the enzymatic specificities and regulatory nuances that govern the precise placement of oleic and linoleic acid on the glycerol backbone. We will dissect the canonical Kennedy pathway, examine the crucial roles and substrate preferences of the acyltransferase enzymes—Glycerol-3-phosphate Acyltransferase (GPAT), 1-Acylglycerol-3-phosphate Acyltransferase (AGPAT), and Diacylglycerol Acyltransferase (DGAT)—and explore the potential contribution of TAG remodeling pathways. This guide is designed to be a comprehensive resource, integrating established biochemical principles with practical experimental methodologies for the accurate investigation of OOL biosynthesis, thereby empowering researchers in metabolic disease and drug development.
Introduction: The Significance of Specific Triacylglycerol Species
Triacylglycerols are the primary form of energy storage in mammals and are implicated in a host of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[1][2] While often considered a homogenous group, the specific fatty acid composition and their positional distribution (regioisomerism) on the glycerol backbone can significantly influence the physicochemical properties and metabolic fate of individual TAG molecules. This compound (OOL) is a mixed-acid TAG containing two molecules of the monounsaturated oleic acid and one molecule of the polyunsaturated linoleic acid. Understanding the precise biosynthetic route to OOL is critical for elucidating the mechanisms of lipid homeostasis and for the development of targeted therapeutics that can modulate the synthesis of specific, potentially lipotoxic or beneficial, TAG species.
The Canonical Pathway: De Novo Synthesis of Triacylglycerols
The primary route for the de novo synthesis of triacylglycerols in most mammalian cells is the Kennedy pathway, first elucidated by Eugene Kennedy and colleagues.[3][4] This pathway, occurring predominantly in the endoplasmic reticulum, involves the sequential acylation of a glycerol-3-phosphate backbone. The formation of a specific TAG like OOL is contingent on the substrate availability of oleoyl-CoA and linoleoyl-CoA and, crucially, on the substrate and positional specificity of the acyltransferase enzymes at each step.
Step 1: Acylation of Glycerol-3-Phosphate by Glycerol-3-Phosphate Acyltransferase (GPAT)
The committed and often rate-limiting step in TAG biosynthesis is the acylation of glycerol-3-phosphate at the sn-1 position by a member of the GPAT family of enzymes, forming lysophosphatidic acid (LPA).[1] In mammals, four GPAT isoforms (GPAT1-4) have been identified, with GPAT1 and GPAT2 localized to the outer mitochondrial membrane and GPAT3 and GPAT4 residing in the endoplasmic reticulum.[5]
For the synthesis of OOL, this initial step requires the selective incorporation of oleic acid. The substrate preferences of GPAT isoforms are a key determinant. While GPAT1 shows a preference for saturated acyl-CoAs like palmitoyl-CoA, GPAT3 and GPAT4 exhibit broader substrate specificity and can utilize both saturated and unsaturated long-chain acyl-CoAs, including oleoyl-CoA and linoleoyl-CoA.[4][5] Specifically, GPAT3 has been reported to use oleoyl-CoA as a preferred substrate over other acyl-CoAs.[6] Therefore, it is plausible that ER-localized GPAT3 or GPAT4 initiates OOL synthesis by acylating glycerol-3-phosphate with oleoyl-CoA to form 1-oleoyl-lysophosphatidic acid.
Step 2: Formation of Phosphatidic Acid by 1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT)
The newly formed 1-oleoyl-lysophosphatidic acid is subsequently acylated at the sn-2 position by an AGPAT enzyme to yield phosphatidic acid.[1] The human genome encodes several AGPAT isoforms, with AGPAT1 and AGPAT2 being the most studied in the context of TAG synthesis.[7]
To proceed towards OOL, this step must also involve the addition of an oleic acid moiety. Studies on the substrate specificity of AGPAT isoforms have shown that they can utilize a range of acyl-CoAs. AGPAT2, for instance, shows a preference for oleoyl-CoA.[8] Other isoforms, like AGPAT1, can incorporate both oleoyl-CoA and linoleoyl-CoA.[1][9] The localized concentration of acyl-CoAs and the specific AGPAT isoforms expressed in a given cell type will likely dictate the fatty acid incorporated at the sn-2 position. For the specific synthesis of 1,2-dioleoyl-phosphatidic acid, an AGPAT isoform with a preference for oleoyl-CoA would be required.
Step 3: Generation of Diacylglycerol by Phosphatidate Phosphatase (PAP/Lipin)
The phosphatidic acid intermediate is then dephosphorylated by a phosphatidate phosphatase (PAP), a function carried out by the Lipin family of proteins (Lipin 1, 2, and 3), to produce 1,2-diacylglycerol (DAG).[1] This step is a critical regulatory point, as phosphatidic acid is a precursor for both TAG and phospholipid synthesis.
Step 4: The Final Acylation by Diacylglycerol Acyltransferase (DGAT)
The final and committed step in TAG synthesis is the acylation of the 1,2-dioleoyl-glycerol intermediate at the sn-3 position by a diacylglycerol acyltransferase (DGAT).[10][11] Mammals possess two DGAT enzymes, DGAT1 and DGAT2, which are encoded by different genes and exhibit distinct biochemical properties.[11][12]
For the formation of this compound, this terminal step necessitates the selective incorporation of linoleic acid. The substrate specificities of DGAT1 and DGAT2 are therefore of paramount importance. In vitro assays have indicated that DGAT1 has a preference for monounsaturated acyl-CoAs, such as oleoyl-CoA.[13] DGAT2, on the other hand, appears to have a broader substrate tolerance and its activity is crucial for overall TAG synthesis.[11] The specific incorporation of linoleoyl-CoA at the sn-3 position to form OOL could be mediated by DGAT2, or by DGAT1 under conditions where the local concentration of linoleoyl-CoA is high. The differential localization and regulation of DGAT1 and DGAT2 likely contribute to the synthesis of specific TAG pools within the cell.[14]
Visualizing the Pathway
Figure 1: De novo biosynthesis of this compound via the Kennedy Pathway.
Alternative Routes: The Role of Triacylglycerol Remodeling
While the Kennedy pathway describes the de novo synthesis of TAGs, the final composition of the cellular TAG pool can be further modified through remodeling pathways, collectively known as the Lands cycle.[15][16] This cycle involves the deacylation of a pre-existing glycerolipid by a phospholipase or lipase, followed by reacylation with a different fatty acyl-CoA by an acyltransferase.
It is conceivable that a TAG molecule synthesized de novo with a different fatty acid at the sn-3 position could be remodeled into OOL. For instance, a lipase could remove the fatty acid at the sn-3 position of a TAG molecule, generating a 1,2-dioleoyl-glycerol intermediate, which could then be re-acylated with linoleoyl-CoA by a DGAT enzyme. This remodeling process would provide an additional layer of regulation for the synthesis of specific TAG species.
Experimental Methodologies for Studying OOL Biosynthesis
Investigating the biosynthesis of OOL requires a combination of in vitro enzyme assays and in vivo lipidomic analysis.
In Vitro Acyltransferase Assays
To determine the substrate specificity of GPAT, AGPAT, and DGAT isoforms for oleoyl-CoA and linoleoyl-CoA, in vitro enzyme activity assays can be performed using isolated microsomes from cells overexpressing the specific enzyme isoform.
Table 1: Summary of In Vitro Acyltransferase Assay Conditions
| Parameter | GPAT Assay | AGPAT Assay | DGAT Assay |
| Enzyme Source | Microsomes from cells overexpressing a specific GPAT isoform | Microsomes from cells overexpressing a specific AGPAT isoform | Microsomes from cells overexpressing DGAT1 or DGAT2 |
| Acyl Acceptor | [³H]Glycerol-3-phosphate | 1-oleoyl-lysophosphatidic acid | 1,2-dioleoyl-sn-glycerol |
| Acyl Donor | Oleoyl-CoA or Linoleoyl-CoA | [¹⁴C]Oleoyl-CoA or [¹⁴C]Linoleoyl-CoA | [¹⁴C]Oleoyl-CoA or [¹⁴C]Linoleoyl-CoA |
| Reaction Buffer | Tris-HCl buffer (pH 7.4) with MgCl₂ and BSA | HEPES-NaOH buffer (pH 7.5) with BSA | Tris-HCl buffer (pH 7.4) with MgCl₂ |
| Detection | Scintillation counting of [³H]LPA | Scintillation counting of [¹⁴C]PA | Scintillation counting of [¹⁴C]TAG |
| Analysis | Thin Layer Chromatography (TLC) to separate products | Thin Layer Chromatography (TLC) to separate products | Thin Layer Chromatography (TLC) to separate products |
Protocol 4.1.1: General Protocol for In Vitro DGAT Activity Assay [17]
-
Prepare Microsomes: Isolate microsomes from cultured mammalian cells (e.g., HEK293T cells) overexpressing the DGAT isoform of interest.
-
Reaction Mixture: In a glass tube, prepare the reaction mixture containing:
-
50 µg of microsomal protein
-
200 µM 1,2-dioleoyl-sn-glycerol (dissolved in acetone)
-
25 µM [¹⁴C]oleoyl-CoA or [¹⁴C]linoleoyl-CoA
-
Reaction buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl, pH 7.4)
-
-
Incubation: Incubate the reaction mixture for 5-10 minutes at 37°C.
-
Stop Reaction: Terminate the reaction by adding 4 ml of chloroform:methanol (3:1, v/v).
-
Lipid Extraction: Add 750 µl of water, vortex, and centrifuge to separate the phases. Collect the lower organic phase.
-
TLC Analysis: Dry the organic phase under nitrogen and resuspend in a small volume of chloroform. Spot the lipid extract onto a silica TLC plate and develop the plate using a solvent system of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Quantification: Visualize the lipid spots (e.g., by autoradiography) and scrape the TAG band into a scintillation vial. Quantify the radioactivity using a scintillation counter.
Quantification of OOL in Mammalian Cells by Mass Spectrometry
The accurate quantification of OOL and its isomers in cellular lipid extracts is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 4.2.1: Lipid Extraction from Mammalian Cells
-
Cell Harvesting: Harvest cultured mammalian cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and pellet by centrifugation.
-
Lipid Extraction (Folch Method):
-
Resuspend the cell pellet in a known volume of PBS.
-
Add 20 volumes of chloroform:methanol (2:1, v/v) to the cell suspension.
-
Vortex vigorously and incubate at room temperature for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying and Storage: Dry the lipid extract under a stream of nitrogen and store at -80°C until analysis.
Protocol 4.2.2: LC-MS/MS Analysis of OOL
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform, 1:1, v/v).
-
Chromatographic Separation: Use a reverse-phase C18 column to separate the different TAG species. A gradient elution with solvents such as acetonitrile and isopropanol with additives like formic acid and ammonium formate is typically employed.
-
Mass Spectrometric Detection:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.
-
OOL will be detected as its ammoniated adduct [M+NH₄]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the precursor ion of OOL. The fragmentation pattern, showing neutral losses of oleic and linoleic acids, will confirm its identity and can be used for quantification.
-
-
Quantification: Use a stable isotope-labeled internal standard (e.g., d5-tripalmitin) for accurate quantification. Create a calibration curve with a pure OOL standard.
Visualizing the Experimental Workflow
Sources
- 1. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. Glycerol-3-phosphate Acyltransferase (GPAT)-1, but Not GPAT4, Incorporates Newly Synthesized Fatty Acids into Triacylglycerol and Diminishes Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional Regulation of Acyl-CoA:Glycerol-sn-3-Phosphate Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
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- 14. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of triacylglycerol remodeling mechanism to synthesize unusual fatty acid containing oils - PMC [pmc.ncbi.nlm.nih.gov]
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Enzymatic Synthesis of Specific Triglyceride Isomers: A Guide to Precision and Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise positioning of fatty acids on a glycerol backbone dictates the physicochemical and metabolic properties of triglycerides. This guide provides a comprehensive overview of the enzymatic synthesis of specific triglyceride isomers, also known as structured lipids. We will move beyond simple procedural lists to explore the underlying principles, the causality behind experimental choices, and the self-validating systems required for robust synthesis. This document is intended for researchers and professionals seeking to leverage the high specificity of enzymatic catalysis for applications in nutrition, pharmaceuticals, and specialty chemicals.
The Imperative for Positional Purity in Triglycerides
Triglycerides (triacylglycerols, TAGs) are not simple molecules; they are complex esters of glycerol with three fatty acids. The specific fatty acid occupying the stereospecifically numbered (sn) sn-1, sn-2, or sn-3 position on the glycerol backbone fundamentally alters the molecule's function. For instance, in human milk fat, palmitic acid is predominantly found at the sn-2 position (forming the O-P-O structure in Betapol®), which enhances calcium and fat absorption in infants. In pharmaceuticals, structuring lipids can create novel drug delivery systems or metabolically favorable energy sources.
Traditional chemical synthesis, which relies on catalysts like sodium methoxide, is often a brute-force approach. It leads to a random distribution of fatty acids across the glycerol backbone, resulting in a complex mixture of isomers that are difficult and costly to separate. Enzymatic synthesis, primarily using lipases, offers a superior alternative by exploiting the inherent regioselectivity of these biocatalysts to build specific isomers with high precision.
The Biocatalytic Toolkit: Understanding Lipase Specificity
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are the cornerstone of structured lipid synthesis. Their utility stems from their ability to catalyze not only hydrolysis but also esterification, alcoholysis, and interesterification reactions, often in non-aqueous environments. The key to controlling the final triglyceride structure lies in selecting a lipase with the appropriate specificity.
-
sn-1,3-Specific Lipases : This is the most widely used class for structured lipid synthesis. These enzymes selectively catalyze reactions at the outer sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position untouched. This specificity is the foundation for producing triglycerides with a unique fatty acid at the central position.
-
sn-2-Specific Lipases : While less common, some lipases, like that from Aspergillus oryzae, show a preference for the sn-2 position. These are valuable for specific applications where modification of the central position is desired.
-
Non-specific Lipases : These enzymes act on all three positions, leading to a more randomized distribution of fatty acids. While less useful for creating a single, specific isomer, they can be employed in producing randomized triglycerides or for complete hydrolysis.
The choice of enzyme is therefore the first and most critical decision in the experimental design. Immobilization of the selected lipase onto a solid support is a standard and highly recommended practice.
Causality of Immobilization : Why immobilize?
-
Reusability : Immobilized enzymes can be easily recovered from the reaction medium and reused, significantly reducing process costs.
-
Stability : The immobilization process often enhances the enzyme's stability against changes in temperature, pH, and organic solvents.
-
Process Control : It prevents enzyme contamination in the final product and simplifies downstream purification steps.
Table 1: Comparison of Commonly Used Commercial Lipases
| Commercial Name | Microbial Source | Specificity | Common Applications |
| Lipozyme® RM IM | Rhizomucor miehei | sn-1,3 | Production of human milk fat substitutes (Betapol®), cocoa butter equivalents. |
| Novozym® 435 | Candida antarctica B | Non-specific | Widely used in ester synthesis and alcoholysis due to its broad substrate acceptance and high activity. |
| Lipase PS | Burkholderia cepacia | sn-1,3 | Synthesis of structured lipids containing polyunsaturated fatty acids (PUFAs). |
| TLL (Lipase TL IM) | Thermomyces lanuginosus | sn-1,3 | Interesterification of fats and oils for margarine production. |
Crafting Isomers: Reaction Strategies and Mechanisms
With a chosen sn-1,3-specific lipase, several reaction strategies can be employed to synthesize a target triglyceride, such as an ABA or AAB type, where A and B represent different fatty acids.
-
Acidolysis : This reaction involves the exchange of acyl groups between a triglyceride (e.g., tripalmitin, PPP) and a free fatty acid (e.g., Oleic Acid, O). Using an sn-1,3-specific lipase, the oleic acid will only be incorporated at the sn-1 and sn-3 positions, yielding the desired P-O-P isomer. This is a highly controlled and common method for producing specific structured lipids.
-
Interesterification : This involves the exchange of acyl groups between two different triglycerides (e.g., tripalmitin and triolein). The sn-1,3-specific lipase will shuffle the fatty acids at the outer positions of both triglycerides, resulting in a complex mixture of products, including the target P-O-P. While effective, controlling the product profile can be more challenging than in acidolysis.
-
Esterification : This involves the direct esterification of free fatty acids onto a glycerol backbone. While seemingly straightforward, controlling the reaction to prevent the formation of mono- and di-glycerides and achieving full esterification to a specific triglyceride can be difficult.
Core Experimental Workflow: Enzymatic Acidolysis for O-P-O Synthesis
This section provides a detailed, self-validating protocol for the synthesis of 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), a human milk fat substitute, starting from tripalmitin (PPP) and oleic acid (O).
Phase 1: Pre-Reaction Setup
-
Enzyme Activation :
-
Action : Weigh 10g of immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM). Wash with 100 mL of hexane to remove residual water and dry under vacuum at 40°C for 2 hours.
-
Causality : Water activity is a critical parameter. While a minimal amount of water is essential for enzyme flexibility and activity, excess water promotes the competing hydrolysis reaction, which reduces the yield of the desired triglyceride product. The hexane wash and drying step precisely controls this.
-
-
Substrate Preparation :
-
Action : Prepare a reaction mixture in a 250 mL screw-capped flask containing 20g of tripalmitin and 40g of oleic acid. This corresponds to a molar ratio of approximately 1:6 (PPP:Oleic Acid).
-
Causality : A high molar excess of the incoming fatty acid (oleic acid) is used to drive the reaction equilibrium towards incorporation and maximize the yield of the OPO triglyceride, according to Le Chatelier's principle.
-
-
System Environment :
-
Action : Add 100 mL of n-hexane as the reaction solvent.
-
Causality : A non-polar solvent like hexane is chosen because it solubilizes the lipid substrates while not stripping the essential water layer from the enzyme, thus maintaining its catalytic activity. For food-grade applications, solvent-free systems are often preferred, but require higher temperatures to melt the substrates into a liquid phase.
-
Phase 2: Enzymatic Reaction
-
Reaction Execution :
-
Action : Add the prepared lipase (10% by weight of total substrates) to the substrate mixture. Place the sealed flask in an orbital shaker incubator set to 200 rpm and 60°C.
-
Causality : The temperature (60°C) is chosen as an optimal balance. It is high enough to ensure substrate solubility and high reaction rates for a thermostable lipase like Lipozyme RM IM, but not so high as to cause enzyme denaturation or degradation of the fatty acids. Agitation ensures proper mixing and reduces mass transfer limitations between the substrates and the immobilized enzyme.
-
-
Reaction Monitoring (Self-Validation Point 1) :
-
Action : Every 4 hours, withdraw a 100 µL aliquot of the reaction mixture. Analyze the composition by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of tripalmitin and the appearance of the new products.
-
Causality : Continuous monitoring is essential to determine the optimal reaction time. The reaction should be stopped when the concentration of the desired OPO product is maximized, before significant side reactions or equilibrium shifts occur.
-
Phase 3: Downstream Processing & Purification
-
Enzyme Removal :
-
Action : Once the reaction reaches completion (e.g., after 24 hours), cool the mixture and separate the immobilized enzyme by simple filtration or centrifugation.
-
Causality : The ease of enzyme removal is a primary advantage of using an immobilized catalyst, enabling its reuse and ensuring a product free of the biocatalyst.
-
-
Solvent and FFA Removal :
-
Action : Remove the hexane solvent using a rotary evaporator. The unreacted free fatty acids (oleic acid) can then be removed by short-path molecular distillation or by forming soaps with an alkaline solution followed by washing.
-
Causality : Removal of the large excess of oleic acid is critical for product purity. Molecular distillation is preferred as it is a mild, non-chemical method that separates molecules based on their molecular weight.
-
-
Product Fractionation :
-
Action : The final mixture will contain the target OPO, as well as residual PPP and other side products. Isolate the OPO triglyceride using low-temperature fractional crystallization from acetone.
-
Causality : Different triglycerides have different melting points. By dissolving the mixture in a solvent like acetone and slowly cooling it, the higher melting point fractions will crystallize first, allowing for the separation and purification of the target OPO isomer.
-
Diagram 1: General Workflow for Enzymatic Synthesis of Structured Triglycerides
Caption: A high-level overview of the three key phases in the enzymatic synthesis of a specific triglyceride isomer.
Process Parameters and Final Validation
The success of the synthesis is governed by several interconnected parameters. The table below summarizes their effects, providing a basis for process optimization.
Table 2: Key Parameters and Their Influence on Synthesis
| Parameter | Rationale and Impact on Reaction |
| Temperature | Affects reaction rate and enzyme stability. Optimal temperature is a balance to maximize rate without denaturing the enzyme. For many lipases, this is 50-70°C. |
| Water Activity (a_w) | Crucial for maintaining enzyme conformation and activity. Too high, and hydrolysis dominates. Too low, and the enzyme is too rigid. Typically controlled by salt hydrates or enzyme pre-treatment. |
| Substrate Molar Ratio | Drives the reaction equilibrium. A high excess of the acyl donor is typically used to maximize its incorporation into the triglyceride backbone. |
| Enzyme Load | The amount of enzyme used. Higher loads increase the reaction rate but also the cost. Typically ranges from 5-15% of the total substrate weight. |
| Agitation Speed | Reduces external mass transfer limitations by ensuring substrates are continuously brought to the surface of the immobilized enzyme. |
Final Validation: Confirming Isomeric Purity
A protocol is only as good as its validation. After purification, it is mandatory to confirm the structure and purity of the synthesized triglyceride.
-
Positional Analysis : The most critical step is to confirm that the desired fatty acid is at the correct sn-2 position. This can be achieved through pancreatic lipase analysis , where the enzyme specifically hydrolyzes the sn-1 and sn-3 positions, leaving a 2-monoacylglycerol that can be analyzed by GC.
-
Chromatographic Analysis : High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can separate and quantify the different triglyceride species in the final product.
-
Spectroscopic Analysis : Nuclear Magnetic Resonance (NMR) , specifically ¹³C-NMR, can distinguish between fatty acids at the sn-1,3 and sn-2 positions due to slight differences in the chemical shifts of the carbonyl carbons, providing definitive structural confirmation.
Diagram 2: Decision Logic for Synthesis Strategy
Caption: A simplified decision tree for selecting an appropriate enzymatic strategy based on the target molecule and starting materials.
Conclusion and Future Outlook
Enzymatic synthesis provides an elegant and powerful platform for producing triglyceride isomers with high purity and yield. By understanding the principles of lipase specificity, carefully selecting a reaction strategy, and meticulously controlling process parameters, researchers can move from random mixtures to precisely structured lipids. The self-validating nature of the described workflow, with in-process monitoring and robust final analysis, ensures the production of well-characterized molecules fit for high-value applications. Future developments in enzyme discovery and protein engineering are expected to yield novel biocatalysts with even greater specificity, stability, and efficiency, further expanding the possibilities in the field of structured lipid synthesis.
References
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Soumanou, M. M., & Bornscheuer, U. T. (2003). Lipase-Catalyzed Synthesis of Structured Triacylglycerols. Lipid Technology, 15(5), 109-113. [Link]
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Innis, S. M. (2011). Dietary triacylglycerol structure and its role in infant nutrition. Advances in Nutrition, 2(3), 275-283. [Link]
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Casas-Godoy, L., Duquesne, S., Bordier, E., & Marty, A. (2018). Lipases: An overview. Lipases and Phospholipases, 1801, 1-27. [Link]
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Xu, X. (2000). Production of specific-structured triacylglycerols by lipase-catalyzed interesterification: a review. European Journal of Lipid Science and Technology, 102(4), 287-303. [Link]
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Gotor-Fernández, V., Gotor, V., & Gotor, V. (2006). Novozym 435: the “perfect” lipase? Immobilization of Enzymes and Cells, 229-243. [Link]
-
Yang, T., Xu, X., & H-Kittikun, A. (2002). Lipase-catalyzed synthesis of structured lipids. Structured and Modified Lipids, 21, 577-611. [Link]
The Pivotal Role of 1,2-Dioleoyl-3-linolein in Lipid Signaling: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive exploration of 1,2-Dioleoyl-3-linolein, a specific triacylglycerol (TAG), and its significant, though often indirect, role in cellular lipid signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced contributions of individual lipid species to complex biological processes. We will delve into the metabolic pathways that convert this storage lipid into potent signaling molecules, the downstream consequences of this conversion, and the experimental methodologies required to investigate these phenomena.
Introduction: Beyond Energy Storage - The Signaling Potential of Triacylglycerols
Triacylglycerols have long been primarily regarded as inert molecules for energy storage. However, a growing body of evidence reveals that the specific fatty acid composition and stereochemistry of TAGs are critical determinants of their metabolic fate and their ability to influence cellular signaling. The asymmetrical structure of this compound, containing two oleic acid moieties and one linoleic acid moiety, positions it as a precursor to specific diacylglycerol (DAG) species that are key players in signal transduction.[1] This guide will elucidate the pathways by which this compound is catabolized to generate these signaling-active DAGs and the subsequent activation of downstream effector proteins, most notably Protein Kinase C (PKC).
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is essential for designing and interpreting experiments.
| Property | Value | Source |
| Molecular Formula | C₅₇H₁₀₂O₆ | [2] |
| Molecular Weight | 883.4 g/mol | [2] |
| Structure | A triacyl-sn-glycerol with oleoyl groups at positions sn-1 and sn-2, and a linoleoyl group at position sn-3. | [2] |
| Appearance | Expected to be a liquid or semi-solid at room temperature, given the unsaturated nature of its fatty acid constituents. | |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. | [3] |
Metabolic Activation: The Journey from a Triacylglycerol to a Signaling Diacylglycerol
The signaling capacity of this compound is unlocked through its enzymatic hydrolysis by intracellular lipases, primarily adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL).[4][5][6] These enzymes exhibit distinct substrate and regioselectivity, which dictates the specific DAG isomer produced.[1][7]
The Role of Adipose Triglyceride Lipase (ATGL)
ATGL is the rate-limiting enzyme for the initial step of TAG hydrolysis.[7] It exhibits a preference for hydrolyzing fatty acid esters at the sn-2 position of the glycerol backbone.[7] When acting on this compound, ATGL would preferentially cleave the oleic acid at the sn-2 position, generating 1-O-oleoyl-3-O-linoleoyl-sn-glycerol , a specific sn-1,3 DAG isomer. In the presence of its co-activator CGI-58, ATGL's selectivity can broaden to include the sn-1 position.[7]
The Role of Hormone-Sensitive Lipase (HSL)
HSL is responsible for the subsequent hydrolysis of DAGs to monoacylglycerols and can also act on TAGs.[4][8] HSL preferentially hydrolyzes ester bonds at the sn-1 and sn-3 positions of TAGs.[4] Therefore, when HSL acts on this compound, it would cleave either the oleic acid at the sn-1 position or the linoleic acid at the sn-3 position, leading to the formation of two potential DAG species: 2-oleoyl-3-linoleoyl-sn-glycerol or 1,2-dioleoyl-sn-glycerol .
The generation of these specific DAG isomers is a critical event, as only the sn-1,2 and sn-2,3 enantiomers are known to be biologically active as signaling molecules.[1] The sn-1,3 DAG isomer is not a direct activator of PKC.[9]
Figure 1: Metabolic conversion of this compound to various DAG isomers by ATGL and HSL.
Downstream Signaling: Activation of Protein Kinase C
The primary signaling role of biologically active DAGs is the recruitment and activation of Protein Kinase C (PKC) isozymes.[10][11] The specific fatty acid composition of the DAG molecule significantly influences the potency and isoform-selectivity of PKC activation.[10][12]
The DAGs produced from this compound, namely 1,2-dioleoyl-sn-glycerol and 2-oleoyl-3-linoleoyl-sn-glycerol , are potent activators of conventional and novel PKC isoforms.[3][12][13]
-
1,2-Dioleoyl-sn-glycerol (DOG) is a well-characterized PKC activator used extensively in research.[3][13][14] Its two oleoyl chains provide the necessary hydrophobicity to anchor PKC to the cell membrane, a prerequisite for its activation.
-
The presence of a linoleoyl group in the DAG molecule can further modulate PKC activity. Studies have shown that DAGs containing polyunsaturated fatty acids can be more potent activators of certain PKC isoforms compared to their monounsaturated counterparts.[12]
The activation of PKC initiates a cascade of phosphorylation events that regulate a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.
Figure 2: Activation of Protein Kinase C by DAG derived from this compound.
Experimental Protocols for Investigating the Signaling Role of this compound
To elucidate the specific signaling functions of this compound, a combination of in vitro and cell-based assays is required.
In Vitro Lipase Activity Assay
This protocol determines the specificity of lipases for this compound and identifies the resulting DAG products.
Methodology:
-
Substrate Preparation: Prepare a stock solution of this compound in an appropriate organic solvent. For activity assays, create an emulsion of the TAG substrate.
-
Enzyme Preparation: Use purified recombinant ATGL or HSL, or cell lysates overexpressing these enzymes.
-
Reaction Incubation: Incubate the lipase with the TAG substrate in a suitable buffer at 37°C for a defined period.
-
Lipid Extraction: Stop the reaction and extract the lipids using a modified Bligh-Dyer method.
-
Product Analysis: Analyze the lipid extract using Thin Layer Chromatography (TLC) or, for more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the specific DAG isomers produced.[1]
Cell-Based PKC Activation Assay
This protocol assesses the ability of this compound to induce PKC activation within a cellular context.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293, HeLa, or a cell line relevant to the research question) in appropriate growth medium.
-
Cell Treatment: Treat the cells with this compound. The TAG can be delivered to the cells using a lipid-based transfection reagent or as a complex with bovine serum albumin (BSA).
-
Cell Lysis: After the desired incubation time, wash the cells and lyse them in a buffer compatible with downstream analysis.
-
Western Blot Analysis: Perform Western blotting on the cell lysates to detect the phosphorylation of specific PKC substrates (e.g., MARCKS) or the translocation of PKC isoforms from the cytosol to the membrane fraction, which is indicative of activation.
-
Fluorescence Microscopy: Alternatively, use cells expressing fluorescently tagged PKC isoforms to visualize their translocation to the plasma membrane upon treatment with this compound.
Figure 3: Experimental workflow for investigating the signaling role of this compound.
Isotopic Labeling for Metabolic Fate Analysis
To definitively trace the metabolic conversion of this compound to signaling DAGs, stable isotope labeling can be employed.[15][][17]
Methodology:
-
Synthesis of Labeled TAG: Synthesize this compound with isotopic labels (e.g., ¹³C or ²H) in one or more of the fatty acid chains.[18]
-
Cellular Incorporation: Introduce the labeled TAG into cultured cells.
-
Lipidomic Analysis: After a specific time course, extract the lipids and analyze them by high-resolution mass spectrometry to track the appearance of the isotopic label in different DAG species and other lipid classes. This provides direct evidence of the metabolic pathways involved.
Conclusion and Future Directions
This compound is more than a simple storage lipid; it is a precursor to potent signaling molecules that play a crucial role in regulating cellular function through the activation of PKC and potentially other signaling pathways. The specificity of the generated DAG isomers, dictated by the regioselectivity of intracellular lipases, highlights the importance of considering the precise molecular structure of lipids in signaling contexts.
Future research should focus on:
-
Isoform-Specific PKC Activation: Elucidating which specific PKC isoforms are preferentially activated by the DAGs derived from this compound.
-
Physiological and Pathophysiological Relevance: Investigating the abundance and turnover of this specific TAG species in different tissues and disease states to understand its potential contribution to health and disease.
-
Therapeutic Potential: Exploring the possibility of modulating the metabolic pathways of specific TAGs to influence cellular signaling for therapeutic benefit.
By employing the advanced analytical and cell biology techniques outlined in this guide, researchers can further unravel the complex and fascinating role of individual lipid species like this compound in the intricate web of cellular communication.
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Iwasaki, Y., Yamane, T., & Suzuki, K. (1998). Lipase specificity in the transacylation of triacylglycerin. Journal of the American Oil Chemists' Society, 75(5), 577-582. Available from: [Link]
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Girousse, A., et al. (2020). Distinct roles of adipose triglyceride lipase and hormone-sensitive lipase in the catabolism of triacylglycerol estolides. Proceedings of the National Academy of Sciences, 117(4), 1933-1943. Available from: [Link]
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Madani, S., et al. (2004). Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro. The Journal of biological chemistry, 279(10), 8968–8974. Available from: [Link]
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Datey, A., & Chakravortty, D. (2021). Novel Cell-Based Assay to Investigate Monoacylglycerol Acyltransferase 2 Inhibitory Activity Using HIEC-6 Cell Line. ACS Omega, 6(2), 1269–1278. Available from: [Link]
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Pan, X., et al. (2018). Remodeling of triacylglycerol synthesis in emerging oilseed crops: genetic engineering for high-value seed oil. Plant biotechnology journal, 16(1), 164-175. Available from: [Link]
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Zhang, T., et al. (2022). Investigation of Structural Features of Two Related Lipases and the Impact on Fatty Acid Specificity in Vegetable Fats. International Journal of Molecular Sciences, 23(13), 7029. Available from: [Link]
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Cui, G. Z., et al. (2021). Cocktail biosynthesis of triacylglycerol by rational modulation of diacylglycerol acyltransferases in industrial oleaginous Aurantiochytrium. Biotechnology for biofuels, 14(1), 246. Available from: [Link]
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Rankl, C., et al. (2020). Live-cell lipid biochemistry reveals a role of diacylglycerol side-chain composition for cellular lipid dynamics and protein affinities. Proceedings of the National Academy of Sciences, 117(14), 7842-7851. Available from: [Link]
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Ortiz-Acevedo, A., et al. (2003). Activation of protein kinase C alpha by lipid mixtures containing different proportions of diacylglycerols. Biophysical journal, 85(6), 3845–3856. Available from: [Link]
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Lo, S. K., & R. A. (2008). (A) Mechanism of action of triacylglycerols and diacylglycerols... ResearchGate. Available from: [Link]
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Purkiss, J. R., & Boarder, M. R. (1996). Diacylglycerol. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available from: [Link]
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Jocken, J. W., et al. (2010). Dysregulation of lipolysis and lipid metabolism in visceral and subcutaneous adipocytes by high-fat diet: role of ATGL, HSL, and AMPK. American journal of physiology. Endocrinology and metabolism, 298(3), E524–E534. Available from: [Link]
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1,2-Dioleoyl-3-linoleoyl-sn-glycerol. PubChem. Available from: [Link]
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Liu, J., et al. (2023). METTL14 Promotes Lipid Synthesis in Dairy Goat Mammary Epithelial Cells by Targeting CEBPB via m6A-YTHDF1/3-Dependent Manner. International Journal of Molecular Sciences, 24(17), 13324. Available from: [Link]
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Schweiger, M., et al. (2008). Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL) Deficiencies Affect Expression of Lipolytic Activities in Mouse Adipose Tissues. The Journal of biological chemistry, 283(24), 16503–16511. Available from: [Link]
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Nakagawa, Y., & Akamatsu, Y. (1998). Production and protein kinase C activation of diacylglycerols containing polymethylene-interrupted PUFA. Biochimica et biophysica acta, 1393(2-3), 237–244. Available from: [Link]
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Chitraju, C., et al. (2017). A simple, rapid, and sensitive fluorescence-based method to assess triacylglycerol hydrolase activity. Journal of lipid research, 58(7), 1508–1516. Available from: [Link]
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Eichmann, T. O., et al. (2012). Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases. The Journal of biological chemistry, 287(49), 41446–41457. Available from: [Link]
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Garbarino, J., et al. (2009). Good fat, essential cellular requirements for triacylglycerol synthesis to maintain membrane homeostasis in yeast. Molecular biology of the cell, 20(22), 4727–4740. Available from: [Link]
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Hsu, K. L. (2024). The right environment switches the enzymatic character. Proceedings of the National Academy of Sciences of the United States of America, 121(2), e2320668121. Available from: [Link]
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Liu, T. T., et al. (2022). Free Linoleic Acid and Oleic Acid Reduce Fat Digestion and Absorption In Vivo as Potent Pancreatic Lipase Inhibitors Derived from Sesame Meal. Molecules (Basel, Switzerland), 27(15), 4927. Available from: [Link]
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Liu, T. T., et al. (2022). Free Linoleic Acid and Oleic Acid Reduce Fat Digestion and Absorption In Vivo as Potent Pancreatic Lipase Inhibitors Derived from Sesame Meal. Molecules (Basel, Switzerland), 27(15), 4927. Available from: [Link]
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Seyama, Y., et al. (1993). 1-Alkyl-2,3-diacylglycerol synthesis in primary culture cells of guinea pig harderian gland. Journal of biochemistry, 113(4), 493–498. Available from: [Link]
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Sparrow, C. P., et al. (2012). The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species. Journal of lipid research, 53(5), 979–991. Available from: [Link]
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Giera, M., & Schuhmann, K. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 81. Available from: [Link]
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Godec, A., et al. (2019). Use of isotopically labeled substrates reveals kinetic differences between human and bacterial serine palmitoyltransferase. The Journal of biological chemistry, 294(2), 520–530. Available from: [Link]
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Investigating the physiological effects of 1,2-Dioleoyl-3-linolein
An In-depth Technical Guide to Investigating the Physiological Effects of 1,2-Dioleoyl-3-linolein (OOL)
Abstract
This compound (OOL) is a specific triacylglycerol (TAG) composed of a glycerol backbone esterified with oleic acid at the sn-1 and sn-2 positions and linoleic acid at the sn-3 position.[1] While its constituent fatty acids—oleic acid (an omega-9 monounsaturated fatty acid) and linoleic acid (an omega-6 polyunsaturated fatty acid)—have been extensively studied, the physiological effects of this specific molecular arrangement remain largely unexplored. The stereospecificity of fatty acids on the glycerol backbone is a critical determinant of a TAG's metabolic fate and biological function, as evidenced by the distinct health benefits of structured lipids like 1,3-dioleoyl-2-palmitoylglycerol (OPO).[2] This guide provides a comprehensive framework for the rigorous scientific investigation of OOL. We will move from fundamental analysis and metabolic tracing to its predicted effects on cellular signaling and systemic health, offering field-proven insights and detailed experimental protocols to empower researchers in this nascent area of lipid science.
Section 1: Foundational Analysis: Characterization and Quantification of this compound
Expertise & Experience: Before any physiological investigation, it is imperative to establish a robust analytical method. The biological activity of a TAG is intrinsically linked to its structure. Isomers, such as 1,3-Dioleoyl-2-linolein, may have different metabolic pathways and effects. Therefore, an analytical protocol must not only quantify OOL but also reliably distinguish it from its structural isomers. This ensures that any observed physiological effect is correctly attributed to the molecule of interest.
Trustworthiness: A Self-Validating Protocol The following protocol integrates established lipid extraction techniques with high-resolution chromatographic separation, providing a self-validating system through internal standards and precise isomer separation.
Protocol 1: Quantification of OOL in Biological Matrices (Plasma, Tissue)
Objective: To extract lipids from a biological sample and accurately quantify the concentration of this compound using High-Performance Liquid Chromatography.
Methodology:
-
Homogenization & Internal Standard Spiking:
-
Accurately weigh ~50-100 mg of tissue or take 100 µL of plasma.
-
Homogenize the sample in a chloroform/methanol mixture (2:1, v/v).
-
Causality: The chloroform/methanol solvent system is highly effective for extracting a broad range of lipids, from nonpolar TAGs to more polar phospholipids.
-
Spike the homogenate with a known quantity of a non-endogenous TAG internal standard (e.g., triheptadecanoin, C17:0 TAG) for accurate quantification.
-
-
Lipid Extraction (Folch Method):
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic (chloroform) phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
-
Sample Reconstitution and Analysis by RP-HPLC:
-
Reconstitute the dried lipid extract in 100% acetonitrile.
-
Causality: Acetonitrile is a common mobile phase for reversed-phase (RP) chromatography of lipids, providing good separation of TAG species.
-
Inject the sample onto a C18 column for RP-High-Performance Liquid Chromatography (HPLC) analysis.[3]
-
Employ an isocratic elution with 100% acetonitrile at a flow rate of ~1.0 mL/min.[3]
-
Use a UV detector set at 205 nm or an Evaporative Light Scattering Detector (ELSD) for detection.[3]
-
System Validation: The elution order of TAGs in RP-HPLC is determined by their partition number, which is related to the number of double bonds and chain length. OOL will have a distinct retention time from other TAGs, allowing for its identification and quantification against the internal standard.[3]
-
Section 2: The Metabolic Journey: Tracing the Fate of OOL
Expertise & Experience: The physiological effects of a dietary TAG are not solely due to the intact molecule but are largely determined by the fate of its constituent fatty acids following digestion. OOL is first hydrolyzed by pancreatic lipases in the gut. The resulting free fatty acids (two oleic, one linoleic) and sn-2-monoacylglycerol (2-oleoyl-glycerol) are absorbed by enterocytes. Inside these cells, they are re-esterified into new TAGs. While some re-esterification may regenerate the original OOL structure, a significant portion will result in novel TAG combinations before being packaged into chylomicrons and entering circulation. Understanding this distribution is key to predicting downstream effects.
Trustworthiness: Isotopic Labeling for Unambiguous Tracing To overcome the challenge of differentiating exogenous OOL-derived fatty acids from the endogenous pool, a stable isotope tracing study is the gold standard. This approach provides unequivocal evidence of the metabolic pathway.
Experimental Workflow: Tracing the Metabolic Fate of OOL
This workflow outlines a non-radioactive method to track the absorption, distribution, and incorporation of OOL's fatty acids into various lipid pools within a model organism.
Caption: Dichotomous signaling potential of the linoleic acid component of OOL.
Protocol 2: Investigating OOL's Net Effect on Inflammatory Response
Objective: To determine if OOL primes, enhances, or suppresses the inflammatory response in macrophages, a key immune cell type.
Methodology:
-
Cell Culture and Treatment:
-
Culture a macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in standard DMEM medium.
-
Treat cells for 24 hours with one of the following:
-
Vehicle control (e.g., BSA)
-
This compound (OOL) (e.g., 50 µM)
-
A mixture of free oleic and linoleic acid (2:1 molar ratio)
-
Linoleic acid alone
-
-
Causality: Comparing intact OOL to its constituent free fatty acids is crucial to determine if the TAG structure itself has a unique effect prior to hydrolysis.
-
-
Inflammatory Challenge:
-
After the 24-hour pre-treatment, stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4-6 hours. LPS is a potent activator of the inflammatory response in macrophages.
-
-
Endpoint Analysis:
-
Gene Expression: Harvest RNA, reverse transcribe to cDNA, and perform quantitative PCR (qPCR) to measure the expression of pro-inflammatory genes (Tnf-α, Il-6, Il-1β).
-
Protein Secretion: Collect the cell culture supernatant and measure the concentration of secreted cytokines (TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Self-Validation:
-
The inclusion of both gene expression and protein secretion readouts provides a more complete picture of the inflammatory response. A true biological effect should be observable at both the transcriptional and translational levels.
-
Section 4: Predicted Systemic Impacts and A Framework for In Vivo Studies
Expertise & Experience: The ultimate physiological relevance of OOL lies in its potential impact on systemic health, particularly in the context of chronic metabolic diseases. Based on robust epidemiological and clinical data on its constituent fatty acids, we can formulate strong hypotheses about its effects on cardiometabolic health.
Hypothesized Effects on Cardiometabolic Health
Linoleic acid, when consumed in place of saturated fats, is known to lower LDL cholesterol. [4]Furthermore, numerous large-scale prospective studies have linked higher dietary intake and blood biomarker levels of linoleic acid to a significantly lower risk of coronary heart disease and type 2 diabetes. [4][5][6]Given that OOL is a vehicle for delivering both linoleic and oleic acid, it is reasonable to hypothesize that a diet enriched with OOL could contribute to a healthier cardiometabolic profile.
Table 1: Summary of Meta-Analyses on Linoleic Acid Intake and Cardiometabolic Risk
| Outcome | Comparison | Pooled Relative Risk (95% CI) | Source(s) |
| Coronary Heart Disease (CHD) Events | Highest vs. Lowest Intake | 0.85 (0.78–0.92) | [4] |
| CHD Deaths | Highest vs. Lowest Intake | 0.79 (0.71–0.89) | [4] |
| Total Mortality | Highest vs. Lowest Intake | 0.87 (0.81, 0.94) | [6] |
| Cardiovascular Disease (CVD) Mortality | Highest vs. Lowest Intake | 0.87 (0.82, 0.92) | [6] |
This table summarizes data from major meta-analyses of prospective cohort studies, demonstrating an inverse association between linoleic acid consumption and adverse cardiovascular outcomes.
Framework for In Vivo Assessment of OOL
To test these hypotheses directly, a well-controlled animal study is essential. This workflow provides a comprehensive yet streamlined approach to assess the systemic effects of dietary OOL supplementation.
Caption: Workflow for an in vivo dietary intervention study.
Conclusion and Future Directions
While direct research on this compound is currently scarce, a robust scientific framework can be constructed based on its molecular structure and the extensive knowledge of its constituent fatty acids. The evidence strongly suggests that OOL is likely to influence lipid metabolism, inflammatory signaling, and systemic cardiometabolic health. The key hypotheses—that OOL will provide the known benefits of dietary linoleic and oleic acid, such as improved blood lipid profiles and a potential reduction in cardiovascular risk—are readily testable.
Future research must prioritize direct investigation using the protocols and frameworks outlined in this guide. Key areas of focus should include:
-
Comparative Isomer Studies: Directly comparing the physiological effects of OOL with its isomers (e.g., 1,3-Dioleoyl-2-linolein) to definitively establish the importance of the sn-2 position.
-
Advanced Lipidomics: Utilizing LC-MS/MS-based lipidomics to create a comprehensive map of how OOL supplementation alters the entire cellular lipidome, providing unparalleled insight into its mechanism of action.
-
Human Intervention Trials: Ultimately, translating findings from preclinical models into well-designed human dietary intervention studies is necessary to confirm the health effects of OOL for nutritional and therapeutic applications.
By employing these rigorous, hypothesis-driven approaches, the scientific community can unlock the full potential of structured lipids like this compound and refine our understanding of how dietary fats influence human health.
References
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Methodological & Application
Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of 1,2-Dioleoyl-3-linolein in Human Plasma
Abstract
This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of the triglyceride (TG) 1,2-Dioleoyl-3-linolein in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable methodology for lipid analysis. The procedure encompasses a comprehensive workflow, including sample preparation, chromatographic separation, mass spectrometric detection, and data analysis, all grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction: The Significance of Specific Triglyceride Quantification
Triglycerides are a major class of lipids that play a crucial role in energy storage and metabolism. The specific composition of fatty acids and their positional distribution on the glycerol backbone (regioisomerism) can have profound implications for various physiological and pathological processes. This compound is a specific triglyceride molecule containing two oleic acid chains and one linoleic acid chain. Accurate quantification of such specific TGs is essential for understanding lipid metabolism in health and disease, biomarker discovery, and in the development of therapeutic interventions targeting lipid-related disorders. LC-MS/MS has emerged as the gold standard for lipid analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.
Experimental Workflow Overview
The analytical workflow for the quantification of this compound is a multi-step process that begins with sample collection and proceeds through extraction, chromatographic separation, and mass spectrometric detection. Each stage is critical for the overall success of the analysis.
Caption: Workflow for this compound quantification.
Detailed Methodologies
Sample Preparation: The Foundation of Accurate Measurement
The primary objective of sample preparation is to efficiently extract the target analyte from the complex plasma matrix while minimizing interferences.[1]
3.1.1. Materials and Reagents
-
Human plasma (collected in K2-EDTA tubes)
-
This compound analytical standard
-
Internal Standard (IS): Triheptadecanoin (C17:0/C17:0/C17:0)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
3.1.2. Protocol: Lipid Extraction
This protocol is a modified version of the Matyash lipid extraction method, which is effective for the recovery of a broad range of lipid classes, including nonpolar triglycerides.
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.[2][3]
-
Internal Standard Spiking: In a 2 mL microcentrifuge tube, add 50 µL of plasma. To this, add 10 µL of the internal standard working solution (Triheptadecanoin in methanol). The use of a stable, non-endogenous internal standard is crucial for correcting for variability in extraction efficiency and matrix effects.[4][5]
-
Solvent Addition: Add 750 µL of cold MTBE and 250 µL of cold methanol.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and disruption of protein-lipid complexes.
-
Phase Separation: Add 200 µL of LC-MS grade water and vortex for an additional 30 seconds.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to achieve complete phase separation.
-
Supernatant Collection: Carefully collect the upper organic phase (approximately 700 µL) containing the lipids and transfer it to a clean 1.5 mL tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Isopropanol) for LC-MS/MS analysis.
Liquid Chromatography: Separating the Complexity
Reversed-phase chromatography using a C18 stationary phase is a well-established technique for the separation of triglycerides based on their hydrophobicity.[6][7]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | High-performance or Ultra-high-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM ammonium formate |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 below |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 2.0 | 70 | 30 |
| 12.0 | 0 | 100 |
| 15.0 | 0 | 100 |
| 15.1 | 70 | 30 |
| 20.0 | 70 | 30 |
Mass Spectrometry: Specific and Sensitive Detection
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for accurate quantification. Electrospray ionization (ESI) in the positive ion mode is typically employed for the analysis of triglycerides, which are often detected as their ammonium adducts ([M+NH₄]⁺).[8][9]
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temperature | 350°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | See Table 4 below |
| Collision Gas | Argon |
| Dwell Time | 50 ms |
Table 4: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) [M+NH₄]⁺ | Product Ion (m/z) [M+NH₄-RCOOH]⁺ | Collision Energy (eV) |
| This compound | 902.8 | 621.5 (Loss of Linoleic acid) | 35 |
| This compound | 902.8 | 619.5 (Loss of Oleic acid) | 35 |
| Triheptadecanoin (IS) | 866.8 | 595.5 (Loss of Heptadecanoic acid) | 35 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The selection of collision energy is critical for achieving optimal fragmentation and maximizing the signal of the product ion.[10][11]
Method Validation: Ensuring Trustworthiness and Reliability
A rigorous validation process is essential to demonstrate that the analytical method is fit for its intended purpose. The validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[12][13][14]
4.1. Validation Parameters
The following parameters should be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[15]
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). Typically, accuracy should be within ±15% of the nominal concentration, and the coefficient of variation (CV) for precision should not exceed 15%.[14]
-
Calibration Curve: A calibration curve should be generated using a series of standards of known concentrations. A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is commonly used. The correlation coefficient (r²) should be ≥ 0.99.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting substances from the sample matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Data Analysis and Quantification
The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the calibration curve.
Conclusion
This application note provides a comprehensive and scientifically sound LC-MS/MS protocol for the quantification of this compound in human plasma. By following the detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can obtain reliable and reproducible data. The emphasis on rigorous method validation ensures the integrity of the results, making this protocol a valuable tool for advancing research in lipid metabolism and related fields.
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- 8. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
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Quantitative Analysis of 1,2-Dioleoyl-3-linolein in Human Plasma by LC-MS/MS: An Application Note and Protocol
Introduction: The Significance of Specific Triglyceride Quantification
Triglycerides (TGs) are the main constituents of body fat in humans and are a major component of the plasma lipidome. While total triglyceride levels are a common clinical biomarker for cardiovascular disease risk, the analysis of individual TG species, such as 1,2-Dioleoyl-3-linolein (OOL), offers a more nuanced understanding of lipid metabolism and its role in health and disease. OOL is a specific triacylglycerol containing two oleic acid moieties and one linoleic acid moiety.[1] Oleic acid is a monounsaturated omega-9 fatty acid, while linoleic acid is a polyunsaturated omega-6 fatty acid. The balance of these fatty acids is critical for various physiological processes, including inflammation and membrane fluidity.[2][3] Dysregulation in the levels of specific TGs like OOL may be indicative of altered lipid metabolic pathways and could serve as a more specific biomarker for various conditions, including metabolic syndrome and cardiovascular diseases.[4]
This application note provides a detailed, validated protocol for the quantitative analysis of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is designed for researchers, scientists, and drug development professionals who require a robust and reliable technique for the precise measurement of this specific lipid species.
Pre-Analytical Considerations: Ensuring Sample Integrity
The accuracy of any quantitative bioanalytical method begins with proper sample collection and handling. Lipids are susceptible to degradation, so strict adherence to pre-analytical protocols is paramount.
-
Sample Collection: Human plasma should be collected in tubes containing ethylenediaminetetraacetic acid (EDTA) as an anticoagulant.
-
Processing: Plasma should be separated from whole blood by centrifugation at 1,500 x g for 15 minutes at 4°C within one hour of collection.
-
Storage: Immediately after separation, plasma samples should be frozen and stored at -80°C to minimize lipid degradation. Long-term storage at higher temperatures can lead to hydrolysis and oxidation of triglycerides.
-
Thawing: When ready for analysis, samples should be thawed on ice to prevent enzymatic activity.
Analytical Protocol: A Step-by-Step Guide
This protocol is designed to provide a comprehensive workflow from sample preparation to data acquisition.
Part 1: Lipid Extraction from Human Plasma
The choice of extraction method is critical for the efficient recovery of nonpolar lipids like triglycerides. A modified Bligh and Dyer two-phase extraction is recommended for its proven efficacy in extracting a broad range of lipid classes.[5]
Materials:
-
Human Plasma (thawed on ice)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized Water
-
1,2-Dioleoyl-3-linoleoyl-rac-glycerol-d5 (Internal Standard) solution in chloroform
-
Glass centrifuge tubes with PTFE-lined caps
Protocol:
-
To a 15 mL glass centrifuge tube, add 100 µL of human plasma.
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Add 10 µL of the internal standard solution (1,2-Dioleoyl-3-linoleoyl-rac-glycerol-d5) at a known concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of deionized water and vortex for 30 seconds to induce phase separation.
-
Centrifuge the sample at 1,000 x g for 10 minutes at room temperature.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol for LC-MS/MS analysis.
Part 2: LC-MS/MS Analysis
The quantitative analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
Instrumentation and Conditions:
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water:Methanol (50:50, v/v) |
| Mobile Phase B | 10 mM Ammonium Acetate in Isopropanol:Acetonitrile (90:10, v/v) |
| Gradient | 30% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
For triglycerides, the ammonium adduct ([M+NH4]+) is typically used as the precursor ion. The product ions are generated by the neutral loss of one of the fatty acid chains.[6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (OOL) | 902.8 | 603.5 (Loss of Oleic Acid + NH3) | 35 | 50 |
| 605.5 (Loss of Linoleic Acid + NH3) | 35 | 50 | ||
| 1,2-Dioleoyl-3-linoleoyl-rac-glycerol-d5 (IS) | 907.8 | 608.5 (Loss of Oleic Acid + NH3) | 35 | 50 |
| 610.5 (Loss of Linoleic Acid + NH3) | 35 | 50 |
Note: The exact m/z values and collision energies may require optimization based on the specific instrument used.
Data Analysis and Quantification
Quantitative analysis is performed by constructing a calibration curve using a series of known concentrations of a this compound standard, spiked into a surrogate matrix (e.g., stripped plasma or a saline solution with bovine serum albumin). The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of OOL in the plasma samples is then determined from this calibration curve.
Method Validation: Ensuring Trustworthiness and Reliability
The bioanalytical method should be validated according to the U.S. Food and Drug Administration (FDA) guidelines to ensure its reliability and reproducibility.[7][8] Key validation parameters include:
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | A linear regression of the calibration curve should have a correlation coefficient (r²) ≥ 0.99. |
| Accuracy and Precision | The mean accuracy should be within 85-115% of the nominal concentration (80-120% for the Lower Limit of Quantification), and the precision (%CV) should not exceed 15% (20% for LLOQ). |
| Matrix Effect | The coefficient of variation of the peak area ratios of post-extraction spiked samples from at least six different sources should be ≤ 15%. |
| Recovery | The extraction recovery should be consistent and reproducible across the concentration range. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. |
Visualizing the Workflow
A clear understanding of the experimental process is crucial for successful implementation.
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Application Notes & Protocols: High-Fidelity Extraction of 1,2-Dioleoyl-3-linolein from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Author: Senior Application Scientist, Gemini Laboratories
Introduction: The Criticality of Precise Triglyceride Extraction
1,2-Dioleoyl-3-linolein is a specific triglyceride (TG) of significant interest in metabolic research, cardiovascular disease studies, and nutritional science. As a key component of energy storage in adipose tissue and a constituent of various cellular lipid structures, its accurate quantification is paramount. The fidelity of any downstream analysis, be it mass spectrometry, chromatography, or nuclear magnetic resonance, is fundamentally dependent on the initial extraction of the lipid from the complex biological matrix of a tissue sample.
This guide provides a comprehensive overview and detailed protocols for the robust extraction of this compound from tissue samples. We will delve into the mechanistic principles behind established extraction methodologies, offering insights into their relative strengths and weaknesses, and provide step-by-step protocols to ensure high-yield, high-purity lipid recovery.
The Challenge: Liberating Lipids from a Complex Environment
Tissue samples are a heterogeneous mixture of proteins, carbohydrates, nucleic acids, and a diverse array of lipids. The primary challenge in extracting a non-polar molecule like this compound is to efficiently disrupt its association with cellular structures and proteins without inducing degradation.[1][2] A mixture of a polar solvent, to break protein-lipid complexes, and a non-polar solvent, to dissolve the neutral lipids, is essential for efficient extraction.[1]
Foundational Liquid-Liquid Extraction Methodologies
The gold standards for lipid extraction from animal tissues are the methods developed by Folch et al. and Bligh and Dyer.[1] These methods, while decades old, remain the benchmark against which newer techniques are judged due to their high efficiency in extracting a broad range of lipid classes.[3]
The Folch Method: A Robust, High-Volume Approach
The Folch method utilizes a chloroform:methanol (2:1, v/v) solvent system to create a single-phase (monophasic) solution with the homogenized tissue.[3][4][5] This monophasic system ensures thorough interaction between the solvents and the cellular components, maximizing lipid solubilization. The subsequent addition of an aqueous salt solution induces a phase separation, resulting in a biphasic system.[3] The lower, denser chloroform phase contains the lipids, while the upper methanol-water phase sequesters the more polar, non-lipid contaminants.[3][6]
The Bligh and Dyer Method: An Economical and Rapid Alternative
The Bligh and Dyer method is a modification of the Folch procedure, particularly advantageous for tissues with high water content, such as muscle.[6] It employs a different initial solvent-to-sample ratio, considering the water within the tissue as part of the ternary solvent system.[7] This often results in a more economical use of solvents and can be a more rapid procedure.[1]
The Matyash Method (MTBE): A Safer, Modern Alternative
In recent years, concerns over the toxicity of chloroform have led to the development of alternative methods. The Matyash method utilizes methyl-tert-butyl ether (MTBE) as the primary non-polar solvent.[8][9] Upon addition of methanol and water, a biphasic system is formed where the upper, less dense MTBE layer contains the lipids.[8] This offers a significant practical advantage in sample handling, as the lipid-containing layer can be easily aspirated from the top.[8]
| Method | Solvent System | Key Advantages | Key Disadvantages |
| Folch | Chloroform:Methanol (2:1) | High recovery of a broad range of lipids, well-established.[1][4] | Use of toxic chloroform, can be time-consuming.[4][10] |
| Bligh & Dyer | Chloroform:Methanol:Water | Economical with solvents, rapid.[1][11] | Requires careful calculation of endogenous water content.[7] |
| Matyash | MTBE:Methanol | Safer (no chloroform), upper phase contains lipids for easier handling.[8][12] | May have slightly lower recovery for some polar lipids compared to Folch.[13] |
Experimental Workflow: From Tissue to Pure Lipid Extract
The following diagram illustrates the general workflow for the extraction of this compound from tissue samples using a classic liquid-liquid extraction approach.
Caption: Workflow for triglyceride isolation using SPE.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction, typically using carbon dioxide (CO2), is a "green" and highly tunable extraction method. [1][14]By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be altered to selectively extract specific lipid classes. [1][14]SFE is particularly effective for extracting non-polar lipids like triglycerides and avoids the use of hazardous organic solvents. [14][15]
Conclusion: Method Selection and Validation
The choice of extraction method will depend on the specific research question, the nature of the tissue sample, available equipment, and safety considerations. For general-purpose, high-recovery extraction of this compound, the Folch and Bligh and Dyer methods remain highly effective. The Matyash method is an excellent, safer alternative with comparable performance for many applications. For studies requiring high purity or class-specific analysis, coupling a primary liquid-liquid extraction with solid-phase extraction is recommended.
It is imperative to validate the chosen extraction method for your specific tissue type and analytical platform. This can be achieved by spiking samples with a known amount of a related internal standard (e.g., a deuterated triglyceride) to assess recovery and reproducibility.
References
-
Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911–917. [Link]
-
Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. The Journal of biological chemistry, 226(1), 497–509. [Link]
-
Iverson, S. J., Lang, S. L., & Cooper, M. H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283–1287. [Link]
-
Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of lipid research, 49(5), 1137–1146. [Link]
-
Reis, A., Rudnitskaya, A., Blackburn, G. J., Fauzi, N. M., Pitt, A. R., & Spickett, C. M. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of lipid research, 54(7), 1812–1824. [Link]
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Saini, R. K., Prasad, P., & Keum, Y. S. (2021). Advances in Lipid Extraction Methods—A Review. International Journal of Molecular Sciences, 22(24), 13643. [Link]
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Ulmer, C. Z., Jones, C. M., Yost, R. A., Garrett, T. J., & Bowden, J. A. (2018). Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. Analytical and bioanalytical chemistry, 410(21), 5713–5719. [Link]
-
Christie, W. W. (2003). Lipid analysis: isolation, separation, identification and structural analysis of lipids. The Oily Press. [Link]
-
Cyberlipid Center. (n.d.). General procedure. [Link]
-
Kansas Lipidomics Research Center. (n.d.). Lipid Profiling Extraction Method for Animal Tissue. [Link]
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MetwareBio. (n.d.). Lipidomics Sample Preparation FAQ. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 9544252. [Link]
-
RockEDU Science Outreach. (n.d.). Single Step Lipid Extraction From Food Stuffs. [Link]
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Using 1,2-Dioleoyl-3-linolein as an internal standard in lipidomics
Application Note & Protocol
Topic: A Guide to the Evaluation and Implementation of 1,2-Dioleoyl-3-linolein as a Structurally Representative Internal Standard in Quantitative Lipidomics
Audience: Researchers, scientists, and drug development professionals in the field of lipidomics and mass spectrometry.
Introduction: The Imperative for Accurate Quantification in Lipidomics
Lipidomics, the large-scale study of lipids, provides critical insights into cellular metabolism, disease pathology, and therapeutic response. However, the analytical journey from sample to biologically meaningful data is fraught with potential for variability. Each step—from extraction and sample handling to chromatographic separation and mass spectrometric ionization—can introduce bias, making accurate and reproducible quantification a significant challenge.[1][2]
Internal standards (IS) are the cornerstone of robust quantitative mass spectrometry.[3] By introducing a known quantity of a specific compound into a sample at the earliest stage of preparation, the IS experiences the same procedural variations as the endogenous analytes.[4] Normalizing the signal of the target analytes to the signal of the IS corrects for these variations, ensuring data integrity and enabling meaningful comparisons across different samples, batches, and even laboratories.[5][6]
The Internal Standard Paradigm: A Strategic Choice
The selection of an internal standard is a critical decision in assay development. The ideal IS should be absent in the biological sample, exhibit similar chemical and physical properties to the analytes of interest, and not interfere with their detection.[7] The most common strategies involve:
-
Stable Isotope-Labeled (SIL) Standards: Considered the "gold standard," these are isotopically enriched versions of the target analyte (e.g., ¹³C, ²H). They co-elute and have nearly identical ionization efficiencies to their endogenous counterparts, providing the most accurate correction. However, synthesizing a SIL standard for every lipid in a complex sample is impractical and cost-prohibitive.
-
Odd-Chain Standards: These are lipids containing fatty acids with an odd number of carbon atoms (e.g., C17:0, C19:0), which are rare in most biological systems.[7] They are widely used to quantify the more common even-chain lipids but may not perfectly mimic the chromatographic behavior and ionization efficiency of all analytes, particularly unsaturated species.
-
Structurally Representative Standards: This strategy employs a non-endogenous, even-chain lipid that closely resembles the structure, unsaturation, and physicochemical properties of the target analytes. This approach can offer a more accurate representation of analyte behavior than odd-chain standards, especially for complex lipids like triglycerides (TGs).
This application note focuses on the third strategy, providing a framework for the evaluation and implementation of This compound , a mixed-chain, polyunsaturated triglyceride, as a structurally representative internal standard.
Case Study: Evaluating this compound (TG 18:1/18:1/18:2)
This compound is a triglyceride containing two oleic acid (18:1) moieties and one linoleic acid (18:2) moiety.[8] While it is found in some vegetable oils, its presence in many animal tissues and cell lines is negligible, a critical prerequisite for its use as an IS that must be verified for each specific biological matrix.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅₇H₁₀₂O₆ | [8][9] |
| Molecular Weight | 883.42 g/mol | [6][9][10] |
| Structure | Mixed-chain, polyunsaturated triglyceride | [8][11] |
| Purity (Commercial) | Typically ≥97% (by TLC) | [9] |
| Form | Liquid at room temperature | [9] |
Rationale for Use as an Internal Standard
The primary rationale for selecting this compound is its structural similarity to endogenous, unsaturated TGs. Compared to a saturated, odd-chain standard like Tripentadecanoin (TG 15:0/15:0/15:0), its combination of monounsaturated and polyunsaturated fatty acids provides a closer proxy for the extraction efficiency, chromatographic retention, and ionization response of common TGs found in biological systems. This is particularly relevant in studies where changes in unsaturated TG species are of primary interest.
Experimental Workflow & Protocols
The following sections provide a detailed, step-by-step guide for implementing this compound as an internal standard.
Diagram: Overall Experimental Workflow
Caption: Fig 1. High-level workflow for using an internal standard.
Protocol 1: Preparation of Internal Standard Stock Solutions
Objective: To prepare accurate and stable stock solutions of this compound.
Materials:
-
1,2-Dioleoyl-3-linoleoyl-rac-glycerol (e.g., Sigma-Aldrich Cat# D9925)[9]
-
High-purity methanol
-
High-purity chloroform or methyl-tert-butyl ether (MTBE)
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Primary Stock (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound into a clean amber glass vial.
-
Record the exact weight.
-
Dissolve the lipid in a suitable solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture) to a final concentration of 1 mg/mL. For example, if 10.5 mg was weighed, add 10.5 mL of solvent.
-
Vortex thoroughly until fully dissolved.
-
Store at -20°C or -80°C. This stock is stable for ≥ 2 years when stored properly.[8]
-
-
Working Solution (e.g., 10 µg/mL):
-
Allow the Primary Stock to equilibrate to room temperature.
-
Perform a serial dilution in a solvent compatible with your extraction method (e.g., methanol or isopropanol).
-
For a 10 µg/mL solution, dilute the 1 mg/mL Primary Stock 1:100 (e.g., 100 µL of stock into 9.9 mL of solvent).
-
Prepare fresh working solutions regularly (e.g., weekly) to avoid degradation and solvent evaporation.
-
Protocol 2: Sample Spiking and Lipid Extraction (Folch Method)
Objective: To spike the IS into a biological sample and extract total lipids.
Procedure:
-
Sample Preparation: Aliquot your biological sample (e.g., 50 µL plasma, 20 mg homogenized tissue) into a glass tube.
-
Internal Standard Spiking: Add a precise volume of the IS Working Solution to the sample. The amount should be chosen to yield a final MS response that is robust and within the linear range of detection, but not so high as to cause ion suppression. A good starting point is 10-20 µL of a 10 µg/mL working solution.
-
Extraction:
-
Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.6 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette, avoiding the protein interface.
-
Transfer the organic phase to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume (e.g., 100-200 µL) of an appropriate solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform or 1:1 isopropanol:acetonitrile).
-
Protocol 3: LC-MS/MS Method Development
Objective: To develop a sensitive and specific LC-MS/MS method for detecting this compound and target TG analytes.
Instrumentation:
-
Liquid Chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Heated Electrospray Ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Chromatography Parameters (Example):
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate
-
Gradient: 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 30% B and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI (+)
-
Key Principle: Triglycerides readily form ammonium adducts ([M+NH₄]⁺) in the presence of ammonium formate.[3] Collision-induced dissociation (CID) of this precursor ion results in the neutral loss of one of the fatty acid chains plus ammonia.[12]
-
MRM Transitions for this compound (IS):
-
Precursor Ion ([M+NH₄]⁺): 883.42 (MW) + 18.04 (NH₄⁺) = m/z 901.5 (rounded for typical quadrupole resolution)
-
Product Ions (Neutral Loss):
-
Loss of Oleic Acid (18:1) + NH₃: 901.5 - (282.46 + 17.03) = m/z 602.0
-
Loss of Linoleic Acid (18:2) + NH₃: 901.5 - (280.45 + 17.03) = m/z 604.0
-
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Description |
| IS: TG(18:1/18:1/18:2) | 901.5 | 602.0 | [M+NH₄]⁺ → [M+NH₄ - C₁₈H₃₄O₂ - NH₃]⁺ |
| IS: TG(18:1/18:1/18:2) | 901.5 | 604.0 | [M+NH₄]⁺ → [M+NH₄ - C₁₈H₃₂O₂ - NH₃]⁺ |
| Example Analyte: TG(16:0/18:1/18:2) | 875.5 | 578.0 | [M+NH₄]⁺ → [M+NH₄ - C₁₈H₃₂O₂ - NH₃]⁺ |
Note: The most abundant and specific transition should be used for quantification (quantifier), while a second transition can be used for confirmation (qualifier).
Method Validation: Ensuring Trustworthiness
Implementing a non-standard IS requires rigorous validation.[5] The following steps are essential to ensure the method is fit for purpose.
Diagram: Method Validation Logic
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- 12. sinh.cas.cn [sinh.cas.cn]
Application Notes and Protocols: Utilizing 1,2-Dioleoyl-3-linolein in the Creation of Advanced Model Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Beyond the Phospholipid Bilayer with 1,2-Dioleoyl-3-linolein
The plasma membrane, a complex and dynamic assembly of lipids and proteins, is fundamental to cellular life. For decades, researchers have relied on model systems, predominantly composed of phospholipids, to dissect the intricate functions of this vital barrier.[1] While these models have been invaluable, they often overlook the role of neutral lipids, such as triglycerides, which are present in biological membranes and play crucial roles in cellular metabolism and signaling.[2][3][4] This document provides a comprehensive guide to the application of This compound (DOL) , a specific triglyceride, in the creation of more physiologically relevant model cell membranes.
This compound is a triacylglycerol containing two oleic acid chains at the sn-1 and sn-2 positions and a linoleic acid chain at the sn-3 position of the glycerol backbone.[5] The inclusion of triglycerides like DOL in phospholipid membranes introduces unique biophysical properties, influencing membrane fluidity, curvature stress, and the formation of distinct lipid domains.[4][6] Understanding how to effectively incorporate these neutral lipids into model systems is paramount for advancing our knowledge of lipid droplet biogenesis, membrane trafficking, and the interaction of drugs with complex lipid environments.[2][3][7]
This guide will provide detailed protocols for the incorporation of DOL into three widely used model membrane systems:
-
Liposomes (Unilamellar Vesicles): Versatile, enclosed spherical bilayers used in drug delivery research and for studying membrane permeability.
-
Supported Lipid Bilayers (SLBs): Planar membranes assembled on a solid support, ideal for surface-sensitive analysis techniques like atomic force microscopy (AFM) and quartz crystal microbalance with dissipation (QCM-D).[5][8][9]
-
Black Lipid Membranes (BLMs): Freestanding planar bilayers that span an aperture, enabling direct electrical measurements of membrane properties and ion channel activity.[10][11][12]
By leveraging the principles outlined herein, researchers can create more sophisticated and biologically representative model membranes to propel their scientific investigations.
Physicochemical Properties of this compound (DOL)
A thorough understanding of the physicochemical properties of DOL is essential for its effective application in model membranes.
| Property | Value | Source |
| Molecular Formula | C57H102O6 | [2] |
| Molecular Weight | 883.42 g/mol | [13] |
| Synonyms | 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, OOL | |
| Physical State | Varies; typically an oil or semi-solid at room temperature | General knowledge |
| Solubility | Soluble in organic solvents like chloroform and hexane | [4] |
The Behavior of Triglycerides in Phospholipid Bilayers: A Critical Consideration
Unlike amphipathic phospholipids, triglycerides are entirely hydrophobic molecules.[6] This fundamental difference dictates their behavior within a phospholipid bilayer. It is crucial to recognize that triglycerides do not integrate into the bilayer in the same manner as phospholipids.
Extensive research has shown that triglycerides, such as the structurally similar triolein, have a limited solubility within the hydrophobic core of a phospholipid membrane, typically around 3 mol% .[2][3] Below this concentration, DOL molecules are accommodated between the acyl chains of the phospholipids. However, exceeding this solubility limit leads to the phase separation of the triglyceride into oily, lens-like structures or "blisters" within the center of the bilayer.[2][3][7] These triglyceride aggregates can significantly alter the local membrane structure and dynamics.
Therefore, the protocols provided in this guide will focus on the incorporation of DOL at concentrations at or below its solubility limit to maintain the integrity of the bilayer structure for most applications. For studies specifically investigating lipid storage and droplet formation, higher concentrations can be utilized, with the understanding that this will lead to the formation of these distinct triglyceride domains.
Experimental Protocols
The following protocols are designed to be adaptable, providing a robust framework for the incorporation of DOL into various model membrane systems. The primary phospholipid used in these examples is 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a common choice for creating fluid-phase membranes. However, these protocols can be modified for use with other phospholipids, bearing in mind that the phase state of the primary lipid will influence the overall properties of the mixed membrane.
Part 1: Preparation of Mixed DOL/Phospholipid Liposomes
Liposomes are a cornerstone of membrane research and drug delivery development. This protocol details the preparation of small unilamellar vesicles (SUVs) and large unilamellar vesicles (LUVs) containing a defined concentration of DOL.
Diagram of Liposome Preparation Workflow
Caption: Workflow for preparing mixed DOL/phospholipid liposomes.
Materials:
-
This compound (DOL)
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired phospholipid
-
Chloroform (HPLC grade)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator or a stream of dry nitrogen gas
-
High-vacuum pump
-
Water bath sonicator or probe sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size for LUVs)
Protocol:
-
Lipid Film Preparation: a. In a clean round-bottom flask, dissolve the desired amounts of DOL and phospholipid in chloroform. A common starting point is a 3:97 molar ratio of DOL to phospholipid.[2][3] b. The lipids should be completely dissolved to ensure a homogenous mixture.[14] c. Remove the chloroform using a gentle stream of nitrogen gas or a rotary evaporator to form a thin lipid film on the wall of the flask.[14][15] d. To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight.[5]
-
Hydration: a. Hydrate the lipid film by adding the desired aqueous buffer. The volume of the buffer will determine the final lipid concentration. b. The hydration should be performed at a temperature above the phase transition temperature (Tm) of the primary phospholipid. For DOPC, this can be done at room temperature. c. Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can be done by gentle swirling or vortexing.
-
Vesicle Sizing:
-
For Large Unilamellar Vesicles (LUVs) by Extrusion: a. Subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) by alternately placing the sample in liquid nitrogen and a warm water bath. This helps to break down the multilamellar structures. b. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). c. Force the MLV suspension through the extruder multiple times (typically 11-21 passes) to generate a homogenous population of LUVs.
-
For Small Unilamellar Vesicles (SUVs) by Sonication: a. Place the MLV suspension in a water bath sonicator or use a probe sonicator. b. Sonicate the suspension until the solution becomes clear. Care should be taken to avoid overheating the sample, which can cause lipid degradation. Sonication should be performed in short bursts on ice.
-
-
Storage and Characterization: a. Store the prepared liposomes at 4°C. For long-term storage, they can be frozen, but this may affect vesicle integrity. b. Characterize the size distribution and polydispersity of the liposomes using Dynamic Light Scattering (DLS). c. The morphology of the vesicles can be visualized using techniques such as cryo-transmission electron microscopy (Cryo-EM).
Part 2: Preparation of Supported Lipid Bilayers (SLBs) Containing DOL
SLBs provide a planar membrane configuration that is amenable to a wide range of surface-sensitive analytical techniques. The most common method for SLB formation is vesicle fusion.
Diagram of SLB Formation by Vesicle Fusion
Caption: Schematic of supported lipid bilayer formation via vesicle fusion.
Materials:
-
Prepared DOL/phospholipid LUVs (from Part 1)
-
Hydrophilic substrate (e.g., glass coverslips, mica discs, or silicon wafers with a silicon dioxide layer)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or other suitable cleaning agents (e.g., NaOH, ethanol)[14]
-
Vesicle fusion buffer (e.g., PBS with the addition of Ca2+ or Mg2+ ions)
Protocol:
-
Substrate Cleaning: a. Thoroughly clean the hydrophilic substrate to ensure successful vesicle fusion. For glass or silicon-based substrates, immersion in Piranha solution for 10-15 minutes is highly effective. WARNING: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. b. Alternatively, a safer cleaning procedure involves sonicating the substrates in a series of solvents such as 2% SDS, acetone, ethanol, and finally, copious amounts of ultrapure water.[16] c. Dry the cleaned substrates under a stream of nitrogen or argon gas.
-
Vesicle Fusion: a. Place the cleaned substrate in a suitable chamber (e.g., a petri dish or a custom-made flow cell). b. Prepare the LUV suspension in a fusion buffer. The presence of divalent cations (e.g., 2-5 mM CaCl2) is often required to induce vesicle rupture and fusion on negatively charged surfaces like glass and mica.[17] c. Pipette the LUV solution onto the substrate, ensuring the entire surface is covered. d. Incubate for 30-60 minutes at a temperature above the Tm of the primary phospholipid to allow for vesicle adsorption, rupture, and fusion into a continuous bilayer.[5]
-
Rinsing and Characterization: a. Gently rinse the substrate with fresh buffer to remove any unfused or excess vesicles. This is a critical step to obtain a clean bilayer. b. The quality of the SLB can be assessed by techniques such as Atomic Force Microscopy (AFM) to visualize the topography and identify any defects. c. Quartz Crystal Microbalance with Dissipation (QCM-D) can be used to monitor the vesicle fusion process in real-time. d. The fluidity of the bilayer can be confirmed using Fluorescence Recovery After Photobleaching (FRAP) if a fluorescently labeled lipid is included in the initial mixture.
Part 3: Formation of Black Lipid Membranes (BLMs) with DOL
BLMs are ideal for electrophysiological studies of membranes and reconstituted ion channels. The "painting" method is a common technique for their formation.
Diagram of BLM Formation by the Painting Method
Caption: Process of forming a black lipid membrane using the painting technique.
Materials:
-
DOL and desired phospholipid
-
Organic solvent (e.g., n-decane or a mixture of n-hexane and ethanol)
-
BLM setup (including a two-chamber cuvette with a small aperture in a hydrophobic septum, e.g., Teflon)
-
Ag/AgCl electrodes
-
Electrolyte solution (e.g., 1 M KCl)
-
Low-noise current amplifier
Protocol:
-
Lipid Solution Preparation: a. Dissolve the DOL and phospholipid mixture in a suitable organic solvent (e.g., n-decane) to a final concentration of 10-25 mg/mL. The inclusion of DOL should be kept at or below 3 mol% to favor bilayer formation over a thick lipid film.
-
BLM Formation: a. Fill both chambers of the BLM cuvette with the electrolyte solution, ensuring the level is below the aperture in the septum. b. Using a small brush or a glass rod, "paint" a small amount of the lipid solution across the aperture.[10] c. Carefully raise the electrolyte level in both chambers simultaneously so that it is above the aperture. d. The painted lipid solution will spontaneously thin out, and a bilayer will form in the center of the aperture. This process can be monitored by observing the reflected light from the membrane; a fully formed BLM will appear black.
-
Electrical Characterization: a. Place Ag/AgCl electrodes in each chamber and connect them to a current amplifier. b. The formation of a stable bilayer can be confirmed by measuring the membrane capacitance, which should be in the range of 0.3-0.8 µF/cm². c. The electrical resistance of the membrane should be very high (in the GΩ range).[11]
Conclusion and Future Directions
The incorporation of this compound into model cell membranes offers a valuable tool for creating more physiologically relevant systems. By carefully controlling the concentration of DOL, researchers can either maintain a continuous bilayer with altered physical properties or induce the formation of triglyceride-rich domains to study processes like lipid droplet nucleation. The protocols outlined in this guide provide a foundation for the successful application of DOL in liposomes, supported lipid bilayers, and black lipid membranes. As our understanding of the complexity of cellular membranes grows, the use of such advanced, multi-component model systems will be increasingly critical for making significant strides in cell biology, biophysics, and drug development.
References
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Khandelia, H., Duelund, L., Pakkanen, K. I., & Ipsen, J. H. (2010). Triglyceride Blisters in Lipid Bilayers: Implications for Lipid Droplet Biogenesis and the Mobile Lipid Signal in Cancer Cell Membranes. PLoS ONE, 5(9), e12811. [Link]
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Carreira, C., et al. (2022). Mimicking the Mammalian Plasma Membrane: An Overview of Lipid Membrane Models for Biophysical Studies. International Journal of Molecular Sciences, 23(21), 13323. [Link]
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Zoni, V., Khaddaj, R., et al. (2021). Pre-existing bilayer stresses modulate triglyceride accumulation in the ER versus lipid droplets. eLife, 10, e62886. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25240371, 1,2-Dioleoyl-3-linoleoyl-sn-glycerol. Retrieved from [Link]
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Gladfelter Lab. (2013). Protocol for Preparation of Supported Lipid Bilayers. Retrieved from [Link]
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Pakkanen, K. I., Duelund, L., Qvortrup, K., Pedersen, J. S., & Ipsen, J. H. (2011). Mechanics and dynamics of triglyceride-phospholipid model membranes: Implications for cellular properties and function. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(8), 1947–1956. [Link]
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Santinho, A. J., et al. (2020). Pre-existing bilayer stresses modulate triglyceride accumulation in the ER versus lipid droplets. eLife, 10, e62886. [Link]
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Couvreur, P., et al. (2012). Solubility of triacylglycerols or stearylamine in phospholipid vesicles. International Journal of Pharmaceutics, 436(1-2), 488-494. [Link]
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Quora. (2021). Why can't triacylglycerols form lipid bilayers? Retrieved from [Link]
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ResearchGate. (n.d.). Methods for the preparation of supported lipid bilayers (SLBs). Retrieved from [Link]
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Semantic Scholar. (n.d.). Solvent-assisted preparation of supported lipid bilayers. Retrieved from [Link]
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Longnecker, K., & Collins, J. (2017). Part 1: Preparation of lipid films for phospholipid liposomes. protocols.io. [Link]
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Hamilton, J. A., et al. (1989). Interactions of triglycerides with phospholipids: incorporation into the bilayer structure and formation of emulsions. Biochemistry, 28(6), 2514-2520. [Link]
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Groves, J. T., & Boxer, S. G. (2000). Formation of Supported Lipid Bilayer Composition Arrays by Controlled Mixing and Surface Capture. Journal of the American Chemical Society, 122(44), 10921-10922. [Link]
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ACS Publications. (n.d.). Biophysical Interactions with Model Lipid Membranes: Applications in Drug Discovery and Drug Delivery. Retrieved from [Link]
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MDPI. (2021). Characterizing the Structure and Interactions of Model Lipid Membranes Using Electrophysiology. Retrieved from [Link]
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precisionFDA. (n.d.). 1,2-DIOLEOYL-3-LINOLEOYL-SN-GLYCEROL. Retrieved from [Link]
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Wikipedia. (n.d.). Model lipid bilayer. Retrieved from [Link]
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Clifton, L. A., et al. (2019). Formation and Characterization of Supported Lipid Bilayers Composed of Phosphatidylethanolamine and Phosphatidylglycerol by Vesicle Fusion, a Simple but Relevant Model for Bacterial Membranes. ACS Omega, 4(6), 10931-10939. [Link]
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Alberts, B., et al. (2002). The Lipid Bilayer. In Molecular Biology of the Cell (4th ed.). Garland Science. [Link]
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Subczynski, W. K., et al. (2023). Membrane Models and Experiments Suitable for Studies of the Cholesterol Bilayer Domains. International Journal of Molecular Sciences, 24(6), 5293. [Link]
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BOC Sciences. (2022, September 20). How to Prepare Liposomes? - Liposome Preparation Guide [Video]. YouTube. [Link]
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Šućur, A., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Foods, 10(6), 1414. [Link]
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Chemistry LibreTexts. (2022). B. Lipids: Membranes and Fats. Retrieved from [Link]
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Zoni, V., Khaddaj, R., et al. (2021). Pre-existing bilayer stresses modulate triglyceride accumulation in the ER versus lipid droplets. eLife, 10, e62886. [Link]
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Elements srl. (n.d.). How to get started with lipid bilayer experiments. Retrieved from [Link]
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ResearchGate. (n.d.). Black lipid membranes. Retrieved from [Link]
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Application Note: Derivatization of 1,2-Dioleoyl-3-linolein for Gas Chromatography Analysis
Abstract
This document provides a comprehensive guide for the derivatization of the triglyceride (TG) 1,2-Dioleoyl-3-linolein into its constituent fatty acid methyl esters (FAMEs) for subsequent analysis by gas chromatography (GC). Direct GC analysis of triglycerides is challenging due to their high molecular weight and low volatility, which can lead to thermal decomposition in the injector port.[1] Derivatization via transesterification overcomes these limitations by converting the non-volatile TG into volatile FAMEs, enabling accurate fatty acid profiling.[1][2] We present a detailed comparison of acid- and base-catalyzed methods, their underlying chemical principles, field-proven insights, and step-by-step protocols suitable for researchers in lipid analysis and drug development.
Introduction: The Rationale for Derivatization
This compound is a specific triglyceride composed of a glycerol backbone esterified with two oleic acid molecules and one linoleic acid molecule. The precise analysis of its fatty acid composition is critical in various fields, including nutrition, food science, and the development of lipid-based drug delivery systems. Gas chromatography, particularly with a flame ionization detector (GC-FID), is the gold standard for quantitative fatty acid analysis due to its high resolution and sensitivity.[2]
However, the native structure of triglycerides makes them unsuitable for direct GC analysis. The process of derivatization is therefore essential. It serves two primary purposes:
-
To Increase Volatility: The core strategy is to cleave the fatty acyl chains from the glycerol backbone and convert them into less polar, more volatile methyl esters (FAMEs).[1][3]
-
To Improve Chromatographic Separation: FAMEs are thermally stable and exhibit excellent chromatographic behavior, allowing for efficient separation on polar capillary columns based on chain length and degree of unsaturation.[2][3]
The most common and effective method for preparing FAMEs from triglycerides is transesterification (also known as alcoholysis), a reaction that exchanges the glycerol component of the ester with methanol.[4][5]
Principles of Triglyceride Transesterification
Transesterification is a chemical reaction where the ester linkages of a triglyceride react with an alcohol (typically methanol) in the presence of a catalyst to produce FAMEs and glycerol.[4][6] The choice of catalyst dictates the reaction mechanism, conditions, and suitability for different sample types. The two primary catalytic pathways are base-catalyzed and acid-catalyzed transesterification.
Base-Catalyzed Transesterification
This is the most rapid method for FAME preparation from refined oils.[4][7] Strong bases, such as sodium methoxide (CH₃ONa) or potassium hydroxide (KOH) in methanol, are used as catalysts.
-
Mechanism: The reaction is initiated by the methoxide ion (CH₃O⁻), a potent nucleophile, which attacks the electrophilic carbonyl carbon of the triglyceride's ester bonds. This forms a tetrahedral intermediate that subsequently collapses, releasing a diglyceride and one FAME molecule. The process repeats until all three fatty acid chains are converted to FAMEs, leaving a glycerol byproduct.[4][7]
-
Advantages: The reaction is very fast, often completing within minutes at moderate temperatures (50-70°C).[7][8][9]
-
Trustworthiness Note: This method is highly sensitive to the presence of water and free fatty acids (FFAs). FFAs react with the base catalyst in a saponification (soap-making) reaction, which consumes the catalyst and can form emulsions, hindering the separation and recovery of FAMEs.[4][10] Therefore, it is best suited for pure triglycerides or refined oils with very low FFA content.
Acid-Catalyzed Transesterification
Acid catalysts, such as Boron Trifluoride-Methanol (BF₃-Methanol) or methanolic HCl, are more versatile and are considered the standard for samples of unknown or high FFA content.[11][12][13]
-
Mechanism: The acid catalyst (a Lewis acid like BF₃ or a Brønsted acid like H⁺) protonates the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[3][13] A key advantage is that the same mechanism also directly esterifies any free fatty acids present in the sample.[14]
-
Advantages: Robust and effective for nearly all lipid types, including those with high FFA content.[12][15] It is less sensitive to small amounts of water compared to the base-catalyzed method.
-
Trustworthiness Note: Acid-catalyzed reactions are generally slower than base-catalyzed ones, often requiring longer incubation times or higher temperatures.[13] Extremely harsh conditions (e.g., very high BF₃ concentrations) can potentially create methoxy artifacts from unsaturated fatty acids, though this is rare under standard protocols.[13][16]
Comparative Summary of Derivatization Methods
| Parameter | Base-Catalyzed (Sodium Methoxide) | Acid-Catalyzed (BF₃-Methanol) |
| Reaction Speed | Very Fast (minutes)[7] | Slower (30-60 minutes)[9] |
| Reaction Temp. | 50 - 70°C[17][18] | 60 - 100°C[3][19] |
| Efficacy with FFAs | Poor; causes soap formation[4][10] | Excellent; esterifies FFAs simultaneously[14] |
| Water Sensitivity | High; water inhibits the reaction | Lower |
| Catalyst Safety | Sodium methoxide is corrosive and moisture-sensitive. | BF₃-Methanol is toxic and corrosive.[16] |
| Ideal Application | Pure triglycerides, refined oils. | Complex lipid mixtures, samples with FFAs. |
Experimental Workflows & Protocols
The following diagrams and protocols provide detailed, step-by-step methodologies for the derivatization of this compound.
Logical Workflow for Method Selection
Caption: Decision workflow for selecting the appropriate derivatization catalyst.
Protocol 1: Acid-Catalyzed Derivatization using BF₃-Methanol
This is the most robust and widely applicable method, ensuring complete derivatization of the triglyceride.
A. Reagents and Equipment
-
This compound sample
-
Boron trifluoride-methanol reagent (12-14% w/w)[3]
-
Toluene or Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-cap glass tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge (optional)
-
Pasteur pipettes
-
GC vials with inserts
B. Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 10-20 mg of the this compound oil into a screw-cap glass tube.
-
Solubilization: Add 1 mL of toluene to dissolve the oil.
-
Esterification: Add 2 mL of 14% BF₃-Methanol reagent.[9] Cap the tube tightly.
-
Causality Insight: Toluene acts as a co-solvent to ensure the nonpolar triglyceride is miscible with the polar methanolic reagent, facilitating the reaction.
-
-
Reaction Incubation: Place the tube in a heating block or water bath set to 100°C for 45 minutes.[19] Alternatively, heat at 60°C for 1 hour.[3] Vortex briefly every 15 minutes.
-
Reaction Quench & Extraction: Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane. Cap and vortex vigorously for 1 minute.[3][16]
-
Self-Validation Principle: The addition of water quenches the reaction and partitions the polar components (glycerol, methanol, BF₃ catalyst) into the aqueous layer, while the nonpolar FAMEs are extracted into the upper hexane layer.[3]
-
-
Phase Separation: Allow the layers to separate. A brief centrifugation (~1000 x g for 2 minutes) can aid in creating a sharp interface.
-
FAME Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial using a Pasteur pipette.
-
Washing (Optional but Recommended): To remove any residual catalyst, wash the collected hexane layer by adding 2 mL of saturated NaCl solution, vortexing, and re-collecting the upper hexane layer.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water. Let it sit for 5-10 minutes.
-
Final Sample Preparation: Transfer the dried hexane solution to a GC vial. The sample is now ready for injection.
Protocol 2: Base-Catalyzed Derivatization using Sodium Methoxide
This rapid method is ideal for high-purity this compound.
A. Reagents and Equipment
-
This compound sample
-
0.5 M Sodium methoxide (NaOMe) in methanol
-
Hexane (GC grade)
-
Deionized water
-
All other equipment as listed in Protocol 1
B. Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 20-30 mg of the oil into a screw-cap glass tube.
-
Reaction: Add 2 mL of hexane to dissolve the oil, followed by 0.5 mL of 0.5 M sodium methoxide solution.[18] Cap tightly and vortex vigorously for 2-5 minutes at room temperature.
-
Causality Insight: The reaction is rapid and exothermic. Vigorous mixing is crucial to overcome the phase barrier between the nonpolar oil/hexane and the polar methanolic reagent.
-
-
Reaction Termination: Add 3-5 mL of deionized water to stop the reaction and wash out the glycerol and excess catalyst. Vortex briefly.
-
Phase Separation & Collection: Centrifuge for 2-5 minutes to separate the layers. The upper hexane layer contains the FAMEs.[18] Transfer this layer to a clean vial.
-
Drying and Final Preparation: Dry the hexane extract with anhydrous sodium sulfate and transfer to a GC vial for analysis.
General Derivatization Workflow Diagram
Caption: General experimental workflow for triglyceride derivatization.
Gas Chromatography (GC-FID) Analysis
After derivatization, the sample is analyzed to separate and quantify the resulting methyl oleate and methyl linoleate.
Recommended GC Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | GC with Flame Ionization Detector (FID) | FID provides excellent sensitivity and a wide linear range for quantifying hydrocarbons like FAMEs.[1] |
| Column | Polar Capillary Column (e.g., FAMEWAX, Rt-2560, Stabilwax) 30 m x 0.25 mm ID, 0.25 µm film | A polar polyethylene glycol (wax-type) phase is essential for separating FAMEs based on both chain length and degree of unsaturation.[2] |
| Carrier Gas | Helium or Hydrogen, constant flow @ ~1.2 mL/min | Provides optimal column efficiency. Hydrogen can reduce analysis time.[19] |
| Injector | Split/Splitless, 250°C | A high temperature ensures rapid volatilization of FAMEs. A split injection (e.g., 50:1) prevents column overloading.[2][20] |
| Oven Program | Hold at 180°C for 2 min, ramp at 4°C/min to 230°C, hold for 10 min. | This is a typical temperature program that effectively separates common C18 fatty acids.[20] |
| Detector | FID, 260°C | Temperature must be higher than the final oven temperature to prevent condensation of analytes. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
Expected Results: For a pure this compound sample, the chromatogram should show two major peaks corresponding to methyl oleate (C18:1) and methyl linoleate (C18:2). Based on the structure, the molar ratio and approximate peak area ratio should be 2:1 for methyl oleate to methyl linoleate.
References
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Carrapiso, A. I., & Garcia, C. (2000). Development in lipid analysis: some new extraction techniques and in situ transesterification. Lipids, 35, 1167–1177. Available at: [Link]
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D'Oca, M. G. M., et al. (2011). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. Journal of the Brazilian Chemical Society, 22(7), 1237-1246. Available at: [Link]
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Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. Available at: [Link]
-
Christie, W. W. (2003). Lipid Analysis (3rd ed.). The Oily Press, Bridgwater, UK. Available at: [Link]
-
American Oil Chemists' Society (AOCS). (Various). Official Methods and Recommended Practices of the AOCS. Available at: [Link]
-
Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Available at: [Link]
-
Ostermann, A. I., et al. (2014). Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography - a comparison of different derivatization and extraction procedures. Prostaglandins, Leukotrienes and Essential Fatty Acids, 91(5), 173-181. Available at: [Link]
-
Kail, B. W., et al. (2012). Determination of Free Fatty Acids and Triglycerides by Gas Chromatography Using Selective Esterification Reactions. Energy & Fuels, 26(9), 5780-5786. Available at: [Link]
-
Shimadzu. (n.d.). Fatty Acid Analysis of Edible Oils by GC. Available at: [Link]
-
Ebrahimi-Najafabadi, H., et al. (2021). Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. Energies, 14(12), 3454. Available at: [Link]
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Application Note: High-Resolution Mass Spectrometry for the Unambiguous Identification of 1,2-Dioleoyl-3-linolein
Abstract
The precise structural characterization of triacylglycerols (TAGs) is a formidable analytical challenge due to their immense diversity and the prevalence of isomeric and isobaric species.[1][2] This application note presents a robust and self-validating protocol for the confident identification of the specific TAG isomer, 1,2-Dioleoyl-3-linolein (OOL), using High-Performance Liquid Chromatography (HPLC) coupled to High-Resolution Mass Spectrometry (HRMS). By leveraging the chromatographic separation power of reversed-phase HPLC with the analytical precision of HRMS, this method provides multiple layers of evidence—retention time, accurate mass, isotopic pattern, and characteristic MS/MS fragmentation—to ensure unambiguous identification. This guide is intended for researchers in lipidomics, food science, and drug development who require definitive molecular characterization of complex lipids.
Introduction: The Analytical Challenge of Triacylglycerols
Triacylglycerols are the primary components of natural fats and oils, serving as crucial energy storage molecules in biological systems.[2] Their molecular structure consists of a glycerol backbone esterified with three fatty acids. The specific combination and positional arrangement (sn-1, sn-2, sn-3) of these fatty acids give rise to a vast number of TAG species. This compound (OOL) is a mixed-acid TAG containing two oleic acid (18:1) moieties and one linoleic acid (18:2) moiety.
Identifying OOL is complicated by the existence of its positional isomer, 1,3-Dioleoyl-2-linolein (OLO), and other isobaric TAGs that share the same elemental composition (e.g., a TAG with 18:0, 18:1, and 18:3 fatty acids). Traditional low-resolution mass spectrometry cannot distinguish these species.[3] High-resolution mass spectrometry, however, provides the mass accuracy required to determine the elemental formula and, when coupled with tandem MS, reveals the constituent fatty acids, making it an indispensable tool for lipidomics.[3][4][5]
Principle of the Method
The confident identification of OOL is achieved through a multi-faceted approach that combines liquid chromatography with multi-stage mass spectrometry. Each step provides an orthogonal piece of evidence, creating a self-validating workflow.
-
Reversed-Phase Liquid Chromatography (RPLC): This technique separates TAGs based on their hydrophobicity.[6] The separation is primarily governed by the molecule's partition number (PN), which can be defined as the total number of carbon atoms in the fatty acyl chains minus twice the number of double bonds (PN = CN - 2xDB). This allows for the separation of TAGs with different degrees of unsaturation and chain lengths, providing a crucial first dimension of separation.[7]
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for analyzing intact TAG molecules. In the presence of an ammonium salt (e.g., ammonium formate) in the mobile phase, TAGs readily form ammoniated adducts ([M+NH₄]⁺).[1][8][9] These adducts are stable and serve as excellent precursor ions for subsequent fragmentation analysis, as they produce predictable and structurally informative fragment ions.[10]
-
High-Resolution Full Scan MS: The first stage of mass analysis involves acquiring a full scan spectrum with high mass accuracy (<5 ppm). This allows for the determination of the precise mass-to-charge ratio (m/z) of the eluting ions. The high accuracy enables the confident assignment of an elemental formula (for OOL, C₅₇H₁₀₂O₆), which is a critical step in distinguishing it from other lipid classes or compounds with similar nominal masses.[11][12]
-
Isotopic Pattern Analysis: The relative abundance of natural stable isotopes (primarily ¹³C) creates a characteristic isotopic pattern for a given elemental formula.[13] Comparing the experimentally observed isotopic pattern of the precursor ion with the theoretical pattern for the proposed formula of OOL provides an additional layer of confirmation.[14]
-
Tandem Mass Spectrometry (MS/MS): The definitive structural confirmation is achieved through MS/MS. The [M+NH₄]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID). This process induces fragmentation in a predictable manner, primarily through the neutral loss of one of the constituent fatty acids.[1][10][15] For OOL, the expected losses are oleic acid (C₁₈H₃₄O₂) and linoleic acid (C₁₈H₃₂O₂), resulting in characteristic diacylglycerol-like fragment ions that confirm the identity of the fatty acyl chains.
Experimental Protocol
Materials and Reagents
-
This compound (OOL) standard
-
Isopropanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Chloroform (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
0.2 µm PTFE syringe filters
Sample Preparation
Accurate sample preparation is critical for reproducible results. The following is a general protocol for oil or lipid extract samples.[2]
-
Stock Solution: Prepare a 1 mg/mL stock solution of the OOL standard or the lipid extract in a 2:1 (v/v) mixture of chloroform:methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using isopropanol.
-
Vortex: Vigorously mix the working solution for 1 minute to ensure complete dissolution.
-
Clarification: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulates.
-
Filtration: Carefully transfer the supernatant into an autosampler vial, passing it through a 0.2 µm PTFE syringe filter. The sample is now ready for injection.
Instrumentation and Method Parameters
The following parameters are a validated starting point and may be adapted for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
| System | UHPLC System | Provides high-resolution separation and reduces run times.[5] |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.7 µm) | Standard for TAG analysis, offering excellent separation based on hydrophobicity.[6] |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Formate | Standard aqueous phase for RPLC. Ammonium formate promotes [M+NH₄]⁺ adduct formation.[16] |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate | Strong organic phase for eluting hydrophobic TAGs. |
| Gradient | 30% B to 100% B over 20 min; hold at 100% B for 5 min | A typical gradient for separating a wide range of TAGs in complex mixtures.[6] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 45 °C | Elevated temperature improves peak shape and reduces viscosity.[16] |
| Injection Vol. | 2 µL |
Table 2: High-Resolution Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| System | Q Exactive, Orbitrap, or similar HRMS | Capable of high resolution (>70,000 FWHM) and accurate mass measurements.[5][17] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is the standard for TAGs, and positive mode detects the [M+NH₄]⁺ adducts.[10] |
| Full MS Scan Range | m/z 300 - 1200 | Covers the expected mass range for most common TAGs. |
| Full MS Resolution | 70,000 @ m/z 200 | Ensures sufficient mass accuracy to distinguish isobaric species.[3] |
| MS/MS Scan | Data-Dependent Acquisition (DDA) | Automatically triggers MS/MS scans on the most intense precursor ions. |
| Collision Energy | 25-35 eV (HCD) | Optimized to induce fragmentation (neutral loss of fatty acids) without excessive fragmentation. |
| Capillary Temp. | 320 °C | Aids in desolvation of the ESI droplets. |
| Spray Voltage | 3.5 kV |
Data Acquisition and Analysis Workflow
The identification process is a sequential validation workflow, where each step adds a higher degree of confidence.
Caption: Overall workflow for the identification of OOL.
Step 1: Precursor Ion Identification via Accurate Mass
The first step is to identify the candidate ion for OOL in the full scan data. The elemental formula for OOL is C₅₇H₁₀₂O₆ . The analysis is performed in positive ion mode with ammonium formate, so we expect to see the [M+NH₄]⁺ adduct.
-
Calculate Theoretical Mass: Determine the theoretical monoisotopic mass of the [C₅₇H₁₀₂O₆ + NH₄]⁺ ion.
-
Extract Ion Chromatogram (XIC): Extract the chromatogram for the calculated m/z value with a narrow mass tolerance window (e.g., ±5 ppm).
-
Verify Mass Accuracy: For the peak of interest, compare the measured m/z from the high-resolution spectrum to the theoretical m/z. The mass error should be well below 5 ppm.
-
Verify Isotopic Pattern: Compare the observed isotopic distribution of the peak with the theoretical distribution for C₅₇H₁₀₂O₆NH₄. The relative intensities of the M+1, M+2 peaks should match.[13]
Table 3: Accurate Mass Identification of OOL Precursor Ion
| Parameter | Value |
| Analyte | This compound (OOL) |
| Formula | C₅₇H₁₀₂O₆ |
| Adduct | [M+NH₄]⁺ |
| Theoretical m/z | 896.8226 |
| Observed m/z (example) | 896.8219 |
| Mass Error (ppm) | -0.8 ppm |
Step 2: Structural Confirmation via MS/MS Fragmentation
Once a precursor ion is identified with high confidence, its structure is confirmed by analyzing its fragmentation pattern from the data-dependent MS/MS scan. Collision-induced dissociation of the [M+NH₄]⁺ adduct of a TAG results in the neutral loss of ammonia and one of the fatty acids (as a carboxylic acid), producing a positively charged diacylglycerol-like fragment ion.[1][9]
For OOL (18:1/18:1/18:2), we expect two primary fragmentation pathways:
-
Loss of Oleic Acid (18:1): [M+NH₄]⁺ → [M+H - C₁₈H₃₄O₂]⁺
-
Loss of Linoleic Acid (18:2): [M+NH₄]⁺ → [M+H - C₁₈H₃₂O₂]⁺
The presence of both of these fragment ions is required to confirm the presence of both oleoyl and linoleoyl moieties in the molecule.
Caption: Characteristic MS/MS fragmentation of the OOL [M+NH₄]⁺ adduct.
Table 4: Key Diagnostic MS/MS Fragment Ions for OOL
| Fragment Description | Theoretical m/z | Rationale |
| [M+H - C₁₈H₃₄O₂]⁺ | 603.5146 | Confirms the presence of an Oleic Acid (18:1) moiety. |
| [M+H - C₁₈H₃₂O₂]⁺ | 605.5303 | Confirms the presence of a Linoleic Acid (18:2) moiety. |
Note: While MS/MS confirms the fatty acid composition, distinguishing sn-positional isomers (e.g., OOL vs. OLO) can be challenging as they often produce similar spectra. The relative abundance of fragment ions can sometimes provide clues, as losses from the sn-1/3 positions are often favored over the sn-2 position, but this is not always definitive and requires careful calibration with standards.[10] Chromatographic separation remains the most reliable method for resolving these isomers.
Conclusion
This application note details a comprehensive and reliable workflow for the identification of this compound using LC-HRMS. The method's strength lies in its multi-layered approach, which builds a case for identification based on chromatographic retention time, accurate precursor mass, a matching isotopic pattern, and structurally diagnostic MS/MS fragment ions. This protocol provides the necessary detail for researchers to implement a self-validating system for the confident and unambiguous characterization of complex triacylglycerols in various matrices.
References
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- McAnoy, A. M., Wu, C. C., & Murphy, R. C. (2005). Direct qualitative analysis of triacylglycerols by electrospray mass spectrometry using a linear ion trap. Journal of the American Society for Mass Spectrometry.
- Longdom Publishing. (n.d.). Exploring the Importance of Isotopic Patterns in Scientific Analysis. Journal of Analytical & Bioanalytical Techniques.
- Shevchenko, A., & Simons, K. (2010). Shotgun Lipidomics on High Resolution Mass Spectrometers. Cell Metabolism.
- BenchChem. (n.d.). HPLC-MS method for triacylglycerol analysis.
- Byrdwell, W. C. (2002). Dual parallel electrospray ionization and atmospheric pressure chemical ionization mass spectrometry (MS), MS/MS and MS/MS/MS for the analysis of triacylglycerols and triacylglycerol oxidation products. Rapid Communications in Mass Spectrometry.
- Han, X. (2012). Accurate Mass Searching of Individual Lipid Species Candidate from High-resolution Mass Spectra for Shotgun Lipidomics. Journal of Mass Spectrometry.
- Züllig, T., & Köfeler, H. C. (2021). High resolution mass spectrometry in lipidomics. Mass Spectrometry Reviews.
- McAnoy, A. M., Wu, C. C., & Murphy, R. C. (2005). Direct qualitative analysis of triacylglycerols by electrospray mass spectrometry using a linear ion trap. Request PDF.
- Laakso, P., & Christie, W. W. (2001). Analysis of triacylglycerols with non-aqueous reversed-phase liquid chromatography and positive ion electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry.
- McAnoy, A. M., Wu, C. C., & Murphy, R. C. (2005). Direct qualitative analysis of triacylglycerols by electrospray mass spectrometry using a linear ion trap. ProQuest.
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- Buchgraber, M., & Ulberth, F. (2005). HPLC Analysis of Triacylglycerol Molecular Species. Springer Nature Experiments.
- University of Miami. (n.d.). High-Resolution Liquid Chromatography-Mass Spectrometry for Lipidomics.
- Steed, J., Oostebring, F., & Valk, R. (n.d.). Identification and quantitation of lipid biomarkers using accurate mass spectrometry. SCIEX.
- Dame, M., et al. (2019). Accurate mass and retention time library of serum lipids for type 1 diabetes research. Scientific Data.
- Abidi, S. L. (1986). A Qualitative Method for Triglyceride Analysis by HPLC Using an Evaporative Light-Scattering Detector. Journal of Liquid Chromatography.
- Yu, S., et al. (2011). High Accuracy Mass Measurement Approach in the Identification of Phospholipids in Lipid Extracts: 7 T Fourier-transform Mass Spectrometry and MS/MS Validation. Bulletin of the Korean Chemical Society.
- Rasche, F., et al. (2012). Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. Journal of the Mass Spectrometry Society of Japan.
- Shevchenko, A., & Simons, K. (2010). Shotgun Lipidomics on High Resolution Mass Spectrometers. ResearchGate.
- Han, X., & Gross, R. W. (2005). Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics. Journal of Lipid Research.
- Pitt, J. J. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International.
- Murphy, R. C. (2010). Applications of Mass Spectrometry to Lipids and Membranes. Biochemistry.
- AnalyticalScienceTutor. (2017). How to calculate isotope patterns in mass spectra. YouTube.
- Volmer, D. A. (n.d.). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Spectroscopy.
- Juan, C., et al. (2018). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. Molecules.
- Masuero, D., et al. (2021). Fragmentation pattern for each class of lipid compounds. ResearchGate.
- Hankin, J. A., Barkley, R. M., & Murphy, R. C. (2018). Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS. Journal of Lipid Research.
- Züllig, T., & Köfeler, H. C. (2020). HIGH RESOLUTION MASS SPECTROMETRY IN LIPIDOMICS. Mass Spectrometry Reviews.
- Wang, M., et al. (2014). Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach. Analytical and Bioanalytical Chemistry.
- Ulmer, C. Z., et al. (2017). Common cases of improper lipid annotation using high-resolution tandem mass spectrometry data and corresponding limitations in biological interpretation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
- Murphy, R. C. (2010). Mass spectrometric analysis of long-chain lipids. Genesis.
- Kemel, K., et al. (2020). Analysis of linoleoyl and oleoyl macrogolglycerides by high performance liquid chromatography coupled to the atmospheric pressure photoionization mass spectrometry. OCL - Oilseeds and fats, Crops and Lipids.
- Li, Y., et al. (2023). Non-Targeted Lipidomics Analysis of Characteristic Milk Using High-Resolution Mass Spectrometry (UHPLC-HRMS). Foods.
- Züllig, T., & Köfeler, H. C. (2020). HIGH RESOLUTION MASS SPECTROMETRY IN LIPIDOMICS. ResearchGate.
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Solid-phase extraction protocol for isolating triglycerides
An Application Guide for the Selective Isolation of Triglycerides from Complex Lipid Mixtures Using Solid-Phase Extraction
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the isolation of triglycerides (TGs) from complex biological matrices using solid-phase extraction (SPE). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying principles of the methodology. We detail a robust protocol using aminopropyl-bonded silica SPE cartridges, offering insights into sample pre-treatment, method validation, and troubleshooting to ensure reliable and reproducible results. The aim is to equip the user with a self-validating system for obtaining a highly purified triglyceride fraction suitable for downstream analysis such as mass spectrometry or chromatography.
Introduction: The Rationale for Selective Triglyceride Isolation
Triglycerides, as the primary components of body fat, are central to energy metabolism. Their quantification and characterization in biological samples (e.g., plasma, tissues) are critical in metabolic research, clinical diagnostics, and the development of therapeutics for conditions like dyslipidemia, obesity, and cardiovascular disease. However, biological matrices contain a complex milieu of lipids with wide-ranging polarities, including phospholipids, cholesterol, cholesterol esters, and free fatty acids.[1] The presence of these other lipid classes can significantly interfere with accurate triglyceride analysis, causing ion suppression in mass spectrometry or co-elution in chromatographic methods.
Solid-phase extraction (SPE) offers a powerful and efficient alternative to traditional liquid-liquid extraction (LLE) methods for sample cleanup and fractionation.[2] While LLE techniques like the Folch or Bligh-Dyer methods are effective for total lipid extraction, they do not separate lipid classes.[3] SPE leverages the differential affinity of various lipid classes for a solid sorbent, allowing for their selective retention and subsequent elution.[4] This application note focuses on a normal-phase SPE protocol, which separates lipids based on the polarity of their head groups. By using a polar stationary phase (aminopropyl-bonded silica) and non-polar mobile phases, we can effectively separate the highly non-polar triglycerides from more polar and less polar lipid classes.[5][6]
Principle of the Method: Normal-Phase SPE
The protocol described herein utilizes a polar aminopropyl (NH2) bonded silica sorbent. In normal-phase chromatography, the stationary phase is polar, and the mobile phase is non-polar. Analytes are retained on the sorbent via polar interactions (e.g., hydrogen bonding, dipole-dipole interactions). Elution is achieved by increasing the polarity of the mobile phase.
Triglycerides are neutral lipids, possessing three non-polar fatty acid chains esterified to a glycerol backbone. Their overall polarity is very low, but the ester carbonyl groups provide sites for polar interaction with the aminopropyl sorbent. This allows them to be retained more strongly than extremely non-polar lipids like cholesterol esters but less strongly than more polar lipids like free fatty acids, diglycerides, and phospholipids.[1] The separation strategy involves:
-
Loading the total lipid extract in a highly non-polar solvent (e.g., hexane).
-
Washing with a non-polar solvent to elute compounds with little to no polarity, such as cholesterol esters.
-
Eluting the target triglyceride fraction with a solvent of slightly increased polarity, which is strong enough to displace the TGs but weak enough to leave more polar lipids behind.
-
Stripping the column with a highly polar solvent to remove remaining polar lipids, preparing it for regeneration or disposal.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from initial sample preparation to the final isolated triglyceride fraction.
Caption: Workflow for triglyceride isolation using SPE.
Detailed Application Protocol
This protocol is optimized for a 500 mg aminopropyl-bonded silica SPE cartridge but can be scaled accordingly. It is critical to perform all steps in a fume hood using high-purity (HPLC-grade or equivalent) solvents.
Required Materials
-
SPE Cartridges: 500 mg Aminopropyl (NH2) bonded silica cartridges.
-
SPE Manifold: Vacuum manifold for processing multiple samples.
-
Solvents: n-Hexane, Dichloromethane, Diethyl Ether, Chloroform, Methanol (all HPLC grade).
-
Glassware: Glass test tubes for collection, volumetric flasks.
-
Evaporation System: Nitrogen evaporation system or centrifugal vacuum concentrator.
-
Sample: A total lipid extract obtained from a biological matrix, dried and reconstituted in n-Hexane. A common starting point is extracting lipids from 100 µL of plasma using a modified Folch method.[3][7]
Step-by-Step Methodology
The following table summarizes the solvent volumes and rationale for each step of the SPE procedure.
| Step | Procedure | Solvent | Volume (mL) | Purpose & Scientific Rationale |
| 1 | Cartridge Conditioning | n-Hexane | 6 | To solvate the bonded aminopropyl phase and ensure a non-polar environment for sample loading and retention. This prevents channeling and ensures reproducible interactions.[8] |
| 2 | Sample Loading | Sample in n-Hexane | 1 | The sample is loaded in a weak, non-polar solvent to maximize the retention of all lipid classes on the polar sorbent. A slow flow rate (~1 mL/min) is crucial for equilibrium and complete binding.[9] |
| 3 | Wash 1: Elute Non-Polar Interferences | n-Hexane | 6 | This step removes highly non-polar compounds, such as cholesterol esters, which have minimal interaction with the aminopropyl sorbent and are readily eluted by hexane.[5][10] |
| 4 | Wash 2: Elute Triglycerides (Collection) | Hexane:Diethyl Ether (99:1, v/v) or Hexane:Dichloromethane (9:1, v/v) | 8 | This is the critical collection step. A slight increase in solvent polarity is sufficient to disrupt the interactions holding the triglycerides to the sorbent, while leaving more polar lipids (diglycerides, cholesterol, free fatty acids) bound.[5] Collect this fraction in a clean, labeled glass tube. |
| 5 | Wash 3: Elute Polar Interferences | Chloroform:Methanol (2:1, v/v) | 6 | This strong polar solvent mixture strips remaining, more polar lipids like free fatty acids and phospholipids from the column.[5][10] This fraction is typically discarded but can be saved for other analyses. |
Post-Elution Processing
-
Take the collected fraction from Step 4 containing the triglycerides.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or using a centrifugal vacuum concentrator.
-
Reconstitute the purified triglycerides in an appropriate solvent for your downstream analysis (e.g., isopropanol for enzymatic assays, or a mobile-phase-compatible solvent for LC-MS).
Method Validation and Self-Validating Systems
To ensure the trustworthiness of the protocol, routine validation is essential. A well-characterized protocol should function as a self-validating system through consistent quality control.
-
Recovery Assessment: The efficiency of the extraction should be determined by spiking a known quantity of a triglyceride standard (e.g., triolein) into the initial sample matrix before lipid extraction. The amount recovered in the final fraction is then quantified against a calibration curve. High recovery (>90%) is expected.[6][11]
-
Reproducibility: Process multiple replicates of the same sample and calculate the relative standard deviation (%RSD) of the quantified triglyceride amount. A low %RSD (<15%) indicates good method precision.[3][12]
-
Purity Check: The purity of the eluted triglyceride fraction should be periodically assessed using thin-layer chromatography (TLC) or LC-MS to ensure that there is no significant breakthrough of other lipid classes like cholesterol esters or contamination from more polar lipids.
Troubleshooting Common Issues
Even robust methods can encounter problems. The following table outlines common issues, their likely causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Triglyceride Recovery | 1. Cartridge Drying: The sorbent bed dried out after conditioning and before sample loading.[13] | Re-condition the cartridge immediately before loading the sample. Do not let the sorbent go dry. |
| 2. Flow Rate Too High: Sample loading or elution flow rate was too fast, preventing proper interaction.[14] | Decrease the vacuum pressure to maintain a slow, consistent drip rate (~1 mL/min). | |
| 3. Incorrect Elution Solvent: The elution solvent (Step 4) was not polar enough to displace the triglycerides. | Prepare fresh elution solvent. Consider slightly increasing the percentage of the more polar solvent (e.g., from 1% to 2% diethyl ether in hexane). | |
| Poor Reproducibility (%RSD > 15%) | 1. Inconsistent Flow Rates: Variable vacuum pressure between samples. | Ensure a consistent vacuum is applied across all ports of the manifold. Process a set of standards with each batch to monitor consistency. |
| 2. Cartridge Overload: The mass of total lipids loaded exceeds the binding capacity of the sorbent.[14] | Reduce the sample amount loaded onto the cartridge or use a cartridge with a larger sorbent bed. | |
| Contamination in Final Fraction | 1. Inadequate Washing: Wash step (Step 3) volume was insufficient to remove all cholesterol esters. | Increase the volume of the hexane wash step. Collect the wash fraction and analyze it to confirm removal of interferences. |
| 2. Elution Solvent Too Strong: The elution solvent (Step 4) was too polar, causing co-elution of more polar lipids like diglycerides.[15] | Decrease the polarity of the elution solvent. Ensure precise and accurate preparation of all solvent mixtures. |
Conclusion
This application note provides a scientifically grounded, detailed protocol for the selective isolation of triglycerides using aminopropyl-bonded solid-phase extraction. By explaining the causality behind each step and incorporating principles of method validation and troubleshooting, this guide empowers researchers to obtain high-purity triglyceride fractions for sensitive and accurate downstream analysis. The robustness and reliability of this SPE method make it a superior alternative to classical extraction techniques for targeted lipidomic studies.
References
-
Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. (2024). Springer Protocols. [Link]
-
Al-Saffar, F. J., et al. (2022). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites. [Link]
-
Manirafasha, E., et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules. [Link]
-
MMPC. (2013). Tissue TG & TC Protocol. Mouse Metabolic Phenotyping Centers. [Link]
-
Cham, B. E., & Vahinfar, K. (2015). Comparison of six methods for the extraction of lipids from serum in terms of effectiveness and protein preservation. Lipids in Health and Disease. [Link]
-
Smith, R., et al. (2015). Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. Metabolites. [Link]
-
Li, Y., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites. [Link]
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Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds. Journal of Chromatography A. [Link]
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Christie, W. W. Simple procedures for lipid fractionation. Cyberlipid. [Link]
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Koulman, A., et al. (2009). Development and validation of a robust automated analysis of plasma phospholipid fatty acids for metabolic phenotyping of large epidemiological studies. PLoS ONE. [Link]
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Juaneda, P., & Rocquelin, G. (1985). Separation of lipid classes by solid phase extraction. Lipids. [Link]
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Li, Y., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. PubMed. [Link]
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Patterson, B. W., et al. (1999). Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment. Journal of Lipid Research. [Link]
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Le, Grandois, J., et al. (2013). An improved SPE method for fractionation and identification of phospholipids. Journal of Separation Science. [Link]
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Patterson, B. W., et al. (1999). Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment. Semantic Scholar. [Link]
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Agilent Technologies. (2017). Agilent Bond Elut Silica-Based SPE Selection Guide. [Link]
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Le Grandois, J., et al. (2014). An improved SPE method for fractionation and identification of phospholipids. PubMed. [Link]
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EPA. (2017). Validation of SPE Products and Associated Procedures with EPA Method 625.1. United States Environmental Protection Agency. [Link]
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Raynie, D. E. (2017). Three Common SPE Problems. LCGC International. [Link]
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Meikle, P. J., et al. (2015). An Efficient Single Phase Method for the Extraction of Plasma Lipids. Metabolites. [Link]
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Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE. [Link]
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Hvattum, E., et al. (2001). Analysis of triacylglycerols with non-aqueous reversed-phase liquid chromatography and positive ion electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
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Agilent Technologies. SPE Method Development Tips and Tricks. [Link]
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Hvattum, E., et al. (2001). Analysis of triacylglycerols with non-aqueous reversed-phase liquid chromatography and positive ion electrospray tandem mass spectrometry. ResearchGate. [Link]
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Van Handel, E., & Zilversmit, D. B. (1957). The Determination of Triglycerides in Plasma and Tissues. Semantic Scholar. [Link]
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Okazaki, M., et al. (2020). Isolation and Analysis of Plasma Lipoproteins by Ultracentrifugation. JoVE. [Link]
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Enzymatic assay development for 1,2-Dioleoyl-3-linolein activity
Topic: Enzymatic Assay Development for 1,2-Dioleoyl-3-linolein Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the development and execution of an enzymatic assay to measure the activity of lipases on the specific triacylglycerol (TAG) substrate, this compound. Triacylglycerols are fundamental to cellular energy storage and metabolism, and understanding the enzymatic hydrolysis of specific TAGs is crucial in various fields, from biochemistry to drug development.[1][2] This guide details a robust colorimetric assay based on the quantification of free fatty acids (FFAs) released during the enzymatic reaction. It offers step-by-step protocols, explains the rationale behind experimental choices, and provides methods for assay validation and data interpretation, alongside troubleshooting and alternative analytical approaches.
Introduction: The Significance of Specific Triacylglycerol Metabolism
This compound is a triacyl-sn-glycerol molecule containing two oleic acid moieties at the sn-1 and sn-2 positions and one linoleic acid moiety at the sn-3 position of the glycerol backbone.[3][4] As components of lipid droplets, such TAGs are central to cellular energy storage.[2] The fatty acids they carry, oleic acid (an omega-9 monounsaturated fatty acid) and linoleic acid (an omega-6 polyunsaturated fatty acid), are not merely storage molecules; they are active participants in a multitude of cellular processes, including membrane structure, cell signaling, and inflammatory responses.[1][5][6]
The enzymatic hydrolysis of TAGs is primarily carried out by lipases, which sequentially cleave the ester bonds to release free fatty acids and glycerol. This process is a critical control point in lipid metabolism. Dysregulation of lipase activity and abnormal lipid profiles are associated with numerous metabolic diseases. Therefore, the ability to accurately quantify the activity of enzymes on specific TAG substrates like this compound is essential for:
-
Enzyme Characterization: Understanding the substrate specificity and kinetics of novel or known lipases.
-
Drug Discovery: Screening for inhibitors or activators of lipases involved in pathological conditions.
-
Metabolic Research: Investigating the pathways of lipid mobilization and utilization in various biological systems.
This guide presents a primary method using a colorimetric approach for its robustness and suitability for high-throughput screening, while also discussing chromatographic methods for detailed mechanistic studies.
Principle of the Assay
The fundamental principle of this assay is the quantification of one of the products of the lipase-catalyzed hydrolysis of this compound: free fatty acids (FFAs). The enzymatic reaction proceeds as follows: a lipase hydrolyzes the ester linkages of the triglyceride, releasing oleic and linoleic acid, along with intermediate diacylglycerols (DAGs) and monoacylglycerols (MAGs), and glycerol.
For this protocol, we will focus on a widely adopted method where the total amount of released FFAs is measured. This is achieved using a multi-step reaction that results in a colored or fluorescent product, which can be quantified using a spectrophotometer or plate reader. The intensity of the signal is directly proportional to the concentration of FFAs generated, and thus to the enzyme's activity.
Caption: Enzymatic hydrolysis of this compound and subsequent FFA detection.
Materials and Reagents
-
Substrate: this compound (>98% purity)
-
Enzyme: Pancreatic lipase (e.g., from porcine pancreas) or other lipase of interest.
-
Detergent: Triton X-100 or Gum Arabic for substrate emulsification.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM CaCl₂ (Calcium ions are often cofactors for lipases).
-
Enzyme Dilution Buffer: 50 mM Tris-HCl, pH 8.0.
-
FFA Standard: Oleic acid or a 2:1 molar mixture of oleic and linoleic acid.
-
Detection Kit: A commercial Free Fatty Acid Quantification Kit (Colorimetric/Fluorometric). These kits typically contain:
-
Acyl-CoA Synthetase (ACS)
-
Reagents to detect the product of the ACS reaction.
-
FFA Standard.
-
-
Equipment:
-
Microplate reader capable of measuring absorbance at ~570 nm.
-
96-well clear, flat-bottom microplates.
-
Incubator set to 37°C.
-
Standard laboratory pipettes and consumables.
-
Sonicator (probe or bath) for substrate emulsification.
-
Detailed Experimental Protocol
Reagent Preparation
1. Substrate Emulsion (10 mM Stock):
-
Rationale: Lipases act at the lipid-water interface. To create this interface in an aqueous assay system, the insoluble triglyceride substrate must be emulsified to form stable micelles. Triton X-100 is a non-ionic detergent that effectively achieves this without denaturing most enzymes.
-
Weigh out 8.83 mg of this compound (MW: 883.4 g/mol )[3].
-
Add to a glass vial and dissolve in 100 µL of chloroform to ensure it is fully solubilized.
-
In a separate tube, prepare 900 µL of Assay Buffer containing 2% (w/v) Triton X-100.
-
Add the buffer/detergent mix to the dissolved lipid.
-
Vortex vigorously for 1 minute.
-
Sonicate the mixture on ice (using a probe sonicator at 40% duty for 3x 15-second bursts, or in a bath sonicator for 10 minutes) until the solution is a homogenous, milky emulsion. This stock is stable at 4°C for up to one week.
2. Enzyme Working Solutions:
-
Prepare a 1 mg/mL stock solution of lipase in Enzyme Dilution Buffer.
-
On the day of the experiment, prepare serial dilutions of the enzyme (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL) in cold Enzyme Dilution Buffer. Keep on ice.
3. FFA Standard Curve:
-
Prepare a 1 mM stock solution of oleic acid in Assay Buffer with 2% Triton X-100.
-
Generate standards in the microplate ranging from 0 to 100 µM by diluting the stock in Assay Buffer. A typical standard curve might include 0, 10, 20, 40, 60, 80, and 100 µM.
Assay Procedure
The following workflow is designed for a 96-well plate format.
Caption: Step-by-step experimental workflow for the lipase activity assay.
Step-by-Step Method:
-
Plate Setup:
-
Standards: Add 50 µL of each FFA Standard dilution to designated wells.
-
Samples: Add 50 µL of each enzyme working solution to sample wells.
-
Blank (No Enzyme Control): Add 50 µL of Enzyme Dilution Buffer to blank wells.
-
-
Substrate Preparation for Reaction: Prepare a 2X working substrate solution (e.g., 2 mM) by diluting the 10 mM stock emulsion in Assay Buffer.
-
Pre-incubation: Pre-warm the 96-well plate and the 2X substrate solution at 37°C for 5 minutes.
-
Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the pre-warmed 2X substrate solution to all wells (standards, samples, and blank). The final volume will be 100 µL and the final substrate concentration will be 1 mM.
-
Incubation: Immediately place the plate in a 37°C incubator for a pre-determined time (e.g., 30 minutes, within the linear range of the reaction).
-
Detection:
-
Remove the plate from the incubator.
-
Prepare the FFA detection reagent mix according to the manufacturer's instructions.
-
Add 100 µL of the detection mix to all wells.
-
Incubate at 37°C for 30 minutes or as recommended by the kit manufacturer to allow for color development.
-
-
Measurement: Measure the absorbance of each well at the recommended wavelength (typically 570 nm for colorimetric assays).
Data Analysis and Interpretation
-
Standard Curve:
-
Subtract the absorbance of the 0 µM FFA standard from all other standard absorbance values.
-
Plot the corrected absorbance values (Y-axis) against the known FFA concentrations (X-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (which should be >0.98).
-
-
Calculate FFA Produced:
-
Subtract the absorbance of the blank (no enzyme control) from the absorbance of each enzyme sample to correct for any non-enzymatic substrate hydrolysis.
-
Use the standard curve equation to calculate the concentration of FFA produced in each sample:
-
FFA (µM) = (Corrected Absorbance - c) / m
-
-
-
Calculate Enzyme Activity:
-
Enzyme activity is typically expressed as µmol of product formed per minute per mg of enzyme (U/mg).
-
Activity (U/mg) = [FFA (µM) * Total Assay Volume (L)] / [Incubation Time (min) * Enzyme Amount (mg)]
-
Example Calculation:
-
FFA measured = 50 µM
-
Total Assay Volume = 100 µL = 0.0001 L
-
Incubation Time = 30 min
-
Enzyme in well (from a 50 µg/mL solution) = 50 µg/mL * 0.00005 L = 0.0025 mg
-
Activity = (50 * 0.0001) / (30 * 0.0025) = 0.005 / 0.075 = 0.067 U/mg
-
-
Example Data Presentation:
| Enzyme Conc. (µg/mL) | Corrected Absorbance | Calculated FFA (µM) | Activity (U/mg) |
| 0 | 0.000 | 0.0 | 0.000 |
| 6.25 | 0.105 | 12.5 | 0.067 |
| 12.5 | 0.210 | 25.0 | 0.067 |
| 25 | 0.415 | 50.0 | 0.067 |
| 50 | 0.820 | 100.0 | 0.067 |
Assay Validation and Optimization
To ensure the trustworthiness of the results, the assay must be validated.
-
Enzyme Linearity: As shown in the table above, the activity should be proportional to the enzyme concentration used. Plotting activity vs. enzyme concentration should yield a straight line through the origin.
-
Time Linearity: Perform the assay with a fixed enzyme concentration and stop the reaction at different time points (e.g., 0, 5, 10, 20, 30, 60 minutes). The amount of product formed should increase linearly with time. The chosen incubation time for the main assay should fall within this linear range.
-
Substrate Kinetics (Kₘ and Vₘₐₓ): Perform the assay with varying concentrations of the this compound substrate (e.g., 0.1 to 5 mM). Plot the initial reaction velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate).
-
pH and Temperature Optima: The assay can be repeated using a range of buffer pH values and incubation temperatures to determine the optimal conditions for the specific lipase being studied.
Summary of Validation Parameters:
| Parameter | Purpose | Expected Outcome |
| Enzyme Titration | Determine the optimal enzyme concentration. | Linear relationship between concentration and signal. |
| Time Course | Find the linear reaction phase. | Linear increase in product over time. |
| Substrate Titration | Determine Kₘ and Vₘₐₓ. | Michaelis-Menten saturation curve. |
| pH/Temp Profile | Find optimal reaction conditions. | Bell-shaped curve with a clear optimum. |
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| High Background Signal | 1. Spontaneous hydrolysis of substrate.2. Contaminated reagents.3. Detergent interfering with detection. | 1. Prepare fresh substrate emulsion daily.2. Use high-purity water and reagents.3. Ensure the blank includes the detergent at the same concentration as samples. |
| Low or No Signal | 1. Inactive enzyme.2. Incorrect assay conditions (pH, temp).3. Poor substrate emulsification. | 1. Use a new batch of enzyme; check storage conditions.2. Optimize pH and temperature for your specific lipase.3. Ensure sonication is adequate to create a homogenous emulsion. |
| Poor Reproducibility | 1. Inaccurate pipetting.2. Inhomogenous substrate emulsion.3. Temperature fluctuations. | 1. Calibrate pipettes; use reverse pipetting for viscous liquids.2. Vortex substrate emulsion before each pipetting step.3. Ensure uniform heating in the incubator. |
Alternative and Confirmatory Methods
While colorimetric assays are excellent for screening, other methods can provide more detailed information about the reaction.
-
Thin-Layer Chromatography (TLC): This technique can separate the unhydrolyzed TAG from its products (DAGs, MAGs, and FFAs).[7][8] By spotting the reaction mixture on a silica plate and developing it with a suitable solvent system, one can visualize and quantify the disappearance of the substrate and the appearance of products.[7] This is particularly useful for confirming the enzyme's mode of action.
-
High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): These powerful chromatographic techniques offer precise quantification of all lipid species in the reaction.[8][9] After stopping the reaction and extracting the lipids, HPLC-ELSD or GC-FID (after derivatization) can be used to measure the exact amounts of this compound, its regioisomeric products, and the released fatty acids.[9] This is the gold standard for detailed kinetic and mechanistic studies.
References
- Muderhwa, J. M., & Schmid, P. C. (1988). Assay for triacylglycerol lipase by a rapid thin-layer chromatographic technique. Journal of Biochemical and Biophysical Methods, 17(2), 141-148.
- Noh, K. H., & Kim, D. H. (1991). A spectrophotometric assay for lipase activity utilizing immobilized triacylglycerols. Journal of Biochemical and Biophysical Methods, 23(3), 249-253.
-
Mendoza, L. D., et al. (2012). Development of a high-throughput assay for measuring lipase activity using natural triacylglycerols coated on microtiter plates. Journal of the American Oil Chemists' Society, 89(9), 1723-1731. [Link]
-
Gargouri, Y., et al. (1994). Pancreatic lipase assays with triglycerides as substrate: Contribution of each sequential reaction to product formation. Clinical Chemistry, 40(11 Pt 1), 2053-2056. [Link]
-
Chi, M. M., & Lowry, O. H. (1988). A novel method for measurement of triglyceride lipase activity: suitable for microgram and nanogram quantities of tissue. Journal of Lipid Research, 29(4), 527-532. [Link]
-
PubChem. (n.d.). 1,2-Dioleoyl-3-linoleoyl-sn-glycerol. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Nikolova-Damyanova, B., & Momchilova, S. (2004). Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 27(12), 1947-1963. [Link]
-
precisionFDA. (n.d.). 1,2-DIOLEOYL-3-LINOLEOYL-SN-GLYCEROL. U.S. Food and Drug Administration. [Link]
-
Sánchez-Pimienta, C., et al. (2016). The Various Roles of Fatty Acids. In Fatty Acids. IntechOpen. [Link]
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Gnaiger, E., & Lass, A. (2018). Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease. Nutrients, 10(9), 1284. [Link]
-
Wang, H., et al. (2023). Roles of lipid droplets and related proteins in metabolic diseases. Journal of Translational Medicine, 21(1), 633. [Link]
-
Hennig, B., et al. (2006). Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling. The Journal of Nutritional Biochemistry, 17(11), 766-772. [Link]
-
Hibbeln, J. R. (2018). The Roles of Linoleic and Alpha-linolenic Acid, Their Oxylipins and the PPAR Alpha-, Delta- and Gamma-Related Peroxisomal Pathways on Obesity in the Context of a “Western” Diet. Nutrients, 10(10), 1460. [Link]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Synthesis of radiolabeled 1,2-Dioleoyl-3-linolein for tracer studies
Application Note & Protocol
Topic: Synthesis and Application of Radiolabeled 1,2-Dioleoyl-3-linolein for Advanced Tracer Studies
Audience: Researchers, scientists, and drug development professionals engaged in metabolic research, particularly in the fields of lipidology, cardiovascular disease, and diabetes.
Introduction: The Imperative for Precision in Metabolic Tracing
The study of lipid metabolism is fundamental to understanding a host of physiological and pathological states, from energy homeostasis to the progression of atherosclerosis and non-alcoholic fatty liver disease.[1] Triacylglycerols (TGs) are central players in these pathways, serving as the primary form of energy storage and transport within lipoproteins like Very Low-Density Lipoproteins (VLDL).[2] To accurately quantify the dynamics of TG metabolism—including their synthesis, secretion, and tissue uptake—researchers rely on tracer methodologies.[3][4]
Radiolabeled molecules provide an exceptionally sensitive and reliable means of tracing metabolic fates in vivo and in vitro.[][6] Specifically, a mixed-acid triacylglycerol such as this compound, featuring both oleic acid (18:1n-9) and the essential fatty acid linoleic acid (18:2n-6), represents a physiologically relevant substrate. By incorporating a radioactive isotope into this molecule, we create a powerful tool to dissect complex metabolic pathways with high precision.[7]
This guide provides a comprehensive, field-tested framework for the synthesis, purification, and characterization of radiolabeled this compound, designed to empower researchers with a robust tracer for quantitative metabolic studies.
Section 1: Rationale for Synthetic Strategy and Isotope Selection
The synthesis of a site-specifically radiolabeled complex lipid requires a strategic approach that balances chemical feasibility with the ultimate biological question. The chosen methodology involves the acylation of a diacylglycerol backbone with a radiolabeled fatty acid. This ensures the radiolabel is incorporated into a specific, metabolically significant portion of the molecule.
The Synthetic Approach: Acylation of a Diglyceride Precursor
The most direct route to synthesizing this compound is a two-part strategy:
-
Preparation of the Backbone: Synthesis or procurement of high-purity sn-1,2-dioleoylglycerol. This molecule serves as the non-radioactive scaffold.
-
Introduction of the Label: Synthesis of radiolabeled linoleic acid (e.g., at the C-1 position). This component will carry the radioactive tracer.
-
Final Coupling Reaction: Esterification of the sn-3 hydroxyl group of the diglyceride backbone with the activated radiolabeled linoleic acid. This final step yields the target triacylglycerol.
This modular approach is advantageous because it allows for the precise placement of the radiolabel and can be adapted for different fatty acids or isotopes. A similar strategy has been successfully used to create other complex, labeled triacylglycerols for enzymatic assays.[8]
Choosing the Right Radioisotope
The selection of the radioisotope is a critical decision dictated by the experimental design, required specific activity, and available detection methods.[9] For metabolic studies of lipids, Carbon-14 and Tritium are the most common choices.
| Isotope | Half-Life | Emission Type | Max Energy (MeV) | Key Advantages | Considerations |
| Carbon-14 (¹⁴C) | 5730 years | Beta (β⁻) | 0.156 | Long half-life ideal for long-term studies; label is integral to the carbon backbone and less prone to exchange.[10] | Lower theoretical specific activity compared to ³H. |
| Tritium (³H) | 12.3 years | Beta (β⁻) | 0.0186 | High specific activity achievable; lower energy beta particles can be advantageous for autoradiography.[3] | Potential for label exchange in certain biological contexts; shorter half-life. |
For this protocol, we will focus on [1-¹⁴C]linoleic acid as the precursor. Labeling the C-1 carboxyl position is synthetically accessible and ensures that upon beta-oxidation, the label is released as [¹⁴C]acetyl-CoA, allowing for the tracing of subsequent metabolic pathways.[2]
Section 2: Detailed Experimental Protocols
Safety Precaution: All work with radioactive materials must be performed in a designated and properly shielded laboratory by trained personnel, following all institutional and federal regulations for radiation safety.
Part A: Synthesis of [1-¹⁴C]Linoleic Acid
The introduction of ¹⁴C at the C-1 position can be efficiently achieved via a Wittig reaction, which couples a non-radioactive aldehyde fragment with a ¹⁴C-labeled phosphonium ylide.[7]
Workflow for [1-¹⁴C]Linoleic Acid Synthesis
Caption: Workflow for the synthesis of [1-¹⁴C]Linoleic Acid.
Protocol:
-
Oxidation of Linoleyl Alcohol: Dissolve linoleyl alcohol in dichloromethane (DCM). Add pyridinium chlorochromate (PCC) portion-wise at 0°C and stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Filter the reaction mixture through a pad of silica gel, washing with DCM. Combine the organic filtrates, wash with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[7] Purify the resulting linoleyl aldehyde by column chromatography.
-
Wittig Reaction: In a separate flame-dried flask under an inert atmosphere (argon), prepare the ¹⁴C-labeled phosphonium ylide by reacting a suitable ¹⁴C-labeled alkyl halide precursor with a strong base.
-
Coupling: Add the purified linoleyl aldehyde dropwise to the ylide solution at low temperature (e.g., -78°C) and allow the reaction to proceed to form the ¹⁴C-labeled linoleic acid backbone.[7]
-
Hydrolysis & Purification: The Wittig reaction typically yields an ester. Hydrolyze the ester using standard conditions (e.g., NaOH in methanol/water) to yield the free fatty acid. Purify the final [1-¹⁴C]linoleic acid product using reverse-phase HPLC to achieve high radiochemical purity.[7]
Part B: Preparation of sn-1,2-Dioleoylglycerol
This diacylglycerol can be purchased from commercial suppliers or synthesized from glycerol derivatives. Ensuring high isomeric purity (sn-1,2 vs. sn-1,3) is critical for generating the correct final product.
Part C: Final Acylation to Synthesize [³-¹⁴C-Linoleoyl]-1,2-Dioleoyl-sn-Glycerol
This step involves activating the carboxyl group of the radiolabeled linoleic acid and reacting it with the free hydroxyl group of sn-1,2-dioleoylglycerol.
Protocol:
-
Activation of Fatty Acid: In an anhydrous solvent (e.g., DCM) under an inert atmosphere, combine [1-¹⁴C]linoleic acid (1.0 eq), sn-1,2-dioleoylglycerol (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Coupling Reaction: Cool the mixture to 0°C and add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by radio-TLC, observing the conversion of the radiolabeled fatty acid spot to a less polar triacylglycerol spot.
-
Work-up: Upon completion, filter the reaction to remove urea byproducts. Dilute the filtrate with an organic solvent like hexane, wash with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate.
Section 3: Purification of Radiolabeled this compound
Purification is essential to remove unreacted [¹⁴C]linoleic acid and any side products, as these impurities can confound experimental results.[11] HPLC is the method of choice for achieving high purity.[7][11]
Overall Experimental Workflow
Caption: High-level workflow from synthesis to final product validation.
High-Performance Liquid Chromatography (HPLC) Protocol
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm) | Provides excellent separation of lipids based on hydrophobicity. Triacylglycerols will elute later than free fatty acids. |
| Mobile Phase | Gradient of Acetonitrile/Isopropanol | An organic solvent gradient is necessary to effectively elute the highly nonpolar triacylglycerol from the C18 column. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | 1. UV Detector (205-215 nm)2. In-line Radioactivity Detector | UV detection monitors all lipid components, while the radioactivity detector specifically identifies the fractions containing the desired radiolabeled product.[7] |
Procedure:
-
Dissolve the crude product in a small volume of mobile phase.
-
Inject the sample onto the HPLC system.
-
Collect fractions corresponding to the radioactive peak that co-elutes with a non-radioactive this compound standard.
-
Pool the pure fractions and evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the final product in a suitable solvent (e.g., ethanol with 0.01% BHT as an antioxidant) for storage.
Section 4: Quality Control and Characterization
A self-validating protocol requires rigorous quality control to ensure the identity, purity, and specific activity of the final product.
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Radio-TLC or HPLC with radioactivity detection | >98% of total radioactivity in the product peak. |
| Chemical Identity | Mass Spectrometry (MS) of a co-synthesized non-radioactive standard | Molecular ion peak corresponding to the mass of this compound. |
| Specific Activity (Ci/mol) | Liquid Scintillation Counting (LSC) and mass determination (from co-synthesized standard) | Must be accurately determined and reported for quantitative studies. |
Mass Spectrometry (MS): Analysis of a non-radioactive standard by methods like ESI-MS will confirm the molecular weight and fragmentation pattern, validating the chemical structure. Modern lipidomic techniques can provide detailed structural information.[12]
Liquid Scintillation Counting (LSC): An aliquot of the final product is dissolved in scintillation cocktail and counted in a liquid scintillation counter to determine its radioactivity in disintegrations per minute (DPM). This value, combined with the mass of the compound, is used to calculate the specific activity.
Section 5: Applications in Tracer Studies
The purified radiolabeled this compound is a versatile tool for investigating lipid metabolism.[2]
-
VLDL-TG Kinetics: The tracer can be incorporated into VLDL particles ex vivo or administered intravenously to study VLDL secretion rates from the liver and clearance from circulation.[2][13]
-
Fatty Acid Uptake: By tracking the appearance of the radiolabel in various tissues (e.g., adipose, muscle, heart), researchers can quantify the tissue-specific uptake and utilization of TG-derived fatty acids.[1]
-
Intracellular Metabolism: The tracer can be used in cell culture experiments to follow the intracellular fate of fatty acids, including their incorporation into other lipid species or their oxidation for energy.[13]
References
-
Magkos, F., & Mittendorfer, B. (2009). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Clinical Lipidology, 4(2), 215-230. [Link]
-
Bartels, E. D., et al. (2021). Radiolabeling lipoproteins to study and manage disease. Advanced Drug Delivery Reviews, 179, 114022. [Link]
-
Dousset, N., et al. (1988). Use of a fluorescent radiolabeled triacylglycerol as a substrate for lipoprotein lipase and hepatic triglyceride lipase. Lipids, 23(6), 605-8. [Link]
-
Magkos, F., & Mittendorfer, B. (2009). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. PubMed, PMID: 20161007. [Link]
-
Williams, M. A., & Baker, N. (1984). Triacylglycerol secretion in rats: validation of a tracer method employing radioactive glycerol. The Journal of Nutrition, 114(10), 1978-85. [Link]
-
Request PDF. (n.d.). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. ResearchGate. [Link]
-
Rosales, R. (n.d.). Applications of Radiolabeling in Biological Study and Innovation. Longdom Publishing. [Link]
-
Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Moravek. [Link]
-
Longdom Publishing. (n.d.). The Methods and Significance of Radiolabelling Techniques. Longdom Publishing. [Link]
-
Han, X., & Gross, R. W. (2005). An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. Journal of Lipid Research, 46(8), 1549-1558. [Link]
-
Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds? Moravek. [Link]
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Troubleshooting & Optimization
Technical Support Guide: Overcoming Solubility Challenges with 1,2-Dioleoyl-3-linolein (OOL)
Introduction
1,2-Dioleoyl-3-linolein (OOL) is a specific triglyceride containing two oleic acid chains and one linoleic acid chain.[1][2] As a highly unsaturated lipid, it is a valuable component in various research and development applications, from creating lipid nanoparticles for drug delivery to serving as a standard in lipidomic studies. However, its long, nonpolar acyl chains and high molecular weight (883.4 g/mol ) present significant solubility challenges in many common laboratory solvents.[1][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility issues associated with OOL. We will explore the fundamental principles governing its solubility, offer practical, step-by-step protocols, and provide a systematic approach to ensure your experiments are successful, repeatable, and grounded in sound scientific principles.
Section 1: Understanding OOL Solubility - The "Why"
The solubility of any substance is governed by the principle of "like dissolves like." OOL is a large, predominantly nonpolar molecule due to its long hydrocarbon fatty acid tails.[4] The ester groups in the glycerol backbone introduce a slight polarity, but this is largely overshadowed by the nonpolar chains.
Therefore, OOL dissolves best in organic solvents that are also nonpolar or weakly polar.[4] Highly polar solvents like water or short-chain alcohols (e.g., methanol, ethanol) are generally poor choices for achieving high concentrations of OOL, as they cannot effectively overcome the strong intermolecular forces between the triglyceride molecules.[4][5] However, some solubility can be achieved in solvents like ethanol, especially with heating.[4][6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving OOL?
For most applications requiring a stock solution, chlorinated solvents like chloroform or dichloromethane are excellent starting points due to their ability to readily dissolve nonpolar lipids.[7][8] For applications where chlorinated solvents are undesirable, consider ethers like diethyl ether or nonpolar hydrocarbons like hexane.
Q2: My OOL is an oil/solid at room temperature and won't dissolve. What should I do?
This is a common issue. Gentle warming is the most effective first step.
-
Place your vial in a warm water bath (30-40°C).
-
Vortex or sonicate the solution intermittently until the OOL is fully dissolved and the solution is clear.
-
For many triglycerides, heating increases their solubility in solvents like ethanol or acetone.[4]
Q3: I successfully dissolved the OOL with heat, but it crashed out of solution upon cooling. How can I prevent this?
Precipitation upon cooling indicates that you have created a supersaturated solution that is not stable at room temperature.
-
Work with warm solutions: If your experimental protocol allows, perform dilutions and additions while the OOL solution is still warm.
-
Use a co-solvent system: Prepare the initial concentrated stock in a strong solvent (e.g., chloroform) and perform subsequent dilutions into a more miscible, moderately polar solvent like ethanol or isopropanol.
-
Re-dissolve before use: If precipitation occurs during storage, gently warm and vortex the solution to ensure it is fully re-dissolved before taking an aliquot.[9]
Q4: How should I prepare and store a stable stock solution of OOL?
Proper preparation and storage are critical to prevent degradation and maintain solubility. Unsaturated lipids like OOL are prone to oxidation.[10][11]
-
Solvent Choice: Dissolve OOL in a high-purity, nonpolar solvent like chloroform or dichloromethane.
-
Inert Atmosphere: After dissolving, overlay the solution with an inert gas like argon or nitrogen to displace oxygen.[10][11]
-
Proper Container: Always use glass vials with Teflon-lined caps.[10][11][12] Plastic containers can leach impurities into organic solvents.[10][11]
-
Storage Temperature: Store solutions at -20°C or lower.[10][11][12] Avoid storing organic solutions below -30°C unless they are in sealed glass ampoules, as this can cause issues with vial closures.[12]
Section 3: In-Depth Troubleshooting & Protocols
Guide 1: Protocol for Preparing a Concentrated OOL Stock Solution (10 mg/mL in Chloroform)
This protocol provides a reliable method for creating a stable, concentrated stock solution for further dilution.
Materials:
-
This compound (OOL)
-
High-purity chloroform (ACS grade or higher)
-
Glass vial with a Teflon-lined screw cap
-
Argon or nitrogen gas source
-
Pipettes (glass or with solvent-safe tips)
-
Vortex mixer
-
Warm water bath (optional)
Procedure:
-
Equilibrate: Allow the OOL container to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of OOL and transfer it to the glass vial.
-
Solvent Addition: Add the calculated volume of chloroform to achieve the target concentration (e.g., for 10 mg of OOL, add 1 mL of chloroform).
-
Dissolution: Cap the vial tightly and vortex until the OOL is fully dissolved. If needed, briefly warm the vial in a 30-37°C water bath to aid dissolution. The final solution should be clear and colorless.
-
Inerting: Gently flush the headspace of the vial with argon or nitrogen for 15-30 seconds to displace air.
-
Sealing & Storage: Immediately cap the vial tightly, label it clearly, and store it at -20°C.
Guide 2: Systematic Approach to Solvent Selection
If standard solvents are not suitable for your downstream application (e.g., cell culture), a systematic selection process is necessary. The goal is often to dissolve the lipid in a minimal amount of a compatible organic solvent, which can then be diluted into an aqueous buffer.
Solvent Suitability Comparison:
| Solvent | Polarity | Suitability for OOL | Notes |
| Hexane | Nonpolar | Excellent | Good for initial dissolution, but high volatility. |
| Chloroform | Weakly Polar | Excellent | A reliable standard for creating concentrated stocks.[7] |
| Dichloromethane | Weakly Polar | Excellent | Similar to chloroform, often used as a less toxic alternative. |
| Diethyl Ether | Weakly Polar | Very Good | Highly volatile and flammable. |
| Acetone | Polar Aprotic | Moderate | Solubility increases with temperature; useful for some extractions.[4][13] |
| Ethanol | Polar Protic | Poor to Moderate | Poorly soluble at room temperature, but improves significantly with warming.[5] Often used as a co-solvent.[14] |
| Methanol | Polar Protic | Poor | Generally not recommended due to very low solubility for triglycerides.[5][7] |
| DMSO | Polar Aprotic | Poor to Moderate | Can be used to create dispersions for biological assays, but true solubility is limited. |
Co-Solvent Strategy for Aqueous Dilution:
-
Dissolve OOL in the smallest possible volume of pure ethanol (e.g., to 10 mg/mL). Warming to ~37°C may be necessary.[14]
-
While vortexing the aqueous buffer (e.g., PBS), slowly add the ethanolic OOL solution dropwise.
-
The resulting mixture will likely be a suspension or emulsion rather than a true solution. Sonication may be required to create a uniform dispersion immediately before use.[9]
Section 4: Visual Troubleshooting Workflow
This flowchart provides a logical path to diagnose and solve OOL solubility problems.
Caption: Troubleshooting workflow for OOL solubility.
Section 5: Safety & Handling Precautions
-
Handling OOL: As a highly unsaturated lipid, OOL is susceptible to oxidation.[11] Minimize its exposure to air and light. Always handle in clean glassware to avoid introducing contaminants.[11]
-
Solvent Safety: Organic solvents like chloroform, dichloromethane, and hexane are hazardous. Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Ensure that stored solutions are properly sealed to prevent solvent evaporation, which would alter the concentration over time. Long-term storage can lead to lipid degradation; it is best to use freshly prepared solutions whenever possible.[15][16]
References
-
Stratech. (n.d.). Storage & Handling of Lipids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9544252, this compound. Retrieved from [Link]
-
Saito, T., et al. (2016). Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. PLOS ONE, 11(8), e0160497. Available at: [Link]
-
Avanti Polar Lipids. (n.d.). My Lipid Did Not Dissolve, What Can I Do? Retrieved from [Link]
-
Bhat, G. G. (1951). Solubility of triglycerides in aqueous ethanol. Iowa State University Digital Repository. Retrieved from [Link]
-
ResearchGate. (2018). Which solvent is best for dissolving fatty acids (like oleic and stearic) and triglyceride? Retrieved from [Link]
-
Ulmer, C. Z., et al. (2018). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites, 8(4), 76. Available at: [Link]
-
Dame, M. K., et al. (2016). Effects of sample handling and storage on quantitative lipid analysis in human serum. Metabolomics, 12(7), 119. Available at: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 25240371, 1,2-Dioleoyl-3-linoleoyl-sn-glycerol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Are triglycerides soluble in polar solvents? Retrieved from [Link]
-
ResearchGate. (2021). Phospholipid is not getting soluble? Retrieved from [Link]
-
Agilent Technologies. (n.d.). GPC/SEC Troubleshooting and Good Practice. Retrieved from [Link]
-
ResearchGate. (2021). How to dissolve and resuspend triglycerides in PBS for vibrational spectroscopy measurements? Retrieved from [Link]
-
Wikipedia. (2024). Cholesterol. Retrieved from [Link]
-
LIPID MAPS. (2018). Solvent Challenges Associated with the Storing and Extraction of Lipids. YouTube. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (1993). WO1993025645A1 - Triglyceride enrichment.
- Google Patents. (1977). US4049687A - Process for the separation of triglycerides in an aqueous system.
-
Mouse Metabolic Phenotyping Centers. (2013). Tissue TG & TC Protocol. Retrieved from [Link]
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- 2. 1 2-DIOLEOYL-3-LINOLEOYL-RAC-GLYCEROL (C CAS#: 2190-20-7 [amp.chemicalbook.com]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 11. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
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- 15. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ESI-MS Analysis of 1,2-Dioleoyl-3-linolein
Welcome to the technical support resource for the analysis of complex lipids. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrospray ionization mass spectrometry (ESI-MS) of neutral lipids, specifically focusing on the triacylglycerol (TAG) 1,2-Dioleoyl-3-linolein (OOL). Here, we address common issues in a practical question-and-answer format, grounding our recommendations in established scientific principles to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (OOL) signal so weak or nonexistent in ESI-MS?
Answer: The primary challenge with analyzing this compound, and other triacylglycerols (TAGs), via ESI-MS lies in its molecular structure. OOL is a large, nonpolar lipid. The electrospray ionization process is most efficient for molecules that are already charged in solution or can easily accept a proton ([M+H]⁺) or lose a proton ([M-H]⁻)[1]. TAGs lack readily ionizable functional groups, making them difficult to charge and detect[2].
The efficiency of ESI depends on two main factors:
-
Analyte Desorption: The ability of the molecule to transfer from a liquid droplet to the gas phase.
-
Analyte Ionization: The ability of the gas-phase molecule to acquire a charge.
For nonpolar molecules like OOL, both steps are inefficient without assistance. The molecule prefers to remain within the nonpolar core of the evaporating solvent droplet rather than move to the highly charged surface for ionization. This inherent chemical property is the root cause of poor signal intensity.
Troubleshooting Guide: Enhancing OOL Ionization Efficiency
This section provides a systematic approach to resolving poor OOL signals. We will progress from simple solvent and adduct adjustments to more advanced derivatization techniques.
Workflow for Troubleshooting Poor OOL Signal
Below is a logical workflow to guide your experimental optimization.
Caption: Troubleshooting workflow for enhancing OOL signal in ESI-MS.
Q2: Which solvent system is best for analyzing OOL?
Answer: Solvent choice is critical. An ideal solvent system must fully solubilize the nonpolar OOL while also being compatible with the ESI process. Highly aqueous mobile phases, common in reversed-phase chromatography, are poor choices for TAGs as they promote aggregation, which suppresses ionization[3].
Causality: The solvent system directly impacts the formation of charged droplets in the ESI source. Less polar solvents improve the extraction and desorption efficiency of TAGs[4]. For direct infusion or LC-MS, a high percentage of organic solvent is necessary.
| Solvent System Component | Recommended Ratio (v/v) | Rationale & Citation |
| Methanol/Chloroform | 1:1 or 2:1 | A classic combination for lipid extraction and infusion. Chloroform effectively solubilizes TAGs, while methanol is ESI-compatible.[5] |
| Isopropanol/Acetonitrile | 90:10 | Commonly used as the organic mobile phase (Solvent B) in LC-MS methods for lipids.[6] |
| Methanol/Acetonitrile/Toluene | 5:3.5:1.5 | Toluene, a nonpolar solvent, significantly improves the extraction and detection of saturated and monounsaturated TAGs.[4] |
| Methanol with Isopropanol | 18% Isopropanol in Methanol | An effective isocratic system for separating TAG species in edible oils.[7] |
Recommendation: Start with a solvent system like Isopropanol/Acetonitrile (90:10) for LC-MS or Methanol/Chloroform (2:1) for direct infusion. Ensure your sample is fully dissolved before analysis.
Q3: My OOL is dissolved, but the signal is still poor. Could mobile phase additives help?
Answer: Absolutely. This leads to the most effective strategy for neutral lipids: adduct formation . Instead of forcing the neutral OOL molecule to gain a proton, we encourage it to form a non-covalent complex with a small cation (an adduct). This complex carries a net positive charge and is readily detected by the mass spectrometer.
The most common adducts for TAGs are with ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺) ions[5][8].
Caption: Adduct formation for neutral lipids during electrospray ionization.
Q4: Which cation adduct is best for OOL, and what concentration should I use?
Answer: The choice of cation can influence signal intensity and fragmentation patterns in tandem MS (MS/MS).
-
Ammonium ([M+NH₄]⁺): This is the most widely recommended starting point. Ammonium salts (like ammonium formate or ammonium acetate) are volatile and less likely to contaminate the ion source than sodium salts. They provide excellent ionization for TAGs[9].
-
Sodium ([M+Na]⁺): Sodium adducts often produce the most intense signal because sodium is ubiquitous and has a high affinity for the oxygen atoms in the glycerol backbone[2]. However, it can lead to signal splitting between [M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺, complicating quantification[10]. It can also be "stickier," leading to more source contamination.
-
Lithium ([M+Li]⁺): Lithium adducts are particularly useful for structural characterization via MS/MS, as they can promote specific fragmentation pathways[5][8].
| Adduct Salt | Recommended Concentration | Pros | Cons |
| Ammonium Formate | 5-10 mM | Volatile, good ionization, clean source conditions.[6] | May be less intense than sodium adducts. |
| Ammonium Acetate | 5-10 mM | Volatile, similar to formate, widely used.[7] | Can potentially form acetate adducts in some cases. |
| Sodium Acetate | ~1 mM | Often yields the highest signal intensity.[7] | Non-volatile, can contaminate MS source, may cause signal splitting. |
| Lithium Hydroxide | Add to final extract | Excellent for MS/MS structural analysis.[11] | Can suppress overall signal; not ideal for quantification. |
Recommendation: Begin by adding 10 mM ammonium formate to your mobile phase or infusion solvent. This provides a robust and clean method for routine analysis[6].
Q5: I've added ammonium formate, but my results are inconsistent. What's wrong?
Answer: Inconsistency often points to issues with adduct stability or competition between different adduct forms.
-
Adduct Competition: If your glassware, solvents, or sample contain significant sodium contamination, you will see both [M+NH₄]⁺ and [M+Na]⁺ ions. The ratio between these can fluctuate, leading to poor quantitative reproducibility[10]. Thoroughly clean all glassware and use high-purity solvents (LC-MS grade) to minimize sodium contamination[12].
-
Concentration Optimization: While 10 mM is a good starting point, the optimal adduct concentration can depend on your specific instrument and solvent system. Test a range (e.g., 1 mM, 5 mM, 10 mM, 20 mM) to find the concentration that maximizes the signal for your target adduct while minimizing others.
-
Novel Enhancers: For challenging applications, consider novel ionization enhancers. One study found that methylamine formate improved the signal-to-noise ratio for trilinolein by about 5 times compared to ammonium formate[13].
Q6: Can you provide a step-by-step protocol for preparing an OOL sample for LC-MS analysis?
Answer: Certainly. This protocol is for preparing a stock solution and a working sample for analysis by LC-MS using ammonium formate to promote adduct formation.
Experimental Protocol: OOL Sample Preparation for LC-MS
-
Prepare Mobile Phase B:
-
Measure 900 mL of LC-MS grade isopropanol and 100 mL of LC-MS grade acetonitrile.
-
Add 770 mg of ammonium formate (final concentration ~10 mM).
-
Sonicate for 10 minutes to dissolve the salt and degas the solvent. This will be your Mobile Phase B.
-
-
Prepare OOL Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound into a clean 10 mL volumetric flask.
-
Dissolve the OOL in ~5 mL of isopropanol.
-
Bring the flask to the 10 mL mark with isopropanol. Mix thoroughly. This is your stock solution.
-
-
Prepare Working Standard (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL OOL stock solution into a clean 10 mL volumetric flask.
-
Bring the flask to the 10 mL mark using your prepared Mobile Phase B (Isopropanol/Acetonitrile with 10 mM Ammonium Formate).
-
Mix thoroughly and transfer to an autosampler vial for injection.
-
Rationale: Preparing the final dilution in the mobile phase ensures compatibility and prevents the analyte from precipitating upon injection. The presence of the ammonium formate in the sample itself pre-conditions it for adduct formation.
Q7: Beyond solvents and adducts, how can I tune the mass spectrometer itself for better sensitivity?
Answer: Instrument parameters play a significant role. Do not rely solely on generic default settings.
-
Spray Voltage: This parameter can have a major impact, but "more is not always better." Excessively high voltage can cause corona discharge, leading to an unstable signal or complete signal loss[14]. Tune the voltage (typically 3-5 kV for positive mode) to maximize the signal for your [M+NH₄]⁺ ion.
-
Source Temperature & Gas Flow: Proper desolvation is key. The ion source temperature and nebulizing/drying gas flows must be sufficient to evaporate the solvent from the ESI droplets and release the charged adduct into the gas phase. A good starting point is a source temperature of 100-150°C and a desolvation gas temperature of 300-400°C, but optimize based on your instrument's recommendations[14][15].
-
Sprayer Position: The position of the ESI needle relative to the instrument orifice is critical and should be optimized for maximum signal intensity[14].
Q8: I've tried everything and my signal is still too low for my application. Are there any other options?
Answer: When standard methods are insufficient, particularly for trace-level analysis, chemical derivatization is a powerful advanced strategy. This involves chemically modifying the OOL molecule to attach a group that is permanently charged or very easily ionized.
Causality: Derivatization fundamentally changes the analyte's chemical properties to make it ideal for ESI-MS, often increasing sensitivity by orders of magnitude[16][17][18].
-
Charge-Switch Derivatization: This technique converts a neutral or acidic molecule into a permanently charged derivative. For molecules with hydroxyl groups (like mono- or diacylglycerols), reagents can be used to add a fixed positive or negative charge[19][20]. While TAGs lack a hydroxyl group for direct derivatization, if your experimental workflow can tolerate hydrolysis of the TAG to a diacylglycerol (DAG), the resulting DAG can be derivatized for enhanced sensitivity[20].
-
Derivatization for Fatty Acids: If your goal is to analyze the fatty acid constituents of OOL (two oleic acids, one linoleic acid), you can hydrolyze the TAG and derivatize the resulting free fatty acids. Derivatizing with a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP) adds a permanent positive charge and has been shown to increase ESI sensitivity by over 10,000-fold[18][21].
Note: Derivatization adds extra steps to sample preparation and requires careful validation. It is typically reserved for applications where the highest sensitivity is required.
References
- Desorption/ionization efficiencies of triacylglycerols and phospholipids via EASI-MS. Journal of Mass Spectrometry.
- Improvement of Detection Sensitivity of Triglyceride with Methylamine Formate as Ionization Enhancer in Reversed Phase Liquid Chromatography-Electrospray Ionization Mass Spectrometry.
- Improvement of Detection Sensitivity of Triglyceride with Methylamine Formate as Ionization Enhancer in Reversed Phase Liquid Ch. Unknown Source.
- Extraction, chromatographic and mass spectrometric methods for lipid analysis. PMC, NIH.
- Imaging of Triglycerides in Tissues Using Nanospray Desorption Electrospray Ionization (Nano-DESI) Mass Spectrometry. PMC, PubMed Central.
- A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. CORE.
- Improvement of Detection Sensitivity of Triglyceride with Methylamine Formate as Ionization Enhancer in Reversed Phase Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Semantic Scholar.
- Advances in Mass Spectrometry for Lipidomics.
- Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Form
- Mass Spectrometry-Based Shotgun Lipidomics Using Charge-Switch Derivatization for Analysis of Complex Long-Chain Fatty Acids. WashU Medicine Research Profiles.
- Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC.
- Mass Spectrometry-Based Shotgun Lipidomics Using Charge-Switch Derivatization for Analysis of Complex Long-Chain F
- Novel strategies for enhancing shotgun lipidomics for comprehensive analysis of cellular lipidomes. PMC, NIH.
- Mass Spectrometry-Based Shotgun Lipidomics Using Charge-Switch Derivatization for Analysis of Complex Long-Chain Fatty Acids.
- Applications of Mass Spectrometry for Cellular Lipid Analysis. PMC, NIH.
- Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics. PMC, NIH.
- Analysis of triacylglycerols in refined edible oils by isocratic HPLC‐ESI‐MS.
- Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. MDPI.
- Structural characterization of triacylglycerols using electrospray ioniz
- Characterization of Triacylglycerol Estolide Isomers Using High-Resolution Tandem Mass Spectrometry with Nanoelectrospray Ioniz
- 10 Tips for Electrospray Ionis
- Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship.org.
- Evaluating Novel Direct Injection Liquid Chromatography–Mass Spectrometry Method and Extraction-Based Workflows for Untargeted Lipidomics of Extracellular Vesicles.
- Global analyses of cellular lipidomes directly from crude extracts of biological samples by ESI mass spectrometry. Unknown Source.
- Parallel Mass Spectrometry (APCI-MS and ESI-MS) for Lipid Analysis. AOCS.
- LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. PMC, NIH.
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- 17. Mass Spectrometry-Based Shotgun Lipidomics Using Charge-Switch Derivatization for Analysis of Complex Long-Chain Fatty Acids | Springer Nature Experiments [experiments.springernature.com]
- 18. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel strategies for enhancing shotgun lipidomics for comprehensive analysis of cellular lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. profiles.wustl.edu [profiles.wustl.edu]
Technical Support Center: A Guide to Troubleshooting Peak Tailing in Reverse-Phase HPLC Analysis of Triglycerides
Welcome to our dedicated technical support center for resolving challenges in the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of triglycerides. This guide is crafted for researchers, scientists, and drug development professionals who encounter peak tailing, a common issue that can compromise the accuracy and resolution of triglyceride separations. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions tailored to the unique properties of triglycerides.
Introduction: The Challenge of Triglyceride Peak Asymmetry
In an ideal chromatogram, peaks are sharp and symmetrical, conforming to a Gaussian distribution. Peak tailing, characterized by an asymmetry factor greater than 1.2, signifies a deviation where the latter half of the peak is broader than the front. For large, non-polar molecules like triglycerides, this is often not due to the typical silanol interactions that affect basic compounds. Instead, the primary causes are frequently related to solubility issues, mass overload, and non-optimal chromatographic conditions. This guide will systematically address these root causes and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why are my triglyceride peaks tailing even though I'm using a high-quality C18 column?
While a C18 column is the workhorse for triglyceride analysis, peak tailing can still occur due to several factors unrelated to secondary silanol interactions. The most common culprits for these large, neutral molecules are:
-
Mass Overload: Injecting too concentrated a sample can saturate the stationary phase at the column inlet, leading to a distorted peak shape.[1]
-
Poor Sample Solubility: If the triglycerides are not fully soluble in the injection solvent or precipitate upon contact with the initial mobile phase, this can cause significant tailing.
-
Incompatibility between Injection Solvent and Mobile Phase: A significant mismatch in solvent strength can disrupt the sample band as it enters the column, causing it to spread and tail.[2]
-
Extra-Column Dead Volume: Excessive volume in tubing and fittings between the injector and the detector can lead to band broadening and tailing for all peaks.[3]
Q2: Can the mobile phase composition contribute to the peak tailing of triglycerides?
Absolutely. The mobile phase is critical for ensuring triglycerides remain soluble and partition effectively with the stationary phase.
-
Insufficient Organic Modifier: Triglycerides, especially those with long, saturated fatty acid chains, have limited solubility in highly aqueous mobile phases.[2] Acetone, tetrahydrofuran (THF), or methyl tert-butyl ether (MTBE) are often added to acetonitrile to improve solubility and modulate selectivity.[2][4]
-
Inadequate Gradient: A gradient that is too shallow or does not reach a high enough final organic concentration may not effectively elute the more retained, hydrophobic triglycerides, leading to broad, tailing peaks.
Q3: How does column temperature affect triglyceride peak shape?
Temperature plays a multifaceted role in triglyceride analysis:
-
Viscosity and Diffusion: Higher temperatures reduce the viscosity of the mobile phase, leading to faster diffusion and potentially sharper peaks.[5]
-
Solubility: For saturated triglycerides, elevated temperatures (e.g., 30-40°C) are often necessary to prevent them from precipitating on the column, which is a major cause of peak tailing and pressure issues.[2]
-
Selectivity: Temperature can alter the selectivity between different triglyceride species. However, excessively high temperatures can sometimes lead to a collapse in resolution.[6] Therefore, a stable, optimized temperature is crucial.[2][5]
Q4: I'm observing peak tailing for later-eluting triglycerides. What should I investigate first?
For late-eluting peaks, the primary suspects are solubility and elution strength.
-
Check Your Gradient: Ensure the final percentage of your strong solvent (e.g., acetone or THF in acetonitrile) is high enough to elute these highly hydrophobic compounds efficiently.
-
Increase Temperature: Late-eluting triglycerides are often larger and more saturated. Increasing the column temperature can improve their solubility in the mobile phase and reduce retention.[2]
-
Sample Overload: This is a common cause. Try diluting your sample by a factor of 5 or 10 and reinjecting to see if the peak shape improves.[7]
Systematic Troubleshooting Guide
When faced with peak tailing, a logical, step-by-step approach is the most efficient way to identify and resolve the problem. The following guide, illustrated by the workflow diagram below, outlines a systematic process for troubleshooting.
Diagram: Troubleshooting Workflow for Triglyceride Peak Tailing
Sources
Optimization of collision energy for 1,2-Dioleoyl-3-linolein fragmentation in MS/MS
Welcome to the technical support center dedicated to the analysis of 1,2-Dioleoyl-3-linolein. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the collision energy for the MS/MS fragmentation of this specific triacylglycerol. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm not seeing any significant fragmentation of my this compound precursor ion. What are the primary factors I should investigate?
A1: Insufficient fragmentation of triacylglycerols (TAGs) like this compound is a common challenge, often stemming from suboptimal instrument settings. The primary culprits are typically related to the applied collision energy and the choice of adduct ion.
-
Insufficient Collision Energy: The energy transferred to the precursor ion during collision-induced dissociation (CID) may be too low to break the ester bonds. It is crucial to perform a collision energy optimization experiment by systematically increasing the energy to find the optimal value for your specific instrument.[1]
-
Adduct Ion Stability: The type of adduct ion formed during electrospray ionization (ESI) significantly impacts fragmentation efficiency. Protonated molecules ([M+H]⁺) can be overly stable, leading to minimal fragmentation. In contrast, ammoniated ([M+NH₄]⁺), sodiated ([M+Na]⁺), and lithiated ([M+Li]⁺) adducts are generally more amenable to fragmentation and yield informative product ions corresponding to the neutral loss of the fatty acid chains.[1][2][3] Lithium adducts, in particular, can provide highly informative fragments for structural elucidation.[4]
Q2: What are the expected precursor and major fragment ions for this compound in positive ion mode ESI-MS/MS?
A2: To effectively optimize collision energy, you must first know what to look for. This compound is a triacylglycerol with two oleic acid (18:1) chains and one linoleic acid (18:2) chain. The primary fragmentation pathway in MS/MS for TAGs is the neutral loss of one of the fatty acid chains.
Below is a table summarizing the calculated mass-to-charge ratios (m/z) for the most common precursor ions and their expected primary fragment ions.
| Adduct Type | Precursor Ion (m/z) | Fragment Ion (Neutral Loss) | Fragment Ion (m/z) |
| [M+NH₄]⁺ | 902.8 | [M+NH₄ - C₁₈H₃₄O₂]⁺ (Oleic Acid) | 620.5 |
| [M+NH₄ - C₁₈H₃₂O₂]⁺ (Linoleic Acid) | 622.5 | ||
| [M+Na]⁺ | 907.7 | [M+Na - C₁₈H₃₄O₂]⁺ (Oleic Acid) | 625.5 |
| [M+Na - C₁₈H₃₂O₂]⁺ (Linoleic Acid) | 627.5 | ||
| [M+Li]⁺ | 891.8 | [M+Li - C₁₈H₃₄O₂]⁺ (Oleic Acid) | 609.5 |
| [M+Li - C₁₈H₃₂O₂]⁺ (Linoleic Acid) | 611.5 |
Note: These values are based on the monoisotopic masses of the elements.
The fragmentation of TAGs as lithiated adducts can be particularly useful for determining the position of the fatty acids on the glycerol backbone, as the relative abundances of the fragment ions can be informative.[5]
Q3: How does the choice of adduct-forming reagent in my mobile phase affect the fragmentation of this compound?
A3: The composition of your mobile phase is critical for promoting the formation of specific adducts, which in turn dictates the fragmentation behavior.
-
Ammonium Adducts ([M+NH₄]⁺): These are commonly formed when using mobile phases containing ammonium formate or ammonium acetate.[2] Ammonium adducts are excellent for generating fragments corresponding to the neutral loss of a fatty acid and ammonia.[1]
-
Sodium Adducts ([M+Na]⁺): Sodium is ubiquitous in laboratory environments and can often be observed as an adduct even without intentional addition. However, for consistent results, a low concentration of a sodium salt can be added to the mobile phase. Sodiated adducts readily fragment to show the neutral loss of a fatty acid.[6][7][8]
-
Lithium Adducts ([M+Li]⁺): To promote the formation of lithiated adducts, a small amount of a lithium salt, such as lithium acetate, should be added to the infusion solvent or mobile phase.[4] The fragmentation of [M+Li]⁺ adducts can provide more detailed structural information compared to other adducts.[3] The relative intensity of the neutral loss of fatty acids can help distinguish between isomers.[5]
The diagram below illustrates the general fragmentation pathway for a triacylglycerol precursor ion.
Caption: Workflow for Collision Energy Optimization.
Q5: How should I record and interpret the results of my collision energy optimization experiment?
A5: Systematic data recording is crucial for determining the optimal collision energy. Use a table to track the intensities of the precursor and key fragment ions at each collision energy level.
Data Recording Template:
| Collision Energy (eV) | Precursor Ion Intensity (e.g., m/z 902.8) | Product Ion 1 Intensity (e.g., m/z 620.5) | Product Ion 2 Intensity (e.g., m/z 622.5) | Notes |
| 10 | ||||
| 15 | ||||
| 20 | ||||
| 25 | ||||
| 30 | ||||
| 35 | ||||
| 40 | ||||
| 45 | ||||
| 50 | ||||
| 55 | ||||
| 60 |
Interpretation:
-
At low collision energies (e.g., 10-20 eV): You will likely observe a high intensity for the precursor ion and very low intensity for the product ions.
-
As collision energy increases: The intensity of the precursor ion will decrease, while the intensities of the product ions will increase.
-
Optimal Collision Energy: You will reach a point where the product ion intensities are at their maximum. This is your optimal collision energy.
-
At excessively high collision energies (e.g., >50-60 eV): You may observe a phenomenon known as "over-fragmentation," where the primary product ions themselves begin to fragment into smaller, less informative ions, and the overall signal intensity may decrease. [9] By methodically performing this experiment, you can confidently select a collision energy that will provide the best sensitivity and spectral quality for your subsequent analyses of this compound.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. aocs.org [aocs.org]
- 5. Electrospray ionization multiple-stage linear ion-trap mass spectrometry for structural elucidation of triacylglycerols: assignment of fatty acyl groups on the glycerol backbone and location of double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequential Collision- and Ozone-Induced Dissociation Enables Assignment of Relative Acyl Chain Position in Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of 1,2-Dioleoyl-3-linolein during sample preparation
A Guide to Preventing Oxidation During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Dioleoyl-3-linolein. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you maintain the integrity of your samples by preventing oxidation.
Fundamentals: Understanding the Risk of Oxidation
This compound is a triglyceride containing two oleic acid chains and one linoleic acid chain. The linoleic acid moiety, a polyunsaturated fatty acid (PUFA), is the primary site of vulnerability. Its two double bonds are separated by a methylene group (-CH2-), which has doubly allylic hydrogens. These hydrogens are particularly susceptible to abstraction, initiating a free-radical chain reaction known as lipid peroxidation.[1][2][3][4]
This process, called autoxidation, is an irreversible, self-propagating chain reaction that degrades the lipid, forming primary oxidation products like hydroperoxides, and secondary products such as aldehydes and ketones.[5][6] These degradation products can compromise experimental results by altering the compound's structure, function, and nutritional value, and can even introduce toxicity.[5][7]
Several factors can accelerate this detrimental process:
-
Oxygen: The rate of autoxidation increases with oxygen pressure.[5]
-
Temperature: Higher temperatures increase the rate of autoxidation.[5][8]
-
Light: UV light, in particular, can initiate the oxidation process.[5]
-
Heavy Metals: Ions of metals like copper and iron act as powerful catalysts.[5][8]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and preparation of this compound samples.
Q1: My sample, which was a clear oil, has developed a rancid odor and a yellowish tint. What happened?
A1: A rancid odor and yellow discoloration are classic signs of advanced lipid peroxidation. This indicates that the linolein moiety has undergone significant oxidative degradation. The odor is caused by volatile secondary oxidation products like aldehydes and ketones.[6][9] This level of degradation suggests prolonged or repeated exposure to one or more pro-oxidant factors such as oxygen, heat, or light. The sample is likely compromised and should be discarded. To prevent this, strictly adhere to an inert atmosphere, low-temperature, and light-protected workflow.
Q2: I've been storing my this compound dissolved in chloroform in a polypropylene tube in the freezer. Is this acceptable?
A2: This is not an ideal storage practice for two critical reasons. First, organic solvents should never be stored in plastic or polymer containers (like polypropylene or polystyrene).[10][11] Solvents can leach plasticizers and other impurities from the container, contaminating your sample. Always use glass containers with Teflon-lined caps for storage in organic solvents.[10][12] Second, while freezing is correct, ensuring the vial is flushed with an inert gas like argon or nitrogen before sealing is crucial to displace oxygen and minimize oxidation during storage and freeze-thaw cycles.[10][12]
Q3: I noticed some particulate matter in my lipid solution after thawing. What could this be?
A3: Particulate matter could be due to several factors. If the solvent contains even a small amount of water, hydrolysis of the triglyceride's ester bonds can occur, forming insoluble fatty acids. Another possibility is the formation of polymers, which can result from advanced oxidation where radical species combine. To mitigate this, always use high-purity, anhydrous solvents. If you suspect oxidation, you may need to re-purify the sample or discard it.
Q4: Can I use a standard laboratory vortexer to mix my lipid solution?
A4: While brief vortexing is generally acceptable, prolonged or high-speed vortexing can increase the solution's temperature and incorporate atmospheric oxygen, both of which accelerate oxidation. For gentle mixing, slowly invert the container or use a low-speed rotator. If you must vortex, do so briefly and ensure the container is sealed under an inert gas.
Q5: How can I confirm if my sample has started to oxidize?
A5: Several analytical methods can detect and quantify lipid oxidation.
-
Peroxide Value (PV): This is a common method to measure primary oxidation products (hydroperoxides).[13][14]
-
TBARS Assay: The Thiobarbituric Acid Reactive Substances (TBARS) assay measures malondialdehyde (MDA), a major secondary oxidation product.[3][13]
-
Chromatographic Methods (GC-MS, LC-MS): These techniques can identify and quantify specific volatile compounds like hexanal or non-volatile secondary products, providing a detailed profile of the oxidative state.[13][15][16]
Recommended Protocols
Adherence to strict protocols is the most effective way to prevent oxidation.
Protocol 1: Aliquoting and Storage of this compound
This protocol is designed for safely storing the lipid upon receipt to maintain its integrity for future use.
Materials:
-
This compound
-
High-purity, anhydrous organic solvent (e.g., ethanol, chloroform, or hexane)
-
Glass vials with Teflon-lined screw caps
-
Gas-tight glass syringes
-
Source of high-purity argon or nitrogen gas
-
-20°C or -80°C freezer
Procedure:
-
Prepare the Environment: Work in a well-ventilated fume hood, away from direct light.
-
Equilibrate: Allow the sealed container of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold lipid.
-
Dissolve: Prepare a stock solution by dissolving the lipid in a suitable anhydrous organic solvent. Unsaturated lipids like this are unstable as dry powders and should be stored in solution.[10][12]
-
Aliquot: Using a glass syringe, dispense the solution into several small, appropriately sized glass vials. This avoids repeated freeze-thaw cycles of the main stock.
-
Inert Atmosphere: Gently flush the headspace of each vial with a stream of argon or nitrogen for 30-60 seconds to displace all oxygen.
-
Seal: Immediately cap the vials tightly. The Teflon liner provides an inert seal.
-
Store: Place the sealed vials in a freezer at -20°C or, for long-term storage, -80°C.[10]
Protocol 2: Incorporating Antioxidants into a Sample Preparation Workflow
For applications where the presence of a small amount of antioxidant does not interfere with downstream analysis, its inclusion is highly recommended.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Antioxidant stock solution (e.g., BHT or α-tocopherol in the same solvent)
-
All necessary buffers and reagents for your experiment
Procedure:
-
Choose Antioxidant: Select an appropriate antioxidant. Butylated hydroxytoluene (BHT) is a common and effective synthetic antioxidant.[17] Natural tocopherols (Vitamin E) are also effective.[18]
-
Determine Concentration: Add the antioxidant to your lipid solution at a final concentration typically ranging from 0.01% to 0.1% (w/v). The optimal concentration may need to be determined empirically.
-
Prepare Final Sample: Proceed with your experimental dilutions and preparations. If your protocol involves removing the storage solvent (e.g., by evaporation), add the antioxidant to the final buffer or medium in which the lipid will be suspended.
-
Maintain Best Practices: The addition of an antioxidant is a protective measure, not a substitute for proper handling. Continue to use deoxygenated buffers, work quickly, keep samples on ice, and protect them from light.
Visualizations & Data
Lipid Peroxidation Pathway and Prevention Points
The following diagram illustrates the free-radical chain reaction of lipid peroxidation and highlights where preventative measures and antioxidants intervene.
Caption: Workflow of lipid peroxidation and key intervention points.
Comparison of Common Antioxidants
The table below summarizes key properties of antioxidants commonly used to protect lipids.
| Antioxidant | Type | Mechanism of Action | Typical Concentration | Solubility | Notes |
| Butylated Hydroxytoluene (BHT) | Synthetic Phenolic | Free radical scavenger, donates a hydrogen atom to peroxyl radicals.[17] | 0.01 - 0.1% | Soluble in organic solvents and lipids. | Highly effective and widely used. May interfere with certain biological assays. |
| α-Tocopherol (Vitamin E) | Natural Phenolic | Chain-breaking antioxidant, traps peroxyl radicals.[3] | 0.02 - 0.2% | Soluble in organic solvents and lipids. | Naturally occurring antioxidant. Can exhibit pro-oxidant activity at high concentrations.[2] |
| Ascorbic Acid (Vitamin C) | Natural, Water-Soluble | Reduces the tocopheryl radical, regenerating Vitamin E. Acts as a synergist. | Varies | Water-soluble. | Often used in aqueous phases or in combination with lipid-soluble antioxidants. |
| EDTA | Chelating Agent | Binds metal ions (e.g., Fe²⁺, Cu²⁺), preventing them from catalyzing the initiation of oxidation.[17] | 0.1 - 1 mM | Water-soluble. | Prevents initiation rather than terminating the chain reaction. Effective in aqueous systems. |
References
-
Shahidi, F., & Zhong, Y. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Foods, 10(10), 2475. [Link]
-
Coultate, T. P. (2016). Factors affecting lipid oxidation. In Food: The Chemistry of its Components (6th ed.). Royal Society of Chemistry. [Link]
-
Domínguez, R., Pateiro, M., Gagaoua, M., Roselló-Soto, E., Sentandreu, M. Á., & Lorenzo, J. M. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Foods, 10(10), 2475. [Link]
-
Henna Lu, & Eric Decker. (2022). Food lipid oxidation and health. IFIS Publishing. [Link]
-
Spiteller, G. (2015). Methods of lipid oxidation product identification and quantification. Free Radical Biology and Medicine, 84, 22-38. [Link]
-
Stratech Scientific Ltd. (n.d.). Storage & Handling of Lipids. [Link]
-
Claus, S. (2017). Lipid Oxidation: Understanding the Process and Its Impact on Food Quality. Journal of Food Processing & Technology, 8(7). [Link]
-
BTSA. (n.d.). Oxidation process in fats and oils: how to slow it down. [Link]
-
Prisacaru, A. E. (2016). Effect of antioxidants on polyunsaturated fatty acids - Review. Acta Scientiarum Polonorum Technologia Alimentaria, 15(2), 113-121. [Link]
-
Schaich, K. M. (2012). Factors Influencing the Rate and Course of Lipid Oxidation. In Food Lipids (pp. 323-368). CRC Press. [Link]
-
Prisacaru, A. E. (2016). Effect of antioxidants on polyunsaturated fatty acids - review. Acta Scientiarum Polonorum Technologia Alimentaria, 15(2), 113-121. [Link]
-
Lorenzo, J. M., et al. (2014). A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS. DADUN. [Link]
-
Gessner, C., et al. (2015). Pro- and anti-oxidant effects of polyunsaturated fatty acid supplementation in HepG2 cells. Journal of Cellular and Molecular Medicine, 19(6), 1239-1251. [Link]
-
Richard, D., et al. (2008). Polyunsaturated fatty acids as antioxidants. The FASEB Journal, 22(11), 3925-3933. [Link]
-
Gonzalo, R., et al. (2004). Preventing in vitro lipoperoxidation in the malondialdehyde-thiobarbituric assay. Clinical Chemistry and Laboratory Medicine, 42(8), 903-906. [Link]
-
American Heart Association. (2023). Polyunsaturated Fats. [Link]
-
Frontiers in Nutrition. (2025). Lipid Oxidation Pathways in Food Systems: Insights into Antioxidant Strategies and Advanced Detection Methods. [Link]
-
Rupa Health. (n.d.). Lipid Peroxides. [Link]
-
Wikipedia. (n.d.). Lipid peroxidation. [Link]
-
The Prepared Pantry. (2020). Storage of Oils and Fats. [Link]
-
Li, H., et al. (2023). Guideline for screening antioxidant against lipid‐peroxidation by spectrophotometer. Food Science & Nutrition, 11(11), 6439-6451. [Link]
-
Pratt, D. A., & Tallman, K. A. (2020). Lipid Peroxidation and Antioxidant Protection. Antioxidants, 9(12), 1258. [Link]
-
Avanti Polar Lipids. (n.d.). How Should I Store My Liposomes?. [Link]
-
University of California, Santa Barbara. (n.d.). Mechanisms of Lipid Oxidation. [Link]
-
Rutgers, The State University of New Jersey. (n.d.). Revised Understanding of Lipid Oxidation Mechanisms. [Link]
-
Hilaris Publisher. (n.d.). Analysis of Lipid Oxidation Products in Edible Oils and Fats. [Link]
-
Wang, S., et al. (2018). Mechanisms of isomerization and oxidation in heated trilinolein by DFT method. RSC Advances, 8(40), 22634-22640. [Link]
-
Porter, N. A., Caldwell, S. E., & Mills, K. A. (1995). Free Radical Oxidation of Polyunsaturated Lipids: New Mechanistic Insights and the Development of Peroxyl Radical Clocks. Lipids, 30(4), 277-290. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 4. Free Radical Oxidation of Polyunsaturated Lipids: New Mechanistic Insights and the Development of Peroxyl Radical Clocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. btsa.com [btsa.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. ifis.org [ifis.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. longdom.org [longdom.org]
- 10. stratech.co.uk [stratech.co.uk]
- 11. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 12. avantiresearch.com [avantiresearch.com]
- 13. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sfrbm.org [sfrbm.org]
- 16. dadun.unav.edu [dadun.unav.edu]
- 17. Preventing in vitro lipoperoxidation in the malondialdehyde-thiobarbituric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. heart.org [heart.org]
Minimizing isomerization of 1,2-Dioleoyl-3-linolein during analysis
Welcome to the technical support center for the analysis of 1,2-Dioleoyl-3-linolein and other unsaturated triacylglycerols (TAGs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of TAG analysis and minimize the risk of isomerization, a critical factor that can compromise the integrity of your results. Here, you will find in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, all grounded in established scientific principles.
Understanding the Challenge: The Instability of this compound
This compound is a triacylglycerol with two oleic acid chains at the sn-1 and sn-2 positions and a linoleic acid chain at the sn-3 position of the glycerol backbone. The presence of unsaturated fatty acids, particularly the polyunsaturated linoleic acid, makes this molecule susceptible to isomerization. Isomerization can manifest in two primary forms:
-
Positional Isomerization: The acyl chains can migrate between the sn-1, sn-2, and sn-3 positions of the glycerol backbone. For instance, this compound can isomerize to the more thermodynamically stable 1,3-Dioleoyl-2-linolein.[1]
-
Geometric Isomerization: The cis double bonds present in the oleic and linoleic acid chains can convert to the trans configuration, particularly under thermal stress.[2][3][4][5][6]
These isomeric forms can have different physical properties and biological activities, making their accurate identification and quantification crucial.[7] This guide will equip you with the knowledge to control these variables and ensure the fidelity of your analytical data.
Troubleshooting Guide: Minimizing Isomerization
This section addresses common issues encountered during the analysis of this compound in a question-and-answer format.
Question: My chromatogram shows unexpected peaks, suggesting the presence of isomers. What are the likely causes during my sample preparation?
Answer: Isomerization during sample preparation is a frequent challenge. The primary culprits are typically heat, exposure to acidic or basic conditions, and the presence of certain metals.
-
Thermal Stress: Elevated temperatures can provide the activation energy needed for both positional and geometric isomerization.[3][4][5][6] Studies have shown that the isomerization of linoleic acid can become significant at temperatures as low as 140-180°C.[3][5][6]
-
Solution: Maintain low temperatures throughout your sample preparation. Whenever possible, work on ice and use refrigerated centrifuges. For solvent evaporation steps, utilize a gentle stream of nitrogen at or below room temperature instead of high-heat evaporators.
-
-
Acid/Base Catalysis: Both acidic and basic conditions can catalyze the migration of acyl chains on the glycerol backbone.[8] This is particularly relevant during lipid extraction and derivatization steps.
-
Solution: Neutralize your extraction solvents and ensure that any derivatization reagents are used under optimized, mild conditions. If using thin-layer chromatography (TLC) for purification, consider plates impregnated with boric acid, which can form complexes with hydroxyl groups and minimize acyl migration.[8]
-
-
Metal Contamination: Trace metals can act as catalysts for isomerization.
-
Solution: Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and, if necessary, acid-washed and rinsed with high-purity water to remove any metal residues.
-
-
Oxidation: While not strictly isomerization, oxidation of the unsaturated fatty acids can lead to degradation products that may be misinterpreted as isomers.
-
Solution: To prevent oxidation, consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents.[9] Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during prolonged storage or incubation steps. Store samples at -80°C to minimize both enzymatic and chemical degradation.[9][10]
-
Question: I am using HPLC for my analysis, but I am still observing peak tailing and poor resolution, which could be masking isomeric impurities. How can I optimize my chromatographic method?
Answer: Chromatographic conditions are critical for resolving structurally similar isomers. Here are key parameters to consider for your HPLC method:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Reversed-phase C18 or C30 columns are commonly used. For enhanced separation of geometric isomers, consider silver-ion HPLC (Ag-HPLC).[7] | C18 and C30 columns separate lipids based on their hydrophobicity and acyl chain length. Ag-HPLC utilizes the interaction of silver ions with the π-electrons of the double bonds, allowing for the separation of cis and trans isomers.[11] |
| Mobile Phase | Non-aqueous reversed-phase (NARP) systems are often preferred. Common mobile phases include acetonitrile/isopropanol or methanol/acetonitrile gradients. | NARP systems provide good solubility for triacylglycerols and allow for effective separation based on partition number. |
| Column Temperature | Maintain a consistent and optimized column temperature. While slightly elevated temperatures can sometimes improve peak shape, they can also promote on-column isomerization.[12] | Temperature control is crucial for reproducible retention times and to minimize thermal degradation or isomerization during the analysis. The optimal temperature should be determined empirically.[12] |
| Flow Rate | Optimize for the best balance between resolution and analysis time. Slower flow rates generally lead to better resolution but longer run times. | A well-chosen flow rate ensures efficient mass transfer within the column, leading to sharper peaks. |
| Detector | An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is ideal for TAG analysis. | ELSD is a universal detector for non-volatile analytes, while MS provides structural information and can help in the identification of isomers.[10][13][14] |
Best Practices & Protocols: A Validated Workflow
This section provides a step-by-step protocol for the extraction and analysis of this compound, designed to minimize isomerization.
Protocol 1: Lipid Extraction from Biological Samples
This protocol is a modified Folch or Bligh-Dyer method, optimized for labile lipids.
-
Homogenization: Homogenize the sample in a cold chloroform/methanol mixture (2:1, v/v). Perform this step on ice.
-
Phase Separation: Add 0.25 volumes of cold 0.9% NaCl solution to the homogenate.
-
Centrifugation: Centrifuge at low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Solvent Evaporation: Dry the lipid extract under a gentle stream of nitrogen at room temperature.
-
Reconstitution and Storage: Reconstitute the dried lipids in a suitable solvent for your analysis (e.g., hexane or isopropanol) and store at -80°C under an inert atmosphere until analysis.
Protocol 2: HPLC Analysis of this compound
This protocol outlines a general HPLC method for the analysis of TAG isomers.
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and an ELSD or MS detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Isopropanol
-
-
Gradient Elution:
-
0-5 min: 70% A, 30% B
-
5-25 min: Gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30-35 min: Return to initial conditions (70% A, 30% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector Settings (ELSD):
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow: 1.5 L/min
-
Visualizing the Workflow
The following diagram illustrates the key steps in a robust analytical workflow for minimizing the isomerization of this compound.
Caption: A workflow for minimizing isomerization during this compound analysis.
Frequently Asked Questions (FAQs)
Q1: Can I use gas chromatography (GC) for the analysis of this compound?
A1: While GC is excellent for analyzing fatty acid methyl esters (FAMEs) derived from triacylglycerols, it is generally not suitable for the direct analysis of intact TAGs due to their low volatility.[15] The high temperatures required for GC analysis would almost certainly induce significant isomerization and degradation of this compound.[3][5][6]
Q2: How can I confirm the identity of the isomers in my sample?
A2: Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for isomer identification.[16][17] Different fragmentation patterns can help distinguish between positional isomers. For definitive identification, the use of certified reference standards for the suspected isomers is highly recommended.
Q3: Are there any alternatives to silver-ion HPLC for separating geometric isomers?
A3: While Ag-HPLC is considered a gold standard, other techniques like gas chromatography with specific long capillary columns can separate cis and trans FAMEs after derivatization.[15] However, for intact TAGs, Ag-HPLC remains one of the most effective methods.[7]
Q4: What is the expected elution order of TAG isomers in reversed-phase HPLC?
A4: In reversed-phase HPLC, TAGs are separated based on their equivalent carbon number (ECN), which is related to the number of carbons and double bonds in the fatty acid chains. Generally, for a given ECN, TAGs with more double bonds will elute earlier. For positional isomers, the separation can be more subtle, but often the sn-2 substituted isomer will have a slightly different retention time than the sn-1/3 substituted isomers.[16]
References
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Features of Triglycerides Isomerization in the Process of Hydrogenization of Cottonseed Oils. (2020). International Journal of Current Microbiology and Applied Sciences. Available from: [Link]
-
Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. (n.d.). MDPI. Available from: [Link]
-
An Insight into the Solid-State Miscibility of Triacylglycerol Crystals. (2020). Molecules. Available from: [Link]
-
Biosynthesis of Triacylglycerols. (2021). Biology LibreTexts. Available from: [Link]
-
Lipid Geometrical Isomerism: From Chemistry to Biology and Diagnostics. (2013). Chemical Reviews. Available from: [Link]
-
Determination of triacylglycerol oxidation mechanisms in canola oil using liquid chromatography–tandem mass spectrometry. (2021). Nature. Available from: [Link]
-
Methods for the analysis of triacylglycerols. (1995). Journal of Chromatography B: Biomedical Applications. Available from: [Link]
-
Progress in triacylglycerol isomer detection in milk lipids. (2023). Food Science & Nutrition. Available from: [Link]
-
Analysis of triacylglycerol and phospholipid sn‐positional isomers by liquid chromatographic and mass spectrometric methodologies. (2024). Comprehensive Reviews in Food Science and Food Safety. Available from: [Link]
-
Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. (2024). Foods. Available from: [Link]
-
Separation of lipid isomers by structures for lossless ion manipulation... (n.d.). ResearchGate. Available from: [Link]
-
Recent Analytical Methodologies in Lipid Analysis. (2024). International Journal of Molecular Sciences. Available from: [Link]
-
Mechanisms of isomerization and oxidation in heated trilinolein by DFT method. (2019). RSC Advances. Available from: [Link]
-
Recent Analytical Methodologies in Lipid Analysis. (2024). MDPI. Available from: [Link]
-
TLC of acylglycerols. (n.d.). Cyberlipid. Available from: [Link]
-
Mechanism of Formation of Trans Fatty Acids under Heating Conditions in Triolein. (2019). Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Mechanisms of isomerization and oxidation in heated trilinolein by DFT method. (2019). RSC Advances. Available from: [Link]
-
Separation and analysis of acylglycerols by chromatographic methods. (2007). Journal of Separation Science. Available from: [Link]
-
Mechanisms of isomerization and oxidation in heated trilinolein by DFT method. (2019). RSC Advances. Available from: [Link]
-
Mechanism of Retention of Unsaturated Lipids. (2019). AOCS. Available from: [Link]
-
Determination of acylglycerols from biological samples with chromatography-based methods. (2015). Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. Available from: [Link]
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Technical Support Center: Enhancing Extraction Recovery of 1,2-Dioleoyl-3-linolein from Complex Matrices
Welcome to the technical support center dedicated to overcoming the challenges associated with the extraction of 1,2-Dioleoyl-3-linolein (OOL) and other triglycerides from complex biological and food matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to enhance extraction recovery and ensure data integrity.
The immense structural diversity of triacylglycerols (TAGs), which differ by their constituent fatty acid chain lengths, degree of unsaturation, and positional isomerism, presents a significant analytical challenge.[1] The accurate quantification of specific TAGs like OOL is critical in fields ranging from nutrition and food science to the development of therapeutics targeting lipid metabolism.[1] This guide follows a systematic approach to help you navigate the intricacies of the extraction process, from initial sample preparation to final analysis.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the extraction of this compound.
Q1: What are the most common reasons for low recovery of OOL?
A1: Low recovery of OOL can stem from several factors:
-
Incomplete cell disruption: The complex and often rigid cell walls of matrices like seeds or microorganisms can hinder solvent penetration, leading to poor lipid extraction.[2]
-
Inappropriate solvent selection: The polarity of the extraction solvent is crucial. A solvent system that does not match the polarity of OOL will result in inefficient extraction.[3]
-
Suboptimal extraction conditions: Factors such as temperature, extraction time, and sample-to-solvent ratio significantly impact recovery rates.[4]
-
Analyte degradation: OOL, being an unsaturated triglyceride, is susceptible to oxidation. Exposure to light, heat, or oxygen during the extraction process can lead to degradation and lower recovery.[3]
-
Losses during cleanup steps: Solid-phase extraction (SPE) or other cleanup procedures, if not properly optimized, can lead to the loss of the target analyte.[3]
Q2: How can I effectively remove interfering phospholipids from my sample?
A2: Phospholipids are a common source of interference in triglyceride analysis due to their similar hydrophobic properties.[5] Several methods can be employed for their removal:
-
Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating analytes.[6] Specific SPE cartridges designed for phospholipid removal can effectively eliminate this interference, leading to cleaner extracts and improved assay sensitivity.[5][6]
-
Protein Precipitation followed by Phospholipid Removal Plates: Protein precipitation is a simple and inexpensive sample preparation method.[7] However, it often leaves phospholipids in the supernatant. Using specialized phospholipid removal plates after protein precipitation can significantly reduce matrix effects and improve data quality.[7]
-
Solvent Precipitation: Cooling a solution of phospholipids in a suitable solvent, such as an aliphatic alcohol, can cause them to precipitate out of the solution, allowing for their separation by centrifugation or filtration.[8]
Q3: Which analytical technique is best suited for the analysis of OOL post-extraction?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice for the analysis of triacylglycerols like OOL.[9][10]
-
Reversed-phase HPLC (RP-HPLC) is particularly effective as it separates TAGs based on both their chain length and degree of unsaturation.[10]
-
Detectors:
-
Mass Spectrometry (MS): HPLC-MS is a powerful tool for comprehensive TAG analysis, offering high sensitivity and specificity for detection and structural elucidation.[1]
-
Evaporative Light Scattering Detector (ELSD): HPLC-ELSD is suitable for comparing major lipid classes and can accurately measure TAG content.[11]
-
Refractive Index (RI) Detector: HPLC with an RI detector is also used for monitoring TAG molecular species.[9]
-
Q4: What are the key parameters to validate for an OOL extraction and analysis method?
A4: Method validation is crucial to ensure the reliability and accuracy of your results.[12][13] Key validation parameters include:
-
Accuracy and Precision: Assessed within and between batches to ensure the method is both correct and reproducible.[14]
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[12]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[12]
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.[12]
-
Recovery: The efficiency of the extraction process, determined by comparing the amount of analyte in the final extract to the initial amount in the sample.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[12]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the extraction of this compound.
Guide 1: Low Extraction Recovery
Low recovery is a frequent challenge in lipid analysis. This guide will walk you through a logical troubleshooting process to identify and resolve the root cause.
Workflow for Troubleshooting Low Recovery
Caption: Troubleshooting workflow for low OOL recovery.
Detailed Troubleshooting Steps for Low Recovery
| Potential Cause | Underlying Reason | Recommended Solution |
| Inadequate Sample Homogenization | The solvent cannot efficiently access the lipids within the matrix if the cells are not sufficiently disrupted. This is particularly true for samples with tough cell walls.[2] | Employ more rigorous homogenization techniques such as bead beating, cryogenic grinding, or sonication. Ensure the sample is finely powdered or thoroughly macerated before extraction.[2] |
| Incorrect Solvent System | The principle of "like dissolves like" is paramount. If the polarity of the solvent system does not match that of OOL (a nonpolar lipid), extraction efficiency will be poor.[3] | For nonpolar lipids like OOL, a mixture of a nonpolar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., methanol or isopropanol) is often effective. The polar solvent helps to disrupt lipid-protein complexes.[2] A common starting point is a chloroform:methanol (2:1, v/v) mixture.[2] |
| Suboptimal Extraction Conditions | Insufficient extraction time, incorrect temperature, or an unfavorable sample-to-solvent ratio can all lead to incomplete extraction. | Systematically optimize these parameters. Increase extraction time, consider moderate heating (while being mindful of potential degradation), and ensure a sufficient volume of solvent is used to fully saturate the sample. |
| Analyte Degradation | Unsaturated fatty acid chains in OOL are prone to oxidation, especially when exposed to heat, light, or atmospheric oxygen. | Perform extractions under dim light and at reduced temperatures. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. Store extracts at -20°C or lower under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Loss During Phase Separation | In liquid-liquid extractions, incomplete phase separation or aspiration of the wrong layer can lead to significant analyte loss. | Allow sufficient time for complete phase separation. Carefully aspirate the desired layer, avoiding the interface. For emulsions, centrifugation can aid in breaking them. |
| Inefficient SPE Cleanup | If the solid-phase extraction (SPE) method is not optimized, the analyte of interest may not be retained on the column or may not be fully eluted.[15] | Optimize the SPE method by carefully selecting the sorbent, conditioning and equilibration solvents, wash solution, and elution solvent. Ensure the elution solvent is strong enough to completely remove the analyte from the sorbent.[15] |
Guide 2: Co-eluting Contaminants and Matrix Effects
Matrix effects, often caused by co-eluting contaminants like phospholipids, can lead to ion suppression or enhancement in mass spectrometry-based analyses, resulting in inaccurate quantification.
Workflow for Mitigating Matrix Effects
Caption: Workflow for mitigating matrix effects in OOL analysis.
Detailed Troubleshooting Steps for Matrix Effects
| Potential Cause | Underlying Reason | Recommended Solution |
| Co-extraction of Phospholipids | Phospholipids have similar solubility to triglycerides and are often co-extracted. They are a major cause of ion suppression in LC-MS. | Employ a dedicated phospholipid removal strategy. This can be achieved using specialized SPE cartridges or 96-well plates designed to retain phospholipids while allowing triglycerides to pass through.[5][6] |
| Insufficient Chromatographic Resolution | If the chromatographic method does not adequately separate OOL from other matrix components, they will co-elute and cause interference. | Optimize the HPLC method. This may involve adjusting the mobile phase gradient, changing the column chemistry (e.g., using a C30 column for better separation of TAG isomers), or modifying the flow rate and column temperature.[9] |
| High Concentration of Matrix Components | A high concentration of non-analyte compounds in the final extract can overwhelm the analytical system, leading to signal suppression. | Dilute the final extract before analysis. While this may reduce the analyte signal, it can also significantly decrease matrix effects, leading to more accurate results. |
| Inappropriate Ionization Technique | The choice of ionization source (e.g., ESI vs. APCI) can influence the extent of matrix effects. | Experiment with different ionization sources. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects for nonpolar compounds like triglycerides compared to Electrospray Ionization (ESI). |
| Lack of an Appropriate Internal Standard | Without a suitable internal standard, it is difficult to correct for variations in extraction recovery and matrix effects. | Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled OOL) if available. This is the most effective way to compensate for matrix effects as the internal standard will behave almost identically to the analyte during extraction and analysis. |
Experimental Protocols
Protocol 1: Optimized Solid-Phase Extraction (SPE) for OOL Cleanup
This protocol provides a general framework for using SPE to remove polar interferences, including phospholipids, from a lipid extract.
Materials:
-
Lipid extract in a nonpolar solvent (e.g., hexane or chloroform)
-
Silica-based SPE cartridge (e.g., 1 g, 6 mL)
-
SPE vacuum manifold
-
Conditioning solvent: Methanol
-
Equilibration solvent: Nonpolar solvent used for sample dissolution (e.g., hexane)
-
Wash solvent: A slightly more polar solvent than the equilibration solvent (e.g., 98:2 hexane:diethyl ether)
-
Elution solvent: A more polar solvent to elute the triglycerides (e.g., 80:20 hexane:diethyl ether)
Procedure:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge to activate the sorbent. Do not allow the cartridge to go dry.
-
Equilibration: Pass 5 mL of the nonpolar solvent (e.g., hexane) through the cartridge to equilibrate the sorbent.
-
Sample Loading: Load the lipid extract onto the cartridge. Allow the sample to pass through the sorbent at a slow, controlled flow rate (approximately 1-2 drops per second).
-
Washing: Pass 5 mL of the wash solvent through the cartridge to remove any remaining polar interferences.
-
Elution: Elute the OOL and other triglycerides with 10 mL of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the elution solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., isopropanol).
Protocol 2: Supercritical Fluid Extraction (SFE) of OOL
SFE is a "green" extraction technique that uses supercritical CO₂ as the solvent, offering high selectivity and reduced use of organic solvents.[16][17]
Instrumentation:
-
Supercritical fluid extractor
Parameters:
-
Pressure: 300-400 bar[17]
-
Temperature: 40-60 °C[17]
-
CO₂ flow rate: 2-4 L/min
-
Co-solvent (optional): Ethanol (5-10%) to enhance the extraction of more polar lipids.[17]
-
Extraction time: 30-60 minutes
Procedure:
-
Sample Preparation: The sample should be dried and finely ground to increase the surface area for extraction.
-
Loading: Place the prepared sample into the extraction vessel of the SFE system.
-
Extraction: Set the desired pressure, temperature, and CO₂ flow rate. If using a co-solvent, set the desired percentage.
-
Collection: The extracted lipids are collected in a separator by reducing the pressure and/or temperature, causing the CO₂ to return to a gaseous state and leaving the lipid extract behind.[17]
-
Post-processing: The collected extract can be directly analyzed or may require further cleanup depending on the complexity of the matrix.
Data Presentation
Table 1: Comparison of Extraction Techniques for OOL
| Technique | Principle | Advantages | Disadvantages | Typical Recovery |
| Solvent Extraction (e.g., Folch, Bligh & Dyer) | Partitioning of lipids into a mixture of polar and nonpolar organic solvents.[2] | High extraction efficiency for a broad range of lipids, well-established methods.[2] | Use of hazardous chlorinated solvents, can be labor-intensive, may co-extract interfering substances.[2] | 85-99% |
| Solid-Phase Extraction (SPE) | Selective adsorption of the analyte or interferences onto a solid support.[15] | High selectivity, can be automated, effective for sample cleanup and concentration.[6][15] | Requires method development, potential for analyte loss if not optimized, can be costly.[15] | 80-95% (post-initial extraction) |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (typically CO₂) as the extraction solvent.[16] | "Green" technology, high selectivity by tuning pressure and temperature, rapid extraction.[16][17] | High initial equipment cost, may be less efficient for highly polar lipids without a co-solvent.[18] | 70-90% |
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Endo, Y., et al. (2011). Determination of Triacylglycerol Composition in Vegetable Oils Using High-performance Liquid Chromatography. Journal of Oleo Science, 60(8), 387-392. Retrieved from [Link]
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Perona, J. S. (2012). HPLC Analysis of Triacylglycerol Molecular Species. In Lipid Analysis (pp. 239-247). Humana Press. Retrieved from [Link]
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Biotage. (2015, July 9). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Retrieved from [Link]
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Kim, J., et al. (2013). Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains. Journal of Agricultural and Food Chemistry, 61(35), 8345-8352. Retrieved from [Link]
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Christie, W. W. (n.d.). Structural Analysis of Triacylglycerols. AOCS Lipid Library. Retrieved from [Link]
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Routray, W., & Mishra, A. (2021). Advances in Lipid Extraction Methods—A Review. Journal of Oleo Science, 70(12), 1665-1678. Retrieved from [Link]
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Šojić, B., et al. (2022). Lipid Extracts Obtained by Supercritical Fluid Extraction and Their Application in Meat Products. Antioxidants, 11(4), 726. Retrieved from [Link]
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Efthymiopoulos, I., et al. (2018). Influence of solvent selection and extraction temperature on yield and composition of lipids extracted from spent coffee grounds. Industrial Crops and Products, 119, 49-56. Retrieved from [Link]
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Wang, T., & Yang, F. (2017). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. Journal of Lipid Research, 58(1), 216-224. Retrieved from [Link]
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Tchakouteu, S. S., et al. (2022). Optimization of Solvent Extraction of Lipids from Yarrowia lipolytica towards Industrial Applications. Applied Sciences, 13(1), 427. Retrieved from [Link]
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Džajić, M., et al. (2015). Supercritical Fluid Extraction and Chromatography of Lipids in Bilberry. Journal of the American Oil Chemists' Society, 92(7), 1045-1053. Retrieved from [Link]
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Clarke, A. D., & Means, W. J. (1991). Supercritical Fluid Technology for Fat Extraction Reduction. Reciprocal Meat Conference Proceedings, 44, 91-96. Retrieved from [Link]
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Li, Y., et al. (2014). Comparison of extraction efficiency of different extraction solvents for lipid from Chlorella vulgaris. Journal of Agricultural and Food Chemistry, 62(30), 7541-7546. Retrieved from [Link]
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precisionFDA. (n.d.). This compound. Retrieved from [Link]
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Le Faouder, P., et al. (2018). Quantification of Lipids: Model, Reality, and Compromise. Molecules, 23(12), 3291. Retrieved from [Link]
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Pérez-Gándara, F., et al. (2020). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 10(9), 349. Retrieved from [Link]
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Dobarganes, M. C., & Velasco, J. (2002). Update on solid-phase extraction for the analysis of lipid classes and related compounds. European Journal of Lipid Science and Technology, 104(8), 480-488. Retrieved from [Link]
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Płotka-Wasylka, J., & Sajid, M. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Journal of Pharmaceutical and Biomedical Analysis, 193, 113707. Retrieved from [Link]
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Ben-Ayed, H., et al. (2021). Extraction Process, Identification of Fatty Acids, Tocopherols, Sterols and Phenolic Constituents, and Antioxidant Evaluation of Seed Oils from Five Fabaceae Species. Foods, 10(7), 1642. Retrieved from [Link]
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Lisitsyn, A. B., et al. (2018). Methodological aspects of lipid extraction from biological matrices. Theory and practice of meat processing, 3(3), 26-34. Retrieved from [Link]
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Meulle, S. V., & Cheirsilp, B. (2021). Current Pretreatment/Cell Disruption and Extraction Methods Used to Improve Intracellular Lipid Recovery from Oleaginous Yeasts. Journal of Fungi, 7(8), 633. Retrieved from [Link]
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Schneider, R., et al. (2018). Supercritical carbon dioxide extraction of lipids and carotenoids from Rhodotorula toruloides CBS 14 in comparison with conventional extraction methods. AMB Express, 8(1), 1-9. Retrieved from [Link]
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McNair, H. M. (n.d.). Troubleshooting LC, basics. Chromedia. Retrieved from [Link]
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- 7. waters.com [waters.com]
- 8. US7566570B2 - Method for the separation of phospholipids from phospholipid-containing materials - Google Patents [patents.google.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 11. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjarr.com [wjarr.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lipidomicstandards.org [lipidomicstandards.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Application of supercritical fluids in cholesterol extraction from foodstuffs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Supercritical Fluid Extraction and Chromatography of Lipids in Bilberry - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-elution of 1,2-Dioleoyl-3-linolein with other lipid species
Introduction
Welcome to the Technical Support Center for advanced lipid analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with lipid separation and identification. Specifically, we address the persistent issue of resolving the co-elution of 1,2-Dioleoyl-3-linolein (OOL) with other structurally similar lipid species. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and the theoretical basis for our recommendations to empower you to overcome these complex analytical hurdles.
Frequently Asked Questions & Troubleshooting Guides
Q1: My this compound (OOL) peak is broad and poorly resolved from other triglycerides (TGs). Where should I begin my troubleshooting?
A1: Start by critically evaluating your stationary phase and mobile phase composition. Poor resolution of TGs is often rooted in insufficient selectivity from the chromatographic column.[1][2]
Core Problem: Triglycerides like OOL are large, hydrophobic molecules with subtle structural differences from their isomers (e.g., OLO, LOO) and isobars. Standard C18 columns, while excellent for general-purpose reversed-phase separations, may not provide the necessary shape selectivity to resolve these closely related species.[1][3]
Expert Recommendation: Switch to a C30 Stationary Phase.
C30 columns are specifically designed to enhance the separation of long-chain, structurally related hydrophobic molecules.[3][4][5] The longer alkyl chains and higher carbon load of a C30 phase provide superior shape selectivity compared to C18 phases.[3][6] This allows the column to better discriminate between isomers based on the subtle differences in their three-dimensional structure imparted by the position of double bonds.[3][4][7]
Data-Driven Comparison: C18 vs. C30 Columns for TG Separations
| Feature | Standard C18 Column | C30 Column | Rationale for TG Analysis |
| Primary Mechanism | Hydrophobic Retention | Enhanced Shape Selectivity & Hydrophobic Retention | C30's ability to "recognize" molecular shape is critical for separating TG isomers that have identical hydrophobicity.[3][5] |
| Selectivity | Good for general hydrophobicity differences. | Excellent for geometric and positional isomers. | Essential for resolving species like OOL (sn-1,2-Dioleoyl-3-linolein) from OLO (sn-1,3-Dioleoyl-2-linolein). |
| Typical Application | Broad, general-purpose analysis. | Isomer analysis, carotenoids, steroids, complex lipids.[3] | C30 is considered a specialty column when C18 fails to provide adequate resolution for lipids.[3] |
| Mobile Phase | Compatible with a wide range of aqueous/organic mixtures. | Fully compatible with common lipidomics solvents (ACN, IPA, MeOH).[3][6] | No significant limitation in mobile phase choice for TG analysis. |
Workflow for Method Optimization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Effect of pressure on the selectivity of polymeric C18 and C30 stationary phases in reversed-phase liquid chromatography. Increased separation of isomeric fatty acid methyl esters, triacylglycerols, and tocopherols at high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the quantification of 1,2-Dioleoyl-3-linolein
Initiating Data Collection
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Organizing the Information
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Technical Support Center: A Guide to the Long-Term Stability and Storage of 1,2-Dioleoyl-3-linolein Standards
Welcome to the technical support center for 1,2-Dioleoyl-3-linolein standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensuring the long-term stability and integrity of this critical lipid standard. As a polyunsaturated triglyceride, this compound is susceptible to degradation if not handled and stored correctly. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimental workflows.
Understanding the Instability of this compound
This compound is a triglyceride containing two monounsaturated oleic acid chains and one polyunsaturated linoleic acid chain. The presence of multiple double bonds, particularly the bis-allylic hydrogens in the linoleic acid moiety, makes the molecule highly susceptible to oxidation.[1] Hydrolysis of the ester linkages is another primary degradation pathway.[2] Proper handling and storage are therefore paramount to maintain the chemical purity and accuracy of your standards.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound standard upon receipt?
A1: For optimal long-term stability, this compound, especially if supplied as a powder or neat oil, should be dissolved in a suitable organic solvent and stored at -20°C or lower.[2][3] It is crucial to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.[4]
Q2: What is the best solvent for dissolving and storing this compound?
A2: High-purity ethanol, chloroform, or hexane are commonly used solvents.[2][5] The choice of solvent may depend on your downstream application. Ensure the solvent is of high purity to avoid introducing contaminants that could accelerate degradation.
Q3: Can I store the standard in a plastic container?
A3: No. Organic solutions of lipids should never be stored in plastic containers (e.g., polystyrene, polyethylene, polypropylene).[3][4] Plasticizers and other impurities can leach from the plastic into the solvent, contaminating your standard. Always use glass vials with Teflon-lined caps.[3]
Q4: How many times can I freeze and thaw my stock solution?
A4: Limit freeze-thaw cycles as much as possible, as they can introduce variability.[1] It is best practice to aliquot your stock solution into smaller, single-use vials to avoid repeated temperature fluctuations of the main stock.
Q5: My standard is in an ampoule. Can I use it multiple times?
A5: Standards supplied in sealed glass ampoules are generally intended for single use. Once opened, the protective inert atmosphere is compromised. If you must use it multiple times, immediately transfer the contents to appropriate glass vials, flush with inert gas, and store at -20°C. However, for critical quantitative applications, single use is strongly recommended.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent results in my assay. | Degradation of the standard due to improper storage. | 1. Verify Storage Conditions: Ensure the standard is stored at ≤ -20°C, protected from light, and under an inert atmosphere.[3][4] 2. Check for Signs of Oxidation: A yellowish discoloration or a rancid odor can indicate oxidation. Discard the standard if these are observed. 3. Prepare a Fresh Dilution: Prepare a new working solution from your stock. If the problem persists, use a fresh aliquot of the stock solution. |
| Broad or tailing peaks in my chromatogram. | Column contamination or degradation, or a mismatch between the sample solvent and the mobile phase. | 1. Check Column Health: Run a column performance test with a known standard. If performance is poor, clean or replace the column. 2. Solvent Compatibility: Ensure your sample solvent is compatible with the initial mobile phase conditions of your chromatography method.[6] |
| Low signal intensity for my standard. | Ion suppression in mass spectrometry or a degraded standard. | 1. Investigate Ion Suppression: Perform a post-column infusion experiment to check for ion suppression.[6] 2. Assess Standard Integrity: Analyze the standard using a different analytical technique (e.g., UV-Vis spectroscopy for conjugated dienes as an indicator of oxidation) if possible. |
| Precipitate formation in my stock solution upon thawing. | The solvent may not be suitable for storage at very low temperatures, or the concentration is too high. | 1. Gentle Warming and Vortexing: Warm the vial to room temperature and vortex gently to redissolve the precipitate.[7] 2. Consider a Different Solvent: If the issue persists, consider preparing a new stock solution in a different solvent that is more suitable for low-temperature storage. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a stable stock solution from a neat standard.
Materials:
-
This compound standard
-
High-purity ethanol (or other suitable solvent)
-
Glass volumetric flask
-
Glass vials with Teflon-lined caps
-
Inert gas (argon or nitrogen) source with a gentle delivery system
-
Glass or stainless steel syringe/pipette
Procedure:
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.[3]
-
Carefully weigh the required amount of the standard into a glass volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the lipid, gently swirling the flask.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Aliquot the stock solution into single-use glass vials.
-
Gently flush the headspace of each vial with a stream of inert gas for 15-30 seconds.
-
Immediately cap the vials tightly.
-
Label the vials clearly with the name of the standard, concentration, solvent, and date of preparation.
-
Store the vials at -20°C in the dark.
Protocol 2: Accelerated Stability Study of this compound
This protocol provides a framework for conducting an accelerated stability study to predict the long-term shelf life of your standard.
Objective: To assess the stability of the this compound standard under elevated temperature conditions.
Methodology:
-
Prepare a homogenous stock solution of this compound as described in Protocol 1.
-
Divide the stock solution into multiple aliquots in appropriately sealed vials.
-
Place the vials in temperature-controlled chambers at various conditions. Recommended conditions for accelerated testing are 40°C ± 2°C / 75% RH ± 5% RH.[8] A control set should be stored at the recommended long-term storage condition (-20°C).
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove a vial from each storage condition.[8]
-
Analyze the samples for purity and degradation products using a validated stability-indicating analytical method, such as HPLC with a suitable detector (e.g., ELSD or MS).
-
Monitor for a decrease in the parent compound and the appearance of degradation products (e.g., free fatty acids, oxidized triglycerides).
Visualization of Degradation Pathways and Workflow
Caption: Primary degradation pathways for this compound.
Caption: Recommended workflow for handling this compound standards.
Data Summary Table
| Storage Condition | Recommended For | Expected Stability | Key Considerations |
| Neat Oil/Powder at Room Temp. | Short-term transport only | Days to weeks | Highly susceptible to oxidation and hydrolysis.[3] |
| In Organic Solvent at 4°C | Short-term (days) | Up to 1 week | Slower degradation than room temp, but not ideal for long-term. |
| In Organic Solvent at -20°C | Recommended Long-Term | Months to years | Must be under inert gas and protected from light.[3][4] |
| In Aqueous Suspension | Not Recommended | Days | Prone to rapid hydrolysis. |
References
-
A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. (2020). National Institutes of Health. Retrieved from [Link]
-
Storage & Handling of Lipids - Stratech. (n.d.). Retrieved from [Link]
-
Interlaboratory study on lipid oxidation during accelerated storage trials with rapeseed and sunflower oil analyzed by conjugate. (2023). WUR eDepot. Retrieved from [Link]
-
Quantitative lipidomics analysis of changes in egg yolk lipids during spray-drying and subsequent accelerated storage. (2023). National Institutes of Health. Retrieved from [Link]
-
Accelerated Procedure for the Determination of Lipid Oxidation Stability. (2021). YouTube. Retrieved from [Link]
-
An Accelerated Procedure for the Determination of Lipid's Oxidation Stability. (n.d.). Lab Manager. Retrieved from [Link]
-
How Should I Store My Liposomes? (n.d.). Avanti Polar Lipids. Retrieved from [Link]
-
TRIGLYCERIDES MR. (n.d.). Linear Chemicals. Retrieved from [Link]
-
Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. (2022). National Institutes of Health. Retrieved from [Link]
-
A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. (2020). National Institutes of Health. Retrieved from [Link]
-
Triglyceride Assay Kit-Bulk 500 Point Assay Kit, 96 well format. (n.d.). Zen-Bio. Retrieved from [Link]
-
1,2-DIOLEOYL-3-LINOLEOYL-SN-GLYCEROL. (n.d.). precisionFDA. Retrieved from [Link]
-
1,2-Dioleoyl-3-linoleoyl-sn-glycerol. (n.d.). PubChem. Retrieved from [Link]
-
TRIGLYCERIDES GPO Method. (n.d.). BIOLABO. Retrieved from [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency. Retrieved from [Link]
-
Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. (n.d.). Retrieved from [Link]
-
ASEAN Guideline on Stability Study of Drug Product. (2005). FDA. Retrieved from [Link]
-
Stability Testing of Drug Substances and Drug Products. (1998). FDA. Retrieved from [Link]
-
Evaluation for Stability Data. (n.d.). ICH. Retrieved from [Link]
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- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. stratech.co.uk [stratech.co.uk]
- 5. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Stearoyl-2-Oleoyl-3-Linoleoyl-rac-glycerol_TargetMol [targetmol.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Senior Application Scientist’s Guide to the Validation of an Analytical Method for 1,2-Dioleoyl-3-linolein Quantification
Introduction: The Analytical Imperative for Specific Triglyceride Quantification
In fields ranging from lipidomics research to the development of lipid nanoparticle (LNP)-based drug delivery systems, the precise quantification of individual triglyceride species is paramount. 1,2-Dioleoyl-3-linolein (OOL), a common triglyceride, plays a significant role in cellular metabolism and is a key component in various formulations. Its accurate measurement is not merely an academic exercise; it is a critical quality attribute that can influence the stability, efficacy, and safety of therapeutic products. Therefore, a robust, validated analytical method is essential to ensure data integrity and support regulatory submissions.
This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method coupled with a Charged Aerosol Detector (CAD) for the quantification of this compound. We will explore the rationale behind methodological choices, present a detailed validation protocol grounded in regulatory standards, and compare the chosen method against viable alternatives, supported by experimental data.
Method Selection: Why HPLC-CAD for Triglyceride Analysis?
The primary challenge in quantifying triglycerides like this compound is their lack of a strong UV chromophore, rendering standard UV detection ineffective.[1] This necessitates the use of universal detectors. While several options exist, HPLC-CAD offers a superior balance of sensitivity, dynamic range, and response consistency compared to alternatives like the Evaporative Light Scattering Detector (ELSD).
-
Charged Aerosol Detection (CAD): This mass-sensitive detector measures any non-volatile and many semi-volatile analytes.[1] Unlike ELSD, CAD provides a more consistent inter-analyte response, meaning the signal is less dependent on the chemical structure of the compound. This results in a wider linear dynamic range and higher sensitivity, often in the low-nanogram range, which is critical for impurity analysis or low-concentration samples.[1][2][3]
-
Evaporative Light Scattering Detector (ELSD): While functional, ELSD typically exhibits a non-linear response which requires logarithmic transformation for calibration curves.[3] Its sensitivity is generally lower than CAD, and the response can vary more significantly between different lipid species.[2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers the highest sensitivity and specificity, capable of identifying and quantifying individual triglyceride species even in highly complex matrices like blood plasma.[4][5][6] However, it comes with significantly higher instrumentation costs, more complex method development, and greater maintenance requirements.
For routine quality control and formulation analysis where extreme sensitivity for trace analysis is not the primary driver, HPLC-CAD represents the optimal choice, providing robust and reliable quantification with less complexity than LC-MS/MS.
The Analytical Method: A Validated HPLC-CAD Protocol
The following protocol is a robust starting point for the quantification of this compound.
Chromatographic Conditions:
-
Instrument: UHPLC system with a Corona Charged Aerosol Detector.
-
Column: C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase A: 0.15% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Methanol.
-
Gradient: Start at 85% B, linear gradient to 100% B over 7.5 minutes, hold for 2.5 minutes.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.[7]
-
Injection Volume: 10 µL.
-
CAD Settings: Evaporation Temperature 35°C, Power Function Value 1.0.
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable organic solvent (e.g., a mixture of iso-octane and 2-propanol).
-
Dilute the stock solution to fall within the linear range of the calibration curve (e.g., 5-200 µg/mL).
-
Filter the final solution through a 0.22 µm PTFE syringe filter before injection.
Method Validation Protocol: A Structured Approach based on ICH Q2(R1)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] The following experiments are designed to meet the requirements outlined in the ICH Q2(R1) guideline.[8][10][11]
Specificity (Selectivity)
Objective: To demonstrate that the signal measured is unequivocally from this compound, free from interference from matrix components, impurities, or degradation products.
Protocol:
-
Blank Analysis: Inject the sample diluent to ensure no peaks are present at the retention time of the analyte.
-
Placebo Analysis: Prepare and inject a placebo sample (containing all formulation components except the analyte) to check for interfering peaks.
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed sample to confirm that the main analyte peak is adequately resolved from all degradant peaks.
Linearity and Range
Objective: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a stock solution of a certified this compound reference standard.
-
Create a series of at least five calibration standards by serial dilution, covering 80-120% of the expected sample concentration.[12]
-
Inject each standard in triplicate.
-
Plot the average CAD peak area against the known concentration.
-
Perform a linear regression analysis. The acceptance criterion for the correlation coefficient (R²) is typically ≥ 0.99.[12]
Accuracy
Objective: To determine the closeness of the measured value to the true value. This is typically assessed via recovery studies.
Protocol:
-
Prepare a placebo sample matrix.
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each.
-
The mean recovery should be within an acceptable range, typically 98.0% to 102.0%.[13]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Alternatively, analyze three replicates at three different concentrations (e.g., 80%, 100%, 120%).[12]
-
Calculate the Relative Standard Deviation (RSD). The acceptance criterion is typically an RSD of ≤ 2.0%.[13]
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both experiments to assess the method's variability under different laboratory conditions. The RSD should still meet the acceptance criteria.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Protocol:
-
Signal-to-Noise Ratio: This is the most common approach.
-
Confirmation: Analyze samples prepared at the determined LOQ concentration to confirm that the precision and accuracy meet the requirements for impurity quantification (e.g., RSD ≤ 10%).
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Protocol:
-
Identify critical method parameters (e.g., column temperature, mobile phase composition, flow rate).
-
Introduce small, deliberate variations to these parameters one at a time (e.g., flow rate ± 0.1 mL/min, column temperature ± 2°C).
-
Analyze a standard solution under each varied condition.
-
Assess the impact on system suitability parameters like retention time, peak shape, and resolution. The results should remain within acceptable limits.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Experiment | Typical Acceptance Criteria |
| Specificity | Blank, placebo, and forced degradation analysis | No interference at analyte retention time. Peak purity > 99%. |
| Linearity | 5-point calibration curve | Correlation Coefficient (R²) ≥ 0.99 |
| Range | Confirmed by linearity, accuracy, and precision | Typically 80% to 120% of the nominal concentration |
| Accuracy | Spiked placebo recovery at 3 levels (n=3) | Mean recovery between 98.0% - 102.0% |
| Precision (Repeatability) | 6 replicates at 100% concentration | RSD ≤ 2.0% |
| Precision (Intermediate) | Different day, analyst, or instrument | Overall RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | Accuracy and precision at this level must be acceptable. |
| Robustness | Deliberate variation of method parameters | System suitability parameters remain within specifications. |
Performance Comparison with Alternative Methods
While HPLC-CAD is a robust choice, it is crucial to understand its performance relative to other common techniques for triglyceride analysis.
| Feature | HPLC-CAD | HPLC-ELSD | LC-MS/MS |
| Principle | Measures charge of aerosolized particles | Measures light scattered by particles | Measures mass-to-charge ratio of ions |
| Sensitivity | High (low ng)[1] | Moderate to Low (high ng)[3] | Very High (pg to fg)[14] |
| Linearity | Wide linear range (>4 orders of magnitude)[1] | Non-linear response, requires transformation[3] | Wide linear range |
| Specificity | Moderate (based on chromatographic separation) | Low (based on chromatographic separation) | Very High (based on mass fragmentation)[14] |
| Cost | Moderate | Low | High |
| Complexity | Moderate | Low | High |
| Best For | Routine QC, formulation analysis, content uniformity | Basic screening, high-concentration samples | Bioanalysis, complex matrices, trace impurity profiling[6] |
Conclusion
The validation of an analytical method for quantifying this compound is a systematic process that ensures the generation of reliable, accurate, and reproducible data. The HPLC-CAD method detailed in this guide offers an excellent combination of sensitivity, linearity, and robustness, making it highly suitable for most pharmaceutical development and quality control applications. The choice of methodology must always be fit-for-purpose; while HPLC-CAD is a powerful workhorse, LC-MS/MS remains the gold standard for bioanalytical studies requiring ultimate sensitivity and specificity. By following the structured validation approach outlined by ICH guidelines, researchers and scientists can establish a self-validating system that provides trustworthy data, underpinning the development of safe and effective products.
References
-
Bioanalytical Method Validation Guidance for Industry | FDA . (2018). U.S. Food and Drug Administration.
-
HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column . (n.d.). SIELC Technologies.
-
M10 Bioanalytical Method Validation and Study Sample Analysis . (2022). U.S. Food and Drug Administration.
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . (2025). AAPS.
-
High Resolution Analysis of Triglycerides in Vegetable Oils by HPLC With ELSD . (n.d.). Scribd.
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation . (2023). Outsourced Pharma.
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) . (n.d.). Jordi Labs.
- Letter, W. S. (1993). A Qualitative Method for Triglyceride Analysis by HPLC Using an Evaporative Light-Scattering Detector.
- Kuhn, C., et al. (2018). LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples. Methods in Molecular Biology, 1730, 111-121.
-
Bioanalytical Method Validation - Guidance for Industry . (2018). U.S. Food and Drug Administration.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (n.d.). ECA Academy.
-
Quality Guidelines . (n.d.). International Council for Harmonisation (ICH).
-
LipidQuan-R for Triglycerides in Human Serum: A Rapid, Targeted UPLC-MS/MS Method for Lipidomic Research Studies . (n.d.). Waters Corporation.
-
Letter, W. S. (1993). A Qualitative Method for Triglyceride Analysis by HPLC Using an Evaporative Light-Scattering Detector . Semantic Scholar.
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . (2024). Starodub.
-
Development of an Analytical Method for Blood Triglycerides Using Triple Quadrupole Mass Spectrometer . (n.d.). Shimadzu.
-
Kuhn, C., et al. (2018). LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples . PubMed.
-
Letter, W. S. (1993). A Qualitative Method For Triglyceride Analysis BY HPLC Using ELSD . ResearchGate.
-
Analysis of Lipids by HPLC-CAD . (n.d.). Thermo Fisher Scientific.
-
ICH Q2 Analytical Method Validation . (n.d.). Slideshare.
-
Triglyceride (TAG) Analysis Service . (n.d.). Creative Proteomics.
- Infantes-Garcia, G., et al. (2016). Development and validation of a rapid method to quantify neutral lipids by NP-HPLC-charged aerosol detector. Food Chemistry, 212, 535-542.
- Fu, M., et al. (2021). Determination of lipid content and stability in lipid nanoparticles using ultra high-performance liquid chromatography in combination with a Corona Charged Aerosol Detector. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
- Wang, Y., et al. (2023). Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines. Molecules, 28(9), 3865.
- Jiskra, J., et al. (2024).
- Nair, L. M., & Werling, J. O. (2021). RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation.
-
Validation of Analytical Methods . (n.d.). Grasas y Aceites.
-
Nair, L. M., & Werling, J. O. (2021). RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation . ResearchGate.
- Holcapek, M., et al. (2004). Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography. Journal of the American Oil Chemists' Society, 81(11), 1015-1024.
-
Guidelines on Analytical Method Validation . (n.d.). Extranet Systems.
- Daksh, S., et al. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences, 4(3), 1489-1497.
- Le, B. C., et al. (2018). Quantification of Lipids: Model, Reality, and Compromise. Molecules, 23(12), 3293.
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A Researcher's Guide: Comparing HPLC and SFC for the Separation of Triglyceride Isomers
For researchers, scientists, and drug development professionals, the precise analysis of triglyceride (TAG) isomers is a critical, yet formidable, challenge. These molecules, which differ merely in the placement or stereochemistry of their fatty acid chains, can exhibit divergent metabolic fates and physiological impacts.[1] Therefore, the ability to resolve and quantify them is paramount in fields ranging from food science and nutrition to clinical diagnostics and biofuel development.
This guide provides an in-depth, objective comparison of two leading separation technologies—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—for the analysis of triglyceride isomers. Moving beyond a simple list of pros and cons, we will explore the fundamental principles that dictate the performance of each technique, supported by experimental insights and data to empower you in selecting the optimal methodology for your research.
The Analytical Hurdle: Why Triglyceride Isomers Are Difficult to Separate
The challenge in separating TAG isomers stems from their profound structural similarity. A typical natural oil can contain a vast number of TAG species, including regioisomers (where the same fatty acids are at different positions on the glycerol backbone, e.g., 1,2-dioleoyl-3-palmitoyl-glycerol vs. 1,3-dioleoyl-2-palmitoyl-glycerol) and enantiomers.[1][2] These subtle structural differences result in nearly identical physicochemical properties, making their resolution by conventional chromatographic methods a complex task.[2][3][4]
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
Reversed-phase HPLC (RP-HPLC) is the most established and widely used method for TAG analysis.[3] It has been a reliable tool in analytical laboratories for decades.[5]
Principle of Separation
In RP-HPLC, separation is primarily driven by the hydrophobicity of the analytes. A nonpolar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of organic solvents like acetonitrile and isopropanol or acetone.[6][7] Triglycerides are separated based on their "partition number" (PN), which is related to the total carbon number and the number of double bonds in the fatty acid chains. Molecules with longer saturated fatty acid chains (higher hydrophobicity) interact more strongly with the C18 stationary phase and are retained longer.
Strengths and Limitations
Strengths:
-
Robust and Familiar: HPLC is a well-understood and ubiquitous technique in analytical labs.[5]
-
Versatile: A wide variety of columns and mobile phases are available, allowing for method optimization for different sample types.[5]
-
Detector Compatibility: It is compatible with a broad range of detectors, including UV, Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), and Mass Spectrometry (MS).[7]
Limitations:
-
Limited Isomer Resolution: While effective for separating TAGs by partition number, RP-HPLC often struggles to resolve positional isomers with the same fatty acid composition.[8][9] Achieving such separations can require very long columns or complex multi-dimensional setups.[3][10]
-
High Solvent Consumption: HPLC methods for lipid analysis are notorious for their high consumption of organic solvents, leading to significant purchase and disposal costs, as well as a considerable environmental footprint.[9][11]
-
Long Analysis Times: Gradient elution is typically required, which, coupled with the need for high resolution, can result in long run times and column re-equilibration periods.[3][11]
Typical HPLC Experimental Workflow
The diagram below illustrates a standard workflow for triglyceride analysis using RP-HPLC.
Caption: A typical experimental workflow for triglyceride analysis using HPLC.
Supercritical Fluid Chromatography (SFC): The High-Performance Alternative
SFC has re-emerged as a powerful alternative to HPLC, particularly for challenging separations of isomers and lipophilic compounds.[11][12] It leverages the unique properties of supercritical fluids, most commonly carbon dioxide (CO₂), as the primary mobile phase.[11][13]
Principle of Separation
A supercritical fluid exists at a temperature and pressure above its critical point, possessing properties intermediate between a liquid and a gas.[11][13] It has liquid-like density for solvating analytes and gas-like low viscosity and high diffusivity.[11][13] This combination is the key to SFC's advantages. The low viscosity allows for much higher flow rates and the use of longer columns without a prohibitive increase in backpressure, leading to higher efficiency and faster separations.[14][15]
For TAG analysis, SFC often operates in a mode similar to normal-phase chromatography, where separation is based on polarity.[11] Small amounts of a polar organic solvent (modifier), such as methanol, are added to the supercritical CO₂ to modulate the mobile phase strength and achieve the desired separation.[16] This approach often provides different and superior selectivity for isomers compared to RP-HPLC.[5][17]
Strengths and Limitations
Strengths:
-
Superior Isomer Resolution: SFC is renowned for its ability to separate isomeric species, including chiral compounds and the positional isomers of triglycerides that are challenging for HPLC.[5][11][18]
-
High Speed: The low viscosity of the mobile phase enables 3-5 times faster analysis and column equilibration compared to HPLC, significantly increasing throughput.[14][19]
-
Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO₂ makes SFC a "greener," more cost-effective, and environmentally friendly technique.[13][14][15]
-
Orthogonal Selectivity: SFC provides a different separation mechanism than RP-HPLC, making it a powerful complementary technique for complex sample analysis.[18]
Limitations:
-
Higher Initial Cost: SFC instrumentation is generally more expensive than standard HPLC systems.[13]
-
Specialized Knowledge: Operating SFC systems, particularly managing backpressure and temperature to maintain the supercritical state, requires specific expertise.[13]
-
Polarity Limitations: While modifiers extend its range, SFC is less suited for extremely polar, water-soluble compounds compared to reversed-phase HPLC.[12][13]
Typical SFC Experimental Workflow
The diagram below outlines a standard workflow for triglyceride analysis using SFC.
Caption: A typical experimental workflow for triglyceride analysis using SFC.
Head-to-Head Comparison: Performance and Practicality
The choice between HPLC and SFC depends on a careful evaluation of analytical needs against the inherent capabilities of each technique. The following table summarizes key performance and practical metrics based on experimental evidence.
| Feature | HPLC (Reversed-Phase) | Supercritical Fluid Chromatography (SFC) | Causality & Rationale |
| Resolution of Isomers | Moderate to Low | High to Excellent | SFC's unique selectivity, often akin to normal-phase LC, provides better resolution for structurally similar, non-polar compounds like TAG isomers.[17][18] |
| Analysis Speed | Slower | Significantly Faster (3-5x) | The low viscosity and high diffusivity of supercritical CO₂ allow for higher optimal flow rates and rapid column equilibration, drastically reducing run times.[9][11][14] |
| Solvent Consumption | High | Very Low | SFC primarily uses recycled or readily available CO₂, with only a small percentage of organic modifier, making it a much "greener" technology.[9] |
| Environmental Impact | High | Low | Reduced use of toxic organic solvents minimizes waste disposal costs and environmental harm. |
| Method Development | Well-established protocols | Can be more complex | Requires optimization of temperature, pressure, and modifier gradients, which adds variables compared to standard HPLC method development.[16] |
| Operational Cost | High (Solvent Purchase/Disposal) | Low (CO₂ is inexpensive) | While the initial instrument cost is higher, the long-term operational savings from reduced solvent use can be substantial.[13][14] |
| Capital Cost | Lower | Higher | SFC systems require specialized pumps and back-pressure regulators to handle supercritical fluids, increasing the initial investment.[13] |
| Detector Compatibility | Excellent (UV, ELSD, CAD, MS) | Good (UV, ELSD, MS) | SFC is compatible with most common detectors, though interfacing with MS requires careful management of CO₂ decompression.[12][17] |
Experimental Evidence: A Case Study
Numerous studies have demonstrated SFC's superiority for lipid analysis. For instance, a method developed to separate isomers of palmitoyl-dioleoyl-glycerol (POO) found that SFC coupled with a chiral column could resolve and quantify regioisomers and enantiomers in under 40 minutes.[18] This is a significant improvement over conventional HPLC methods which often require longer run times and may not achieve simultaneous separation of all isomer types.[18] Similarly, the application of UltraPerformance Convergence Chromatography™ (UPC²), a form of SFC, has been shown to provide excellent resolution of TAGs from various seed oils on a single column in as little as 10 minutes, a feat that is challenging for traditional HPLC.[20]
Detailed Experimental Protocol: SFC-MS/MS for Triglyceride Isomer Analysis
This protocol provides a representative method for the separation of TAG isomers in a vegetable oil sample using SFC coupled with mass spectrometry.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the oil sample into a vial.
-
Dissolve the sample in 1 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.[20]
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
2. Instrumental Conditions
-
System: An analytical SFC system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Column: A chiral stationary phase column (e.g., CHIRALPAK® series) or a polar column (e.g., silica, diol) suitable for TAG separation. Dimensions: ~3.0 x 150 mm, <3 µm particle size.
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Modifier): Methanol with 0.1% ammonium formate (for MS compatibility).
-
Flow Rate: 1.5 - 3.0 mL/min.[9]
-
Back Pressure: 10 - 15 MPa (100 - 150 bar).[16]
-
Gradient Program: A typical gradient might start at 2% modifier, ramp to 20% over 15-20 minutes, hold, and then return to initial conditions.[20]
-
Injection Volume: 1 - 5 µL.
3. Mass Spectrometer Settings
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Set transitions for the neutral loss of specific fatty acids from the ammonium adduct of the parent TAG.[16]
-
Source Parameters: Optimize gas flow, nebulizer pressure, and temperatures according to manufacturer recommendations.
4. Data Analysis
-
Integrate the chromatographic peaks corresponding to the different TAG isomers.
-
Identify isomers based on retention time and specific MRM transitions.
-
Quantify using calibration curves generated from authentic standards where available.
Conclusion and Recommendations
Both HPLC and SFC are powerful techniques for lipid analysis, but for the specific and challenging task of separating triglyceride isomers, Supercritical Fluid Chromatography (SFC) presents clear and compelling advantages.
-
Choose SFC when:
-
High resolution of regioisomers or enantiomers is critical.
-
High sample throughput and fast analysis times are required.
-
Reducing organic solvent consumption and operating costs is a priority ("Green Chemistry" initiatives).
-
Analyzing complex, non-polar lipid mixtures.
-
-
Consider HPLC when:
-
Budget constraints limit the initial investment in new instrumentation.
-
The primary goal is separation based on partition number (chain length and unsaturation), and isomer resolution is not a primary concern.
-
The laboratory has extensive existing expertise and validated methods in HPLC.
-
Ultimately, SFC should not be seen as a complete replacement for HPLC but rather as a complementary and often superior tool for specific, challenging applications.[13] For laboratories focused on in-depth lipidomics and the structural elucidation of triglycerides, investing in SFC technology offers a significant leap forward in analytical capability, providing faster, greener, and more efficient separations.[11][15][21]
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Advances of supercritical fluid chromatography in lipid profiling - PMC. PubMed Central. Available at: [Link]
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A Reverse-Phase High-Performance Liquid Chromatographic Method for Analyzing Complex Mixtures of Triglycerides. Application to t. AOCS. Available at: [Link]
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A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography | Request PDF. ResearchGate. Available at: [Link]
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Supercritical fluid chromatography for lipid analysis in foodstuffs. ResearchGate. Available at: [Link]
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Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]
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Let's get critical! SFC vs. HPLC. Buchi.com. Available at: [Link]
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An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC. NIH. Available at: [Link]
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Comparison of Separation of Seed Oil Triglycerides Containing Isomeric Conjugated Octadecatrienoic Acid Moieties by Reversed-Phase HPLC. MDPI. Available at: [Link]
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Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. MDPI. Available at: [Link]
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Structural identification of triacylglycerol isomers using electron impact excitation of ions from organics (EIEIO). NIH. Available at: [Link]
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Ultra high efficiency/low pressure supercritical fluid chromatography (UHE/LP‐SFC) for triglyceride analysis: Identification, quantification, and classification of vegetable oils. Wiley Online Library. Available at: [Link]
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Method development and Identification of Triacylglycerols species with Supercritical Fluid Chromatography and Meth. Shimadzu. Available at: [Link]
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A Practical Method for Analysis of Triacylglycerol Isomers Using Supercritical Fluid Chromatography | Request PDF. ResearchGate. Available at: [Link]
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Fast Separation of Triacylglycerols in Oils using UltraPerformance Convergence Chromatography (UPC2). Waters Corporation. Available at: [Link]
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Analysis of Vegetable Oils by High Performance Liquid Chromatography Using Evaporative Light Scattering Detection and Normal Phase Eluents. Waters Corporation. Available at: [Link]
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HPLC or SFC? Which One Should I Choose?. YouTube. Available at: [Link]
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(PDF) Ultra high efficiency/low pressure supercritical fluid chromatography (UHE/LP‐SFC) for triglyceride analysis: Identification, quantification, and classification of vegetable oils. ResearchGate. Available at: [Link]
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Comparison of sfc, gc and hplc | PPTX. Slideshare. Available at: [Link]
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A Guide to Ensuring Measurement Agreement: Cross-Validation of 1,2-Dioleoyl-3-linolein Quantification Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of specific lipid molecules is paramount in numerous fields of research and development. 1,2-Dioleoyl-3-linolein (DGL), a specific triacylglycerol, is of significant interest in various biological and pharmaceutical contexts. However, the inherent complexity of lipid analysis can lead to variability in measurements between different laboratories, potentially hindering collaborative research and the reliable comparison of data. This guide provides a comprehensive framework for establishing and cross-validating analytical methods for DGL, ensuring data integrity and comparability across multiple sites.
The Critical Need for Cross-Validation in Lipid Analysis
Lipidomics, the large-scale study of lipids, is a powerful tool for understanding biological systems and for the development of novel therapeutics. However, the vast structural diversity and isomeric complexity of lipids present significant analytical challenges.[1] Variations in sample preparation, analytical instrumentation, and data processing pipelines can all contribute to inter-laboratory discrepancies in lipid quantification.[2] For a specific molecule like DGL, which has several positional isomers (e.g., 1,3-Dioleoyl-2-linolein), chromatographic separation and specific detection are critical for accurate measurement.[3][4]
A robust cross-validation program is therefore not merely a quality control exercise but a fundamental component of good scientific practice. It establishes the reliability and reproducibility of an analytical method, providing confidence that data generated in different laboratories are equivalent and can be pooled or compared directly.[5][6] This is particularly crucial in multi-center clinical trials or collaborative research projects where data from different sites are integrated.
Choosing the Right Analytical Tool: A Comparison of Methodologies
Several analytical techniques can be employed for the quantification of triglycerides like DGL. The choice of method depends on the required sensitivity, specificity, and the complexity of the sample matrix.
| Analytical Method | Principle | Strengths | Weaknesses | Typical Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of fatty acid methyl esters (FAMEs) derived from the triglyceride, followed by mass spectrometric detection.[7] | High chromatographic resolution, excellent for fatty acid profiling. | Indirect analysis of the intact triglyceride, requires derivatization which can introduce variability. | Detailed fatty acid composition analysis of the lipid extract. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of the intact triglyceride by reversed-phase or normal-phase LC, followed by specific detection using multiple reaction monitoring (MRM).[8][9] | High specificity and sensitivity for the intact molecule, allows for isomeric separation.[3] | Potential for matrix effects and ionization suppression, requires careful method development and validation.[9] | Targeted quantification of specific triglycerides in complex biological matrices. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei. | Non-destructive, provides detailed structural information, can be quantitative. | Lower sensitivity compared to MS-based methods, complex data analysis. | Structural elucidation and quantification in relatively pure samples or simple mixtures. |
For the specific and accurate quantification of this compound, LC-MS/MS is the recommended methodology due to its ability to separate DGL from its isomers and provide highly specific and sensitive detection of the intact molecule.
A Validated LC-MS/MS Workflow for DGL Quantification
A robust analytical method is the cornerstone of any successful cross-validation effort. The following section outlines a detailed, step-by-step workflow for the quantification of DGL using LC-MS/MS, emphasizing the rationale behind each experimental choice.
Experimental Workflow for DGL Analysis
Caption: A typical workflow for the quantification of this compound using LC-MS/MS.
Detailed Experimental Protocol:
-
Sample Preparation (The Foundation of Accuracy):
-
Internal Standard Spiking: The very first step is the addition of a stable isotope-labeled internal standard (e.g., this compound-d5) to the sample. This is crucial as it corrects for variability in extraction efficiency and instrument response, significantly improving the accuracy and precision of the measurement.[8][9]
-
Lipid Extraction: A well-established lipid extraction method, such as the Folch or Bligh-Dyer method, should be used to isolate the lipid fraction from the sample matrix.[10] Alternatively, a methyl-tert-butyl ether (MTBE) based extraction can offer a faster and less hazardous option.[2] The choice of method should be standardized across all participating laboratories.
-
-
LC-MS/MS Analysis (Separation and Specific Detection):
-
Chromatographic Separation: A reversed-phase liquid chromatography (RPLC) method using a C18 column is typically employed to separate DGL from other lipid species, including its positional isomers.[3] A gradient elution with solvents such as methanol, acetonitrile, and water with additives like ammonium formate will be necessary to achieve optimal separation.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification.[8] Specific precursor-to-product ion transitions for both DGL and its deuterated internal standard should be optimized for maximum sensitivity and specificity.
-
-
Data Processing and Quantification (Translating Signals into Concentrations):
-
Peak Integration: The chromatographic peaks corresponding to DGL and the internal standard are integrated to determine their respective areas.
-
Calibration Curve: A calibration curve is constructed by analyzing a series of standards with known concentrations of DGL and a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.
-
Concentration Calculation: The concentration of DGL in the unknown samples is then determined by interpolating the peak area ratio from the calibration curve.
-
Designing a Robust Inter-Laboratory Cross-Validation Study
Once a validated analytical method is in place, a cross-validation study can be initiated to ensure consistency between laboratories.
Cross-Validation Study Design
Caption: A schematic of a well-designed inter-laboratory cross-validation study.
Step-by-Step Protocol for Cross-Validation:
-
Establish a Coordinating Laboratory: One laboratory should be designated to prepare and distribute the samples and to collate and analyze the final data.
-
Sample Selection and Preparation:
-
Study Samples: A set of representative study samples (e.g., plasma, tissue homogenates) should be pooled to create a homogenous batch.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking a known amount of a DGL analytical standard into a representative matrix. The availability of a certified reference material for DGL is limited, therefore, a well-characterized in-house reference material is a viable alternative.
-
-
Sample Blinding and Distribution: All samples should be aliquoted, blinded (coded), and randomized before being shipped to the participating laboratories under appropriate storage conditions (e.g., on dry ice).
-
Analysis at Each Laboratory: Each laboratory will analyze the blinded samples using the pre-validated and standardized analytical method. It is critical that all laboratories use the same protocol, reagents, and internal standards to the greatest extent possible.
-
Data Reporting and Analysis: The results from each laboratory are sent to the coordinating laboratory for statistical analysis.
Data Analysis and Acceptance Criteria
The goal of the data analysis is to assess the agreement between the measurements from different laboratories.
Key Statistical Metrics:
-
Percentage Bias: This measures the systematic difference between the results of two laboratories. For a set of samples, the percentage bias between Laboratory A and Laboratory B is calculated as: % Bias = [(Mean Concentration Lab A - Mean Concentration Lab B) / Mean Concentration of Both Labs] * 100
-
Coefficient of Variation (CV): This measures the random error or imprecision of the measurements within and between laboratories.
-
Bland-Altman Analysis: This is a graphical method to plot the difference between two measurements against their average, which helps to visualize the agreement between two assays.
Acceptance Criteria:
While specific acceptance criteria can vary depending on the application, a common guideline for inter-laboratory cross-validation is that the percentage bias for at least two-thirds of the samples should be within ±20%.[5][6] For QC samples, the accuracy should be within ±15% of the nominal value.[6]
Example Cross-Validation Data:
Table 2: Inter-Laboratory Comparison of DGL in Blinded Plasma Samples
| Sample ID | Lab A (µg/mL) | Lab B (µg/mL) | Lab C (µg/mL) | Mean (µg/mL) | Inter-Lab CV (%) |
| P-01 | 10.5 | 11.2 | 10.8 | 10.8 | 3.2 |
| P-02 | 25.1 | 24.5 | 26.0 | 25.2 | 3.0 |
| P-03 | 48.9 | 51.3 | 49.8 | 50.0 | 2.4 |
| P-04 | 97.2 | 101.5 | 98.9 | 99.2 | 2.2 |
Table 3: Accuracy of Quality Control Samples
| QC Level | Nominal (µg/mL) | Lab A (Mean, µg/mL) | Lab B (Mean, µg/mL) | Lab C (Mean, µg/mL) | Mean Accuracy (%) |
| Low | 5.0 | 4.8 | 5.2 | 4.9 | 98.0 |
| Medium | 50.0 | 51.5 | 48.9 | 50.8 | 100.4 |
| High | 100.0 | 98.7 | 102.1 | 99.5 | 100.1 |
Leveraging Proficiency Testing Programs
For laboratories conducting routine lipid analysis, participation in proficiency testing (PT) programs is highly recommended. Organizations like the AOCS (American Oil Chemists' Society) offer laboratory proficiency programs for fats and oils, which can provide an external and objective assessment of a laboratory's analytical performance.[11][12] While a specific program for DGL may not exist, participation in a general triglyceride or fatty acid analysis program can be beneficial.
Conclusion: A Commitment to Data Quality
The cross-validation of analytical methods for this compound is a critical step in ensuring the reliability and comparability of data between different laboratories. By implementing a robustly validated analytical method, such as LC-MS/MS, and conducting a well-designed inter-laboratory cross-validation study, researchers can have a high degree of confidence in their results. This commitment to scientific integrity and methodological rigor is essential for advancing our understanding of the roles of specific lipids in health and disease and for the successful development of new therapeutic interventions.
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AOCS. Laboratory Proficiency Program (LPP). [Link]
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Wilding, P., et al. (1978). Regression analysis in interlaboratory surveys: a case study with cholesterol and triglycerides. Clinical Biochemistry, 11(5), 194-203. [Link]
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Lísa, M., & Holčapek, M. (2007). Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 55(25), 10118-10124. [Link]
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Checa, A., et al. (2015). Lipidomic Data Analysis: Tutorial, Practical Guidelines and Applications. Analytica Chimica Acta, 885, 1-16. [Link]
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A Researcher's Guide to the Comparative Analysis of 1,2-Dioleoyl-3-linolein (OOL) and 1,3-Dioleoyl-2-linolein (OLO) in Biological Samples
For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the precise analysis of triacylglycerol (TAG) isomers is a significant challenge.[1][2] Among these, the regioisomers 1,2-Dioleoyl-3-linolein (OOL) and 1,3-Dioleoyl-2-linolein (OLO) present a particularly important analytical hurdle. These molecules share the same mass and fatty acid composition—two oleic acids and one linoleic acid—differing only in their placement on the glycerol backbone. This subtle structural variance, however, profoundly impacts their metabolic fate and biological function, making their distinct quantification essential for nutritional studies, disease biomarker discovery, and the development of specialized food products.[3][4]
This guide provides an in-depth comparison of OOL and OLO, detailing the causal biochemical differences that necessitate their separation and outlining the advanced analytical strategies required for their accurate identification and quantification in complex biological samples.
Part 1: The Biochemical Imperative for Isomer-Specific Analysis
The significance of distinguishing between OOL and OLO lies in how their structures are processed by the body's metabolic machinery, primarily through enzymatic digestion.
Structural and Metabolic Differences
The positioning of fatty acids on the glycerol backbone is defined by stereospecific numbering (sn) as sn-1, sn-2, and sn-3.[5]
-
This compound (OOL) : Features oleic acid at the sn-1 and sn-2 positions, and linoleic acid at the sn-3 position.[6][7]
-
1,3-Dioleoyl-2-linolein (OLO) : Features oleic acid at the sn-1 and sn-3 positions, and linoleic acid at the sn-2 position.[8]
This difference is critical during digestion. Pancreatic lipase, the primary enzyme for breaking down dietary fats, exhibits strong positional specificity, preferentially hydrolyzing fatty acids from the external sn-1 and sn-3 positions.[5][9][10][11] The fatty acid at the sn-2 position is largely conserved, being absorbed as a 2-monoacylglycerol (2-MAG).[5]
This enzymatic preference leads to vastly different metabolic products:
-
Digestion of OOL : Pancreatic lipase cleaves oleic acid (sn-1) and linoleic acid (sn-3), yielding a 2-oleoyl-glycerol (a monounsaturated 2-MAG) and free fatty acids.
-
Digestion of OLO : The enzyme cleaves both oleic acids (sn-1 and sn-3), resulting in a 2-linoleoyl-glycerol (a polyunsaturated 2-MAG) and free oleic acid.
The identity of the absorbed 2-MAG is paramount, as it serves as the backbone for the re-synthesis of TAGs within intestinal cells. Consequently, the initial isomeric structure of the dietary TAG directly influences the structure of the TAGs that are subsequently transported throughout the body.[12] Fatty acids at the sn-2 position have been shown to have a more significant effect on serum cholesterol levels than the total fatty acid composition of the triglyceride.[12]
Figure 2. Workflow for lipid extraction from biological samples.
Step 2: Chromatographic Separation
High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase (RP) configuration, is the cornerstone for separating TAG isomers. [2][13]The separation is based on the molecule's overall hydrophobicity, which is influenced by both the total number of carbons (Equivalent Carbon Number, ECN) and the number of double bonds. While OOL and OLO have the same ECN, subtle differences in their molecular shape and polarity due to the fatty acid positions allow for their resolution on specific columns.
| Parameter | Recommended Condition | Rationale |
| Column | C18 or C30, ≤3 µm particle size | Smaller particle sizes and longer alkyl chains (C30) enhance resolution for structurally similar TAGs. [14]C30 columns offer better shape selectivity. |
| Mobile Phase | Acetonitrile/Isopropanol or Acetone/Acetonitrile gradient | Non-aqueous reversed-phase (NARP) systems are required for these non-polar molecules. A carefully optimized gradient is crucial for resolving isomers. [14] |
| Flow Rate | 0.2 - 0.5 mL/min | Lower flow rates typically improve resolution on high-efficiency columns. |
| Column Temp. | 30 - 40 °C | Temperature control is critical for reproducible retention times. |
Table 1: Recommended HPLC Conditions for OOL/OLO Isomer Separation
Step 3: Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) coupled with HPLC provides the sensitivity and specificity needed for confident identification. [2][15]Tandem mass spectrometry (MS/MS) is essential for differentiating the isomers.
Ionization: Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are commonly used. [2]The formation of ammonium adducts ([M+NH₄]⁺) is particularly useful for TAG analysis, as it yields predictable and informative fragmentation patterns. [16] Fragmentation Analysis (MS/MS): The key to distinguishing OOL from OLO lies in the relative intensities of the fragment ions produced during MS/MS. When the [M+NH₄]⁺ precursor ion is fragmented, it results in the neutral loss of one of its fatty acyl chains. [16][17] Crucially, the fatty acid at the sn-2 position is cleaved less readily than those at the sn-1 and sn-3 positions. [16]This results in a lower intensity for the fragment ion corresponding to the loss of the sn-2 fatty acid.
-
For OOL ([C₅₇H₁₀₂O₆+NH₄]⁺, m/z 900.8) : The sn-2 position is occupied by oleic acid. Therefore, the fragment ion resulting from the loss of oleic acid ([M+NH₄ - C₁₈H₃₄O₂]⁺) will be less intense than the fragment from the loss of linoleic acid.
-
For OLO ([C₅₇H₁₀₂O₆+NH₄]⁺, m/z 900.8) : The sn-2 position is occupied by linoleic acid. Therefore, the fragment ion from the loss of linoleic acid ([M+NH₄ - C₁₈H₃₂O₂]⁺) will be less intense than the fragment from the loss of oleic acid.
| Isomer | Precursor Ion (m/z) | Key Fragment 1 (Loss of Oleic Acid) | Key Fragment 2 (Loss of Linoleic Acid) | Identifying Feature |
| OOL | 900.8 | Lower Intensity | Higher Intensity | Loss of sn-2 Oleic acid is less favorable. |
| OLO | 900.8 | Higher Intensity | Lower Intensity | Loss of sn-2 Linoleic acid is less favorable. |
Table 2: Expected MS/MS Fragmentation Patterns for OOL and OLO ([M+NH₄]⁺ Adducts)
Figure 3. Differentiating fragmentation patterns in MS/MS.
Conclusion: A Self-Validating System for Trustworthy Results
The robust analysis of OOL and OLO isomers is a multi-step process where each stage validates the next. The chromatographic separation provides the initial evidence of two distinct species, whose identity is then confirmed by their unique and predictable fragmentation patterns in the mass spectrometer. Quantification can be achieved by integrating the peak areas from the chromatogram, using calibration curves established with certified reference standards. [13] By understanding the fundamental biochemical differences in their metabolism and employing a rigorous analytical workflow combining high-resolution chromatography and tandem mass spectrometry, researchers can confidently and accurately differentiate these critical lipid isomers. This capability is indispensable for advancing our understanding of lipid metabolism in health and disease and for developing next-generation nutritional and therapeutic products.
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Lísa, M., & Holčapek, M. (2004). Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
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Koivuniemi, A., et al. (2021). Advanced Tandem Mass Spectrometric Analysis of Complex Mixtures of Triacylglycerol Regioisomers: A Case Study of Bovine Milk Fat. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Christie, W.W. Structural Analysis of Triacylglycerols. AOCS Lipid Library. Available at: [Link]
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Balgoma, D., et al. (2019). Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards. Analytica Chimica Acta. Available at: [Link]
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Hirayama, O. (1965). Glyceride Structure and Biosynthesis of Natural Fats Part I. Specificity for Triglycerides of Pancreatic Lipase. Journal of the Agricultural Chemical Society of Japan. Available at: [Link]
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The Keystone of Accuracy: A Comparative Guide to Certified Reference Materials for the Analysis of 1,2-Dioleoyl-3-linolein
The Analytical Challenge: Why Precision in 1,2-Dioleoyl-3-linolein Analysis Matters
The Cornerstone of Confidence: Certified Reference Materials
A Certified Reference Material is a highly characterized and homogenous material with a property value (e.g., concentration) that is certified by a metrologically valid procedure.[5] This certification, often provided by national metrology institutes like the National Institute of Standards and Technology (NIST) or the Joint Research Centre (JRC) of the European Commission, comes with a comprehensive certificate of analysis that states the certified value, its uncertainty, and the traceability to the International System of Units (SI).[5][6][7]
The use of CRMs is fundamental to a self-validating analytical system. By analyzing a CRM alongside unknown samples, a laboratory can directly assess the accuracy and trueness of its measurements, ensuring that the entire analytical process, from sample preparation to final data analysis, is performing as expected.[5]
Comparative Analysis: The Impact of CRMs on Data Integrity
The primary distinction between analytical methodologies for this compound lies in the approach to calibration and quality control. While some methods may rely on commercially available standards of unverified purity or relative quantification, a robust, metrologically sound approach necessitates the use of CRMs and/or appropriate internal standards.
Let's compare two common scenarios: analysis with a non-certified standard versus analysis with a stable isotope-labeled internal standard, which serves a similar purpose to a CRM in ensuring accuracy through isotope dilution mass spectrometry.
| Performance Metric | Analysis with Non-Certified Standard | Analysis with Stable Isotope-Labeled Internal Standard | Causality Behind the Difference |
| Accuracy (Bias) | Moderate to High (potential for significant bias) | Very Low (<1-2%)[8] | The non-certified standard's purity is unknown, leading to calibration errors. The stable isotope-labeled standard is chemically identical to the analyte, co-eluting and experiencing the same ionization efficiency and matrix effects, thus providing a highly accurate correction.[8][9][10] |
| Precision (%CV) | Moderate (5-20%) | Very High (<5%)[8] | Variations in sample preparation, extraction efficiency, and instrument response are not adequately corrected for with a non-certified standard. The co-processed stable isotope-labeled standard effectively normalizes for these variations.[8] |
| Reproducibility | Poor to Moderate | High | The lack of a common, certified reference point makes it difficult to compare results across different laboratories, instruments, and time points. The use of a universally recognized CRM or a well-characterized internal standard ensures long-term consistency and comparability of data. |
| Traceability | None | Direct traceability to SI units (if CRM is used) | The analytical result is not linked to a recognized standard. With a CRM, the measurement is traceable to a higher-order reference, providing a solid foundation for its validity.[5] |
The Indispensable Role of Internal Standards
In the absence of a commercially available CRM specifically for this compound, the use of a suitable internal standard is the next best practice for achieving accurate quantification.[11] The two main categories of internal standards for triglyceride analysis are:
-
Stable Isotope-Labeled (SIL) Triglycerides: These are the gold standard. A SIL version of a triglyceride chemically similar to this compound, such as 1,2-Dioleoyl-3-lauroyl-rac-glycerol-13C3, is added to the sample at the very beginning of the workflow.[8] Because it is chemically identical to the endogenous triglycerides, it experiences the same extraction efficiency, derivatization yield, and ionization response in the mass spectrometer.[8][9][10] The ratio of the analyte to the known amount of the SIL internal standard allows for highly accurate quantification.[8]
-
Odd-Chain Triglycerides: These triglycerides, such as glyceryl trinonadecanoate (C19:0), contain fatty acid chains with an odd number of carbon atoms.[6] Since most naturally occurring triglycerides have even-numbered carbon chains, odd-chain triglycerides are often absent or present at very low levels in biological samples, making them suitable as internal standards.[6][8] However, they are not chemically identical to the even-chained triglycerides being quantified and may exhibit different chromatographic and ionization behaviors, which can introduce a degree of bias.[8]
Experimental Protocols: A Step-by-Step Guide to Best Practices
Achieving accurate and reproducible results for this compound analysis requires a meticulously validated workflow. Below are detailed protocols for lipid extraction and subsequent analysis by HPLC-MS/MS, incorporating the principles of using an internal standard for robust quantification.
Lipid Extraction (Modified Folch Method)
This protocol is a widely accepted method for the efficient extraction of total lipids from various biological matrices.[12]
Diagram of the Lipid Extraction Workflow
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A Researcher's Guide to Inter-laboratory Standardization of Serum Triglyceride Quantification
In the landscape of clinical and preclinical research, the accurate and reproducible measurement of serum triglycerides is paramount for the assessment of cardiovascular disease risk and the monitoring of metabolic health.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of common methodologies for serum triglyceride quantification, emphasizing the critical role of inter-laboratory standardization in ensuring data integrity and comparability across studies.
The Clinical Imperative for Standardized Triglyceride Measurement
Elevated triglyceride levels are a well-established risk factor for cardiovascular disease.[1] Consequently, the precise quantification of serum triglycerides is a cornerstone of lipid profile analysis, guiding clinical diagnoses and the evaluation of therapeutic interventions.[1][4][5] However, the inherent variability in analytical methods can lead to discrepancies in results between laboratories, potentially impacting clinical decision-making and the interpretation of large-scale epidemiological studies.[6] To address this challenge, standardization programs, such as the Centers for Disease Control and Prevention (CDC) Lipid Standardization Program, have been established to promote accuracy and comparability in lipid measurements.[7][8][9][10]
Methodologies for Serum Triglyceride Quantification: A Comparative Overview
The most prevalent methods for quantifying serum triglycerides in a laboratory setting are enzymatic assays, which are available in colorimetric and fluorometric formats.[4][11][12][13][14] These methods have largely replaced older, more cumbersome chemical methods.[15]
The Enzymatic Principle: A Two-Step Process
The foundational principle of modern enzymatic triglyceride assays involves a two-step reaction:
-
Hydrolysis of Triglycerides: The initial step utilizes the enzyme lipase to break down triglycerides into glycerol and free fatty acids.[14][16][17]
-
Quantification of Glycerol: The liberated glycerol is then quantified through a series of coupled enzymatic reactions that ultimately produce a detectable signal.[16][17]
The primary distinction between the various enzymatic assays lies in the final detection method.
Colorimetric vs. Fluorometric Detection
| Feature | Colorimetric Method | Fluorometric Method |
| Principle | The final enzymatic reaction produces a colored product (formazan dye) whose absorbance is measured, typically around 570 nm.[11][12][14] | The final enzymatic reaction produces a highly fluorescent compound (resorufin) whose fluorescence is measured (e.g., excitation at 530-560 nm and emission at 585-595 nm).[11][12][14][18] |
| Sensitivity | Generally suitable for samples with higher triglyceride concentrations.[14] | Offers higher sensitivity, making it ideal for samples with low triglyceride concentrations.[14] |
| Sample Volume | Typically requires a larger serum volume (e.g., 15 µL).[11][12] | Requires a smaller serum volume (e.g., 5 µL).[11][12] |
| Precision (CV%) | Good precision, with reported CVs around 0.91%.[11][12] | Excellent precision, with reported CVs as low as 0.59%.[11][12] |
| Linearity | Linear up to approximately 5 g/L.[11][12] | Linear up to approximately 6 g/L.[11][12] |
| Instrumentation | Requires a standard spectrophotometer.[14] | Requires a fluorometer. |
Reference Measurement Procedures: The Gold Standard
For the highest level of accuracy and to serve as a benchmark for routine methods, reference measurement procedures (RMPs) are employed. The CDC has historically used a chromotropic acid-based RMP.[7] More recently, isotope dilution gas chromatography-mass spectrometry (ID-GC-MS) has been established as a higher-order RMP for triglycerides by both the CDC and the National Institute of Standards and Technology (NIST).[19][20] These RMPs are crucial for assigning certified values to standard reference materials.
Ensuring Accuracy and Comparability: The Role of Standardization Programs and Reference Materials
Inter-laboratory agreement is significantly enhanced through participation in standardization programs and the use of certified reference materials.
-
CDC Lipid Standardization Program (LSP): This program provides a framework for laboratories to assess and improve the accuracy of their lipid measurements by providing them with blinded samples traceable to the CDC's reference methods.[1][9][10]
-
Cholesterol Reference Method Laboratory Network (CRMLN): A network of specialized laboratories that provide reference measurement services to manufacturers and clinical laboratories, ensuring their methods are traceable to the CDC's standardization protocols.[1]
-
NIST Standard Reference Materials (SRMs): NIST provides SRMs, such as SRM 1951c, which are frozen human serum with certified concentrations for total cholesterol and total glycerides.[20][21] These materials are invaluable for validating the accuracy of in-house methods.
The National Cholesterol Education Program (NCEP) has established performance goals for triglyceride measurements, recommending an accuracy of ≤5% bias from the reference value and a precision of ≤5% coefficient of variation (CV).[7][22]
Experimental Protocol: A Representative Enzymatic Colorimetric Assay
The following is a generalized, step-by-step protocol for a typical enzymatic colorimetric triglyceride assay. It is essential to consult the specific manufacturer's instructions for the kit being used.
I. Reagent Preparation
-
Reagent Mix Reconstitution: Reconstitute the provided reagent mix powder with the specified volume of deionized or distilled water. Mix thoroughly and allow the contents to dissolve completely.[16]
-
Standard Preparation: Prepare a series of triglyceride standards by diluting the provided stock standard solution with deionized water to achieve a range of concentrations.[23]
II. Sample Handling
-
Sample Collection: Collect whole blood and separate the serum, taking care to avoid hemolysis.[16]
-
Sample Dilution: If the expected triglyceride concentration of a sample is above the linear range of the assay, dilute the serum with isotonic saline and re-assay. Remember to account for the dilution factor in the final calculation.[17]
III. Assay Procedure
-
Plate Setup: Add a small volume (e.g., 5 µL) of each standard and unknown sample in duplicate to the wells of a microplate.[16]
-
Reagent Addition: Add the reconstituted Reagent Mix to each well.[16]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 5 minutes) or at room temperature for a longer duration (e.g., 10 minutes).[16]
-
Absorbance Measurement: Measure the absorbance of each well at the specified wavelength (e.g., 520 nm or 540 nm) using a microplate reader.[16][17]
IV. Data Analysis
-
Standard Curve Generation: Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Concentration Calculation: Determine the triglyceride concentration in the unknown samples by interpolating their absorbance values on the standard curve.[16]
Visualizing the Inter-laboratory Study Workflow
The following diagram illustrates the typical workflow of an inter-laboratory study for triglyceride quantification, emphasizing the central role of a coordinating body like the CDC.
Caption: Workflow of an inter-laboratory triglyceride quantification study.
Conclusion: The Path to Harmonized Data
Achieving accurate and comparable serum triglyceride measurements across different laboratories is not merely a technical exercise but a fundamental requirement for advancing our understanding of metabolic diseases and developing effective therapies. By embracing standardized methodologies, participating in external quality assessment schemes, and utilizing certified reference materials, the research community can ensure the integrity and reliability of their data, ultimately contributing to improved patient outcomes. The choice between colorimetric and fluorometric methods will depend on the specific needs of the study, including sample volume constraints and the expected concentration range of triglycerides. However, regardless of the chosen method, adherence to the principles of standardization is non-negotiable for producing high-quality, reproducible research.
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Winartasaputra, H., Mallet, V. N., Kuan, S. S., & Guilbault, G. G. (1980). Fluorometric and colorimetric enzymic determination of triglycerides (triacylglycerols) in serum. PubMed. [Link]
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Nakagawa, S., et al. (2014). Comparison between the triglycerides standardization of routine methods used in Japan and the chromotropic acid reference measurement procedure used by the CDC Lipid Standardization Programme. Annals of Clinical Biochemistry, 51(Pt 5), 577–583. [Link]
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Myers, G. L., et al. (2008). Standardization of Measurements for Cholesterol, Triglycerides, and Major Lipoproteins. Labmedicine, 39(8), 483-490. [Link]
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Today's Clinical Lab. (2021). Spotlight on Standardization Programs for Blood Cholesterol Testing. [Link]
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Myers, G. L., et al. (1989). The Centers for Disease Control-National Heart, Lung and Blood Institute Lipid Standardization Program. An approach to accurate and precise lipid measurements. PubMed. [Link]
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Klotzsch, S. G., & McNamara, J. R. (1990). Triglyceride measurements: a review of methods and interferences. Clinical Chemistry, 36(9), 1605–1613. [Link]
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Vesper, H. W., et al. (2014). An improved reference measurement procedure for triglycerides and total glycerides in human serum by isotope dilution gas chromatography-mass spectrometry. Clinica Chimica Acta, 428, 20–25. [Link]
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St. Laurent, J., & Hegele, R. A. (1991). The intraindividual variability of fasting triglyceride—-a challenge for further standardization. European Heart Journal, 12(9), 1030–1034. [Link]
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Miller, W. G., et al. (2008). Standardization of Measurements for Cholesterol, Triglycerides, and Major Lipoproteins. ResearchGate. [Link]
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Klotzsch, S. G., & McNamara, J. R. (1990). Triglyceride measurements: a review of methods and interferences. PubMed. [Link]
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Bullock, D. G., & Wilde, C. E. (1978). Regression analysis in interlaboratory surveys: a case study with cholesterol and triglycerides. PubMed. [Link]
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Hainline, A. Jr., et al. (1978). Analytical performance and comparability of the determination of triglycerides by 12 Lipid Research Clinic laboratories. PubMed. [Link]
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Centers for Disease Control and Prevention. (n.d.). Cholesterol Reference Method Laboratory Network (CRMLN) - Total Glycerides Certification Protocol. [Link]
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Clinical & Laboratory Standards Institute. (n.d.). CLSI: Clinical & Laboratory Standards Institute. [Link]
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Sundvall, J., et al. (2009). Systematic error of serum triglyceride measurements during three decades and the effect of fasting on serum triglycerides in population studies. ResearchGate. [Link]
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EClinPath. (n.d.). Lipid Profile (Triglycerides): Reference Range, Interpretation, Collection and Panels. [Link]
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Beta Lab. (n.d.). Triglycerides. [Link]
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Callegari. (n.d.). Accuracy of analyses for lipid profile parameters as measured with the CR3000 system. [Link]
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A Senior Application Scientist's Guide: Head-to-Head Comparison of Mass Spectrometry Platforms for Lipid Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide designed to navigate the complex landscape of mass spectrometry (MS) for lipid analysis. As lipids are increasingly recognized for their critical roles beyond energy storage, serving as signaling molecules and biomarkers in various disease states, the need for precise and comprehensive analytical tools has never been greater. Mass spectrometry, due to its unparalleled sensitivity and selectivity, stands as the cornerstone technology in the field of lipidomics.[1]
This guide moves beyond a simple listing of specifications. It is structured from the perspective of an application scientist, aiming to provide not just the "what," but the critical "why" behind platform selection and experimental design. We will dissect the core technologies, compare their performance head-to-head with supporting data, and provide actionable, field-tested protocols to empower your research.
Section 1: The Core Technologies - A Look Inside the Mass Spectrometer
The journey of a lipid molecule from a complex biological matrix to an identified and quantified data point is governed by the specific configuration of the mass spectrometer. While numerous components are involved, the ionization source and the mass analyzer are the most consequential for lipid analysis.
Ionization Sources: The Gateway to Analysis
For most lipidomics applications, especially those coupled with liquid chromatography (LC), Electrospray Ionization (ESI) is the technique of choice. ESI is a soft ionization method ideal for polar, thermally fragile molecules like phospholipids, generating intact molecular ions with minimal fragmentation.[2] This preserves the crucial structural information of the lipid for downstream analysis.
Mass Analyzers: The Heart of the Instrument
The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer fundamentally dictates the type of data you can acquire and, consequently, the biological questions you can answer. The three dominant platforms in modern lipidomics are Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QqQ) systems.[2]
-
Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument combines a quadrupole, which can be used to select a specific ion, with a time-of-flight analyzer that separates ions based on the time they take to travel a fixed distance. Q-TOFs are renowned for their high mass accuracy, good resolution, and fast acquisition speeds, making them well-suited for identifying unknown lipids.[3][4]
-
Orbitrap: Orbitrap mass analyzers trap ions in an orbital motion around a central electrode. The frequency of this motion is directly related to the ion's m/z ratio, which can be measured with exceptional precision. Orbitrap-based instruments are the gold standard for high-resolution and accurate-mass (HRAM) measurements, enabling the confident identification of lipids from complex mixtures.[3][5]
-
Triple Quadrupole (QqQ): A QqQ instrument consists of three quadrupoles in series. The first (Q1) selects a specific parent ion, the second (q2) acts as a collision cell to fragment the ion, and the third (Q3) selects a specific fragment ion to be detected.[6] This highly specific process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), makes the QqQ the platform of choice for targeted quantification, offering superb sensitivity and a wide dynamic range.[6][7]
Section 2: Head-to-Head Performance Comparison
Choosing the right platform is a matter of aligning the instrument's strengths with your research goals. Lipidomics can be broadly divided into two strategies: untargeted (discovery) and targeted (validation/quantification).[3][7]
-
Untargeted Lipidomics: Aims to identify and relatively quantify as many lipids as possible in a sample to discover potential biomarkers or changes in lipid profiles.[7] This is a hypothesis-generating approach.
-
Targeted Lipidomics: Focuses on the precise and absolute quantification of a predefined list of lipids.[3][7] This is a hypothesis-driven approach, often used to validate findings from untargeted studies.
The table below summarizes the key performance metrics of each platform in the context of these two approaches.
| Performance Metric | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Triple Quadrupole (QqQ) |
| Primary Application | Untargeted (Discovery) & Qualitative Analysis | Untargeted (Discovery) & Qualitative Analysis | Targeted Quantification |
| Mass Resolution | High (up to 60,000)[4] | Ultra-High (up to 280,000+)[4][5] | Low (Unit Mass) |
| Mass Accuracy | Excellent (< 5 ppm)[4] | Exceptional (< 1-3 ppm)[4] | Not applicable (Nominal Mass)[8] |
| Sensitivity | Good to Excellent | Excellent | Gold Standard for Quantification[5] |
| Scan Speed | Very Fast[4] | Moderate to Fast | Very Fast (in MRM mode) |
| Dynamic Range | 3-5 orders of magnitude[8] | 4-5 orders of magnitude | 6+ orders of magnitude[8] |
| Key Strength | Speed and robust mass accuracy for screening. | Highest confidence in structural elucidation of unknowns. | Unmatched sensitivity and specificity for quantification.[7] |
Expert Insights on Platform Selection:
-
For Discovery & Biomarker Identification (Untargeted): Your primary need is to confidently identify lipids in a complex background. Here, high mass resolution and accuracy are non-negotiable. An Orbitrap is the premier choice for its ability to resolve isobaric interferences (lipids with the same nominal mass but different elemental compositions) and provide sub-ppm mass accuracy, which dramatically reduces the number of potential false identifications.[3] A Q-TOF is also a powerful tool for untargeted analysis, offering a good balance of speed and high performance, making it suitable for large-scale screening studies.[2][3]
-
For Clinical Validation & Absolute Quantification (Targeted): When your goal is to measure the exact concentration of specific lipids, for example, to validate a biomarker panel, the Triple Quadrupole is unparalleled.[7] The specificity of the MRM scan function allows the instrument to filter out nearly all chemical noise, resulting in extremely low detection limits and a broad linear dynamic range, which are essential for robust clinical assays.[8] While Orbitraps can perform targeted analysis using Parallel Reaction Monitoring (PRM), QqQ instruments generally remain the industry benchmark for high-throughput, routine quantification.[9][10]
Section 3: A Practical Guide to a Lipidomics Workflow
The quality of your data is intrinsically linked to the quality of your experimental workflow. A robust and reproducible protocol is critical for success.
General Lipidomics Workflow Diagram
Caption: A typical experimental workflow for LC-MS-based lipidomics.
Detailed Experimental Protocols
Step 1: Lipid Extraction (MTBE Method)
The goal of extraction is to efficiently isolate lipids while removing other macromolecules like proteins and polar metabolites. The methyl-tert-butyl ether (MTBE) method is a popular alternative to classic Folch or Bligh and Dyer methods, offering high recovery for a broad range of lipid classes in a two-phase system that is often easier and safer to handle.[11]
Protocol:
-
Sample Preparation: Start with 20-50 µL of plasma or an equivalent amount of homogenized tissue or cell pellet in a glass tube. Place on ice.
-
Solvent Addition: Add 225 µL of ice-cold methanol (MeOH) containing a suitable internal standard mix (e.g., Avanti SPLASH LIPIDOMIX).[12] The internal standards are critical for correcting variations in extraction efficiency and instrument response.
-
Extraction: Add 750 µL of ice-cold MTBE. Vortex vigorously for 1 minute.
-
Incubation: Incubate on ice for 1 hour, vortexing briefly every 15 minutes to ensure thorough extraction.[12]
-
Phase Separation: Add 188 µL of PBS or water to induce phase separation. Vortex for 20 seconds and let stand at room temperature for 10 minutes.[12]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[12] You will observe two distinct liquid phases and a solid protein pellet at the interface.
-
Collection: Carefully collect the upper organic phase (which contains the lipids) into a new tube.
-
Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a minimum of 100 µL of a solvent suitable for LC-MS injection (e.g., isopropanol or methanol).[12]
Step 2: Liquid Chromatography (LC) Separation
Chromatographic separation is crucial for reducing ion suppression effects and separating isomeric and isobaric lipid species before they enter the mass spectrometer.[13] Reversed-phase chromatography using a C18 or C30 column is most common for lipidomics.
Typical LC Parameters:
-
Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.[14]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 5:2 v/v) with 10 mM ammonium formate and 0.1% formic acid.[14]
-
Gradient: A typical gradient starts at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute lipids based on their hydrophobicity.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40-55°C.
Step 3: Mass Spectrometry Data Acquisition
Acquisition methods will vary significantly based on the platform and experimental goal.
-
For Untargeted Analysis (Q-TOF/Orbitrap):
-
Acquire data in both positive and negative ion modes in separate runs to maximize lipidome coverage.
-
Use a data-dependent acquisition (DDA) approach. This involves a high-resolution full scan to detect precursor ions, followed by MS/MS fragmentation of the most intense ions to obtain structural information.[13]
-
-
For Targeted Analysis (QqQ):
-
Operate in Multiple Reaction Monitoring (MRM) mode.
-
For each target lipid, a specific precursor ion -> fragment ion transition must be optimized beforehand to ensure maximum sensitivity and specificity.
-
Section 4: Choosing the Right Platform for Your Research
The decision-making process can be simplified by considering the primary goal of your study.
Decision Logic for Platform Selection
Caption: A decision tree to guide mass spectrometry platform selection.
Conclusion
The field of lipidomics is driven by constant advancements in mass spectrometry.[15] There is no single "best" platform; instead, there is an optimal platform for a specific research question. High-resolution instruments like Orbitraps and Q-TOFs are discovery engines, empowering researchers to explore the full complexity of the lipidome.[2] Triple quadrupoles are quantitative powerhouses, providing the accuracy and precision needed to translate those discoveries into validated, actionable results. By understanding the fundamental principles, strengths, and weaknesses of each technology, and by implementing rigorous, validated workflows, researchers can confidently select the right tool to unlock the intricate and vital roles of lipids in health and disease.
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- (PDF)
- Mass Spectrometry Based Lipidomics: An Overview of Technological Pl
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Dioleoyl-3-linolein
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1,2-Dioleoyl-3-linolein. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of our materials, including their final disposition. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of best practices for laboratory safety and environmental stewardship.
Executive Summary: A Risk-Based Approach to Disposal
The disposal protocol for this compound is fundamentally determined by its formulation. While the triglyceride itself is generally considered non-hazardous, it is almost exclusively supplied and used as a solution in an organic solvent.[1] Therefore, the solvent's properties dictate the hazardous nature of the waste. The most common carrier, methyl acetate, is a flammable liquid, mandating that the entire solution be treated as hazardous waste. This guide prioritizes a decision-making framework to correctly categorize and dispose of the waste stream, ensuring compliance and safety.
Hazard Assessment: Understanding the Components
A thorough understanding of the hazards associated with each component is critical for safe handling and disposal.
-
This compound: This triacylglycerol is a naturally occurring component of many vegetable oils.[1] Safety Data Sheets (SDS) for this and structurally similar triglycerides do not classify them as hazardous substances under the Globally Harmonized System (GHS).[2] Their toxicological properties have not been fully investigated, but they are generally considered to have low toxicity.
-
Solvent Carrier (e.g., Methyl Acetate): The primary hazard arises from the solvent. This compound is often supplied in methyl acetate.[1] Methyl acetate is a highly flammable liquid and vapor. Therefore, any solution containing this solvent must be managed as flammable hazardous waste.
Data Summary: Hazard Profile
| Substance | CAS Number | Key Hazards | GHS Classification | Disposal Category |
| This compound | 2190-20-7 | Not classified as hazardous | Not a hazardous substance or mixture | Non-Hazardous (if pure) |
| Methyl Acetate | 79-20-9 | Highly flammable liquid and vapor | Flammable Liquid, Category 2 | Hazardous Waste |
Disposal Decision Workflow
The following workflow provides a logical pathway to determine the correct disposal procedure. It is crucial to evaluate the waste stream at its point of generation to ensure proper segregation and handling.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2-Dioleoyl-3-linolein
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. This guide provides essential, field-proven safety and handling protocols for 1,2-Dioleoyl-3-linolein, a common triglyceride in research and formulation. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to rigorous laboratory practices is non-negotiable.[1] This document moves beyond mere compliance, offering a framework for safe handling rooted in the principles of risk mitigation and good laboratory practice, ensuring both personal safety and the integrity of your work.
Foundational Understanding: A Risk-Based Approach
This compound is a triglyceride containing oleic and linoleic acid moieties.[2][3][4] It is prevalent in various vegetable oils and is utilized in creating lipid-based formulations and other biochemical applications.[4][5] Safety data sheets and chemical databases confirm that it does not meet the criteria for classification as a hazardous chemical.[1]
However, the absence of a formal hazard classification does not imply the absence of risk. Our safety protocol is therefore predicated on two core principles:
-
Good Laboratory Practice (GLP): Preventing contamination of the substance and the laboratory environment.
-
Physical Hazard Mitigation: The primary physical risk associated with this oily liquid is the potential for spills, which create a significant slip hazard.[6]
A thorough hazard assessment is the first step in any laboratory procedure.[7][8] For this compound, this assessment directs us to focus on containment and standard barrier protection.
Key Compound Data & Recommended PPE
| Property | Value | Reference |
| Molecular Formula | C₅₇H₁₀₂O₆ | [2][3][9] |
| Molecular Weight | ~883.4 g/mol | [2][3][5] |
| Appearance | Colorless Liquid / Solid | [5] |
| Melting Point | -2.5 to -2 °C | [5] |
| GHS Hazard Class | Not a hazardous substance or mixture | |
| Storage Temperature | -20°C for long-term stability | [4][5][10] |
| Baseline PPE | Lab coat, ANSI Z87.1-rated safety glasses, long pants, closed-toe shoes | [7][11] |
| Task-Specific PPE | Nitrile gloves; face shield for splash-risk procedures | [7][12] |
Essential PPE Protocol: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the most direct barrier between you and your work.[13] Even for substances with a low hazard profile, a complete PPE ensemble is mandatory to protect against unforeseen reactions, spills, and contamination.[8][11]
Baseline Laboratory Attire (Minimum Requirement)
This is the non-negotiable foundation for working in any laboratory setting where chemicals are present.[7]
-
Lab Coat: A clean, buttoned lab coat protects your skin and clothing from minor splashes and spills.[12]
-
Safety Glasses: ANSI Z87.1-compliant safety glasses with side shields are required at all times to protect against accidental splashes.[7]
-
Full-Length Pants and Closed-Toe Shoes: This ensures no exposed skin on the lower body, protecting against spills that may travel below the benchtop.
Task-Specific PPE: Adapting to the Workflow
Your choice of additional PPE should be dictated by the specific task you are performing.
-
Hand Protection: Disposable nitrile gloves are the standard for providing a protective barrier during incidental contact.[7]
-
Causality: While this compound is not a skin irritant, gloves prevent the transfer of the oily residue to other surfaces (equipment, notebooks, doorknobs) and protect the sample from contamination.
-
Protocol: Always inspect gloves for tears before use. If contact with the lipid occurs, remove the glove immediately, wash your hands, and don a new glove. Never reuse disposable gloves.[7]
-
-
Face and Eye Protection (Enhanced):
-
Causality: Standard safety glasses are insufficient when there is a significant risk of splashing.[7][12] This can occur when transferring large volumes, working with the substance under heat or pressure, or during vigorous mixing.
-
Protocol: In these situations, supplement your safety glasses with a full-face shield. A face shield must always be worn with safety glasses or goggles underneath.[7]
-
Operational and Disposal Plans: A Step-by-Step Guide
This section provides procedural guidance for the entire lifecycle of this compound in your laboratory, from receipt to disposal.
Workflow Diagram: Safe Handling of this compound
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
